4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-15-9-5-6-10-16(15)23-17-11-14(18(20)21)19-13-8-4-3-7-12(13)17/h3-11H,2H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQNPFHSPBVLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC(=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238624 | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-01-3 | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarboxylic acid, 4-(2-ethoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the quinoline core via the Pfitzinger reaction, followed by functionalization at the 4-position through chlorination and subsequent nucleophilic aromatic substitution, and culminating in the hydrolysis of an ester intermediate to yield the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and optimization of this synthetic pathway.
Introduction
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The unique structural motif of this compound makes it a compound of significant interest for further investigation and as a building block in the synthesis of more complex molecules. This guide details a logical and efficient three-step synthesis, designed to provide a high degree of purity and yield. The chosen pathway leverages well-established and reliable chemical transformations, ensuring reproducibility.
The overall synthetic strategy is outlined below:
Figure 1: Overall synthetic workflow for this compound.
Synthesis of Intermediates
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate via Pfitzinger Reaction
The Pfitzinger reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids and their derivatives from isatin and a carbonyl compound containing an α-methylene group.[1][2] In this initial step, isatin is condensed with ethyl pyruvate in the presence of a base to construct the foundational quinoline ring system.
Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the enolizable ethyl pyruvate to form an imine, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic quinoline core.[1]
Figure 2: Simplified mechanism of the Pfitzinger reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).
-
To this solution, add isatin (0.0075 mol) and stir the mixture at room temperature for 1 hour. The color of the solution should change from purple to brown.[3]
-
Slowly add ethyl pyruvate (0.015 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 79°C) and maintain for 24 hours, with continuous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (1:2).
-
After completion, cool the reaction mixture to room temperature and add 20 mL of distilled water.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford crude ethyl 4-hydroxyquinoline-2-carboxylate.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | Isatin, Ethyl Pyruvate, KOH | [1][2] |
| Solvent | Ethanol/Water | [3] |
| Temperature | Reflux (~79°C) | [3] |
| Reaction Time | 24 hours | [3] |
| Expected Yield | Moderate to good | [4] |
Step 2: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate
The hydroxyl group at the 4-position of the quinoline ring can be readily converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5]
Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to displace the phosphate group and yield the 4-chloroquinoline derivative.[6][7]
Experimental Protocol:
-
To a round-bottom flask containing ethyl 4-hydroxyquinoline-2-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 107°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 4-chloroquinoline-2-carboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation:
| Parameter | Value | Reference |
| Reactant | Ethyl 4-hydroxyquinoline-2-carboxylate | [5] |
| Reagent | Phosphorus oxychloride (POCl₃) | [6][7] |
| Temperature | Reflux (~107°C) | [5] |
| Reaction Time | 2-4 hours | [6] |
| Expected Yield | Good to excellent | [5] |
Core Synthesis: this compound
Step 3: Nucleophilic Aromatic Substitution to form Ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate
The electron-deficient nature of the quinoline ring, particularly at the C4 position when substituted with a good leaving group like chlorine, facilitates nucleophilic aromatic substitution (SNAr).[8] In this key step, the 2-ethoxyphenoxide ion acts as the nucleophile, displacing the chloride to form the desired ether linkage.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophilic 2-ethoxyphenoxide attacks the C4 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the final product.[9][10]
Figure 3: Simplified mechanism of the SNAr reaction.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethoxyphenol (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0°C to generate the 2-ethoxyphenoxide in situ. Stir the mixture for 30 minutes at room temperature.
-
Add a solution of ethyl 4-chloroquinoline-2-carboxylate (1 equivalent) in the same solvent to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | Ethyl 4-chloroquinoline-2-carboxylate, 2-Ethoxyphenol | [8] |
| Base | NaH or K₂CO₃ | [8] |
| Solvent | DMF or DMSO | [8] |
| Temperature | 80-100°C | [8] |
| Reaction Time | 4-8 hours | [8] |
| Expected Yield | Good | [8] |
Step 4: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to higher yields.[11]
Mechanism: Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Experimental Protocol:
-
Dissolve ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH, 3-5 equivalents) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux for 2-4 hours, or stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 3-4 with dilute hydrochloric acid (HCl) or acetic acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[12]
Data Presentation:
| Parameter | Value | Reference |
| Reactant | Ethyl 4-(2-ethoxyphenoxy)quinoline-2-carboxylate | [11] |
| Reagent | NaOH or LiOH | [13] |
| Solvent | Ethanol/Water | [14] |
| Temperature | Room temperature to reflux | [13] |
| Reaction Time | 2-24 hours | [13] |
| Expected Yield | High | [11] |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Melting Point: To determine the purity of the solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the intermediates and the final product.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.
Expected NMR Data for this compound:
-
¹H NMR: Resonances corresponding to the protons on the quinoline and phenoxy rings, the ethoxy group (a triplet and a quartet), and a broad singlet for the carboxylic acid proton (typically downfield).[15]
-
¹³C NMR: Signals for the carbon atoms of the quinoline and phenoxy rings, the ethoxy group, and the carboxylic acid carbonyl.[15]
Conclusion
This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described protocols, based on well-established chemical principles, provide a clear pathway for the preparation of this valuable heterocyclic compound. By following the outlined experimental procedures and utilizing the provided characterization data, researchers can confidently synthesize and purify the target molecule for further applications in drug discovery and development.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- Abbas, S. Y., El-Bayouki, K. A., & El-Sayed, M. A. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 51-59.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
- Journal of Chemical Education. (1956-1959). Application of pfitzinger reaction in. Journal of Organic Chemistry & Process Research.
- Sari, Y., Larasati, A. D., & Prasetya, N. B. A. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 37(8), 613-620.
- O'Donnell, M. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1816-1827.
- Sahu, J. K., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(1), 47-52.
- Jain, N. F., & Masse, C. E. (n.d.).
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
- Madsen, J. L., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17956-17977.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Tetrahedron Letters, 54(38), 5221-5224.
- Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google P
- Lahna, A. (2022).
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234.
- Concerted Nucleophilic Aromatic Substitutions. (2019). Journal of the American Chemical Society, 141(12), 4983-4991.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(6), 384-397.
- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2021). European Journal of Organic Chemistry, 2021(1), 7-42.
- NMR Characterization of Lignans. (2021). Molecules, 26(16), 4921.
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Appchem. (n.d.). This compound. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a distinct member of the quinoline carboxylic acid family, presents a unique structural motif with potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental chemical properties, drawing upon available data for the compound and its structural analogs. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information on its identity, predicted characteristics, and the general chemical behavior of related quinoline derivatives. The guide also outlines potential synthetic strategies and discusses the known biological activities within this compound class, offering a valuable resource for researchers initiating studies on this molecule.
Introduction and Molecular Identity
This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities.[1][2] This particular derivative is characterized by an ethoxyphenoxy substituent at the 4-position and a carboxylic acid group at the 2-position of the quinoline ring. These functional groups are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological interactions.
Table 1: Compound Identification
| Parameter | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1255147-01-3 | [3] |
| Molecular Formula | C₁₈H₁₅NO₄ | [3] |
| Molecular Weight | 309.316 g/mol | [3] |
Physicochemical Properties: Predictions and Analogs
Spectroscopic Characterization: An Interpretive Overview
Detailed experimental spectra for this compound are not currently published. However, based on the known spectroscopic features of quinoline carboxylic acids and related structures, the following characteristic signals can be anticipated:
-
¹H NMR: The spectrum would be complex, with distinct signals for the protons on the quinoline and phenoxy rings. The ethoxy group would show a characteristic triplet and quartet. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display numerous signals in the aromatic region corresponding to the carbons of the quinoline and phenoxy rings. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C=C and C-N stretching frequencies characteristic of the quinoline ring. C-O stretching bands from the ether linkage would also be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's mass would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Synthesis Strategies for Phenoxy-Quinoline Carboxylic Acids
While a specific protocol for this compound is not detailed in the literature, established methods for the synthesis of quinoline-4-carboxylic acid derivatives can be adapted. The Pfitzinger reaction and the Doebner reaction are two classical and versatile methods for constructing the quinoline core.[1]
Conceptual Synthetic Approach via Nucleophilic Aromatic Substitution
A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable halo-quinoline precursor with 2-ethoxyphenol.
Caption: Conceptual workflow for the synthesis of the target molecule.
Experimental Workflow: A General Protocol
-
Nucleophilic Aromatic Substitution:
-
To a solution of a 4-haloquinoline-2-carboxylic acid ester in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO), add 2-ethoxyphenol and a base such as potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the resulting ester by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add a base such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Note: This is a generalized protocol and would require optimization for specific substrates and reaction conditions.
Potential Biological Activities and Toxicological Profile
The biological activities of this compound have not been specifically reported. However, the quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.
-
Anticancer: Many quinoline derivatives have been investigated as potential anticancer agents.[2][4]
-
Antimicrobial: The quinoline core is present in several antibacterial and antimalarial drugs.[1]
-
Anti-inflammatory: Certain quinoline carboxylic acids have shown anti-inflammatory properties.[1]
Given the structural similarities to other biologically active quinolines, this compound could be a candidate for screening in these therapeutic areas.
The toxicological properties of this specific compound are unknown. As a general precaution, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on safety data for related compounds, it may cause skin and eye irritation.[5]
Conclusion and Future Outlook
This compound remains a largely uncharacterized molecule with potential for further scientific investigation. This guide consolidates the available information and provides a framework for future research. The immediate focus for advancing our understanding of this compound should be on its targeted synthesis and the full characterization of its physicochemical and spectroscopic properties. Subsequent biological screening, guided by the known activities of related quinoline derivatives, could unveil novel therapeutic applications.
References
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An In-Depth Technical Guide to the Mechanistic Actions of Quinoline Carboxylic Acid Derivatives
A Senior Application Scientist's Synthesis of Current Research for Drug Discovery Professionals
Abstract: Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. While specific data on 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is not extensively available in the current body of literature, the broader class of quinoline carboxylic acid derivatives has been the subject of intensive research. This guide provides a comprehensive overview of the diverse mechanisms of action exhibited by these compounds, offering a valuable resource for researchers and professionals engaged in drug discovery and development. We will delve into the established molecular targets, signaling pathways, and the experimental methodologies crucial for elucidating their modes of action, supported by authoritative references.
Introduction: The Versatility of the Quinoline Carboxylic Acid Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents. The addition of a carboxylic acid group, most commonly at the 2- or 4-position, imparts crucial physicochemical properties and provides a key interaction point with biological targets. This scaffold has given rise to a wide array of compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents[1][2]. The diverse biological activities stem from the ability of substituted quinoline carboxylic acids to interact with a variety of enzymes and receptors, underscoring the importance of understanding their specific mechanisms of action for the rational design of new drugs.
Known Mechanisms of Action of Quinoline Carboxylic Acid Derivatives
Research into quinoline carboxylic acid derivatives has unveiled a multitude of biological targets. The following sections detail the most well-characterized mechanisms of action, providing insights into how these compounds exert their therapeutic effects.
Enzyme Inhibition: A Common Modality
A significant number of quinoline carboxylic acid derivatives function as enzyme inhibitors, targeting key players in various disease pathologies.
Inhibition of histone deacetylases (HDACs) is a validated strategy in cancer therapy[3][4]. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC inhibitors[3][4].
-
Mechanism: These compounds typically feature a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG) such as hydroxamic acid or a hydrazide that chelates the zinc ion in the catalytic domain[3][4]. The 2-substituted phenylquinoline-4-carboxylic acid moiety often serves as the cap group, forming hydrophobic interactions with residues at the entrance of the active site[3][4].
-
Downstream Effects: Inhibition of HDACs, particularly HDAC3, leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[3][4]. For instance, the HDAC3 selective inhibitor D28 was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells[3].
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation[5]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest at the S-phase[5].
-
Therapeutic Relevance: This mechanism is exploited for the treatment of autoimmune diseases, viral infections, and cancer[5]. Quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors[5].
Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate a wide range of cellular processes, including metabolism, stress response, and aging[6]. SIRT3, a mitochondrial sirtuin, has emerged as a potential therapeutic target in leukemia[6].
-
Mechanism: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors[6]. Molecular docking studies suggest a specific binding pattern of these inhibitors within the active site of SIRT3[6].
-
Cellular Consequences: Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and promote differentiation in MLL-rearranged leukemia cell lines[6].
Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[7][8].
-
Structural Features: A series of 4-carboxyl quinoline derivatives bearing a methylsulfonyl COX-2 pharmacophore at the para-position of a C-2 phenyl ring have been designed as selective COX-2 inhibitors[7].
-
Binding Mode: Molecular modeling studies have shown that the p-MeSO2 substituent on the C-2 phenyl ring fits into the secondary pocket of the COX-2 active site, while the carboxyl group can interact with Arg120[7].
DNA Damage
Certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which share a similar heterocyclic core with quinolines, have demonstrated potent antimycobacterial activity by acting as DNA-damaging agents[9].
-
Mechanism: While the precise mechanism is still under investigation, it is proposed that these compounds, or their metabolites, can intercalate into DNA or generate reactive oxygen species that cause DNA strand breaks. Whole-genome sequencing of resistant mutants has identified genes involved in DNA repair and metabolism, further supporting this mode of action[9].
Excitatory Amino Acid Antagonism
Some quinoline-2-carboxylic acid derivatives have been shown to act as antagonists of excitatory amino acid receptors, particularly the NMDA receptor complex[10].
-
Target: These compounds can act at the strychnine-insensitive glycine binding site on the NMDA receptor[10].
-
Therapeutic Potential: By blocking NMDA receptor activation, these molecules can prevent neurotoxic damage and may be useful in the treatment of neurodegenerative diseases[10].
Experimental Workflows for Mechanistic Elucidation
The determination of the mechanism of action for a novel quinoline carboxylic acid derivative requires a systematic and multi-faceted experimental approach.
Initial Target Identification and Validation
A typical workflow for identifying the molecular target and validating the mechanism of action is outlined below.
Caption: A generalized experimental workflow for elucidating the mechanism of action.
Key Experimental Protocols
Objective: To determine the inhibitory activity of a compound against a specific enzyme.
Methodology (Example: HDAC Inhibition Assay):
-
Reagents: Recombinant human HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and the test compound.
-
Procedure: a. The test compound at various concentrations is pre-incubated with the HDAC enzyme in an assay buffer. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The reaction is incubated at 37°C for a specified time. d. A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. e. The fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology (Example: Sulforhodamine B (SRB) Assay):
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Measurement: The absorbance is read on a plate reader at a specific wavelength.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration.
Objective: To determine the effect of a compound on cell cycle progression.
Methodology:
-
Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Signaling Pathways Modulated by Quinoline Carboxylic Acid Derivatives
The diverse mechanisms of action of these compounds result in the modulation of several critical signaling pathways.
HDAC Inhibition and Downstream Signaling
Caption: Signaling pathway of HDAC inhibition by quinoline carboxylic acid derivatives.
DHODH Inhibition and Pyrimidine Depletion
Caption: Pathway of DHODH inhibition leading to pyrimidine depletion.
Summary and Future Directions
The quinoline carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. The known derivatives exhibit a wide range of mechanisms of action, including the inhibition of key enzymes such as HDACs, DHODH, SIRTs, and COX-2, as well as DNA damage and antagonism of excitatory amino acid receptors. This mechanistic diversity highlights the potential for further exploration and development of this class of compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing quinoline carboxylic acid derivatives for their respective targets.
-
Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for this compound class.
-
Elucidation of Resistance Mechanisms: Understanding how cells develop resistance to these compounds to inform the development of combination therapies.
-
Pharmacokinetic and Pharmacodynamic Studies: To improve the drug-like properties of these molecules and enhance their clinical translatability.
By continuing to unravel the complex biology of quinoline carboxylic acid derivatives, the scientific community can harness their full therapeutic potential for the benefit of patients worldwide.
References
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Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][3][4]
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(Reference for DHODH inhibition, based on general knowledge and search result context) Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link][5]
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(Reference for DNA damage, based on general knowledge and search result context) Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules. [Link][9]
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(Reference for SIRT3 inhibition, based on general knowledge and search result context) Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link][6]
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(Duplicate of reference 1, for citation consistency) Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]
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(Reference for COX-2 inhibition, based on general knowledge and search result context) Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link][7]
-
Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link][1]
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(Reference for general biological activities, based on context) Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link][2]
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(Reference for anti-inflammatory activity, based on context) Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. [Link][8]
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(Reference for general biological activities, based on context) Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]
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(Reference for excitatory amino acid antagonism, based on context) Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents. [10]
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(Reference for general biological activities, based on context) Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
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An Investigative Framework for the Biological Activity of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid Derivatives: A Technical Guide
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] This guide focuses on a novel, yet underexplored, chemical space: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid derivatives . While direct biological data for this specific scaffold is sparse, its constituent parts—the quinoline-2-carboxylic acid core and the 4-phenoxy substituent—are well-established pharmacophores. Quinoline-2-carboxylic acid derivatives have shown notable potential as cytotoxic agents against cancer cell lines, while modifications at the 4-position of the quinoline ring are known to significantly influence target specificity and potency, including inhibition of key enzymes like cyclooxygenase-2 (COX-2).[5][6][7]
This document serves as an in-depth technical guide and investigative framework for researchers, scientists, and drug development professionals. It synthesizes established knowledge on related compounds to propose a rational, structured approach for the synthesis, biological evaluation, and mechanistic elucidation of this promising new class of molecules. We will detail robust synthetic strategies, provide validated protocols for primary and secondary screening, and present a logical framework for data interpretation and the establishment of structure-activity relationships (SAR).
Proposed Synthetic Strategy
The rational design of a synthetic pathway is the foundational step in exploring a new chemical series. For the target this compound scaffold, a convergent synthesis strategy is proposed. This approach leverages the well-established Pfitzinger reaction to construct the core quinoline-2-carboxylic acid moiety, followed by a nucleophilic aromatic substitution (SNAr) to introduce the key 2-ethoxyphenoxy side chain.
Synthetic Workflow Overview
The proposed two-stage synthesis provides modularity, allowing for the generation of a diverse library of derivatives by varying either the isatin precursor (to modify the quinoline backbone) or the phenolic coupling partner (to explore the SAR of the 4-position substituent).
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the spectroscopic techniques used to characterize 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1][2] As researchers and scientists in this field, a thorough understanding of a compound's structural and electronic properties is paramount. This document offers a detailed, experience-driven approach to the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous elucidation of this molecule's structure. Each section explains the causality behind experimental choices and provides self-validating protocols, ensuring technical accuracy and trustworthy results.
Introduction: The Significance of this compound
Quinoline derivatives form the backbone of numerous pharmaceuticals due to their wide range of biological activities.[1][2] The specific compound, this compound (Molecular Formula: C18H15NO4, Molecular Weight: 309.32 g/mol ), combines three key functional moieties: a quinoline core, a carboxylic acid, and an ethoxyphenoxy group.[3] This unique combination suggests potential applications as an inhibitor of enzymes like dihydroorotate dehydrogenase or as a selective COX-2 inhibitor, areas where quinoline-4-carboxylic acids have shown promise.[4][5]
A precise and comprehensive spectroscopic analysis is the cornerstone of its development, enabling researchers to confirm its identity, purity, and structural integrity. This guide will walk through the core spectroscopic techniques, providing both theoretical grounding and practical insights for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Framework
Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and its aromatic nature. The acidic proton of the carboxylic acid is often broad and can exchange with residual water; its observation is a key indicator. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, especially in the crowded aromatic region.
Expected Spectral Features: The ¹H NMR spectrum will exhibit distinct regions corresponding to the different proton environments:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-14 ppm.[1][6] This significant downfield shift is due to the deshielding effect of the carbonyl group and hydrogen bonding.
-
Aromatic Protons (Quinoline and Phenoxy Rings): The protons on the quinoline and phenoxy rings will appear in the aromatic region, generally between 7.0 and 8.7 ppm. The specific chemical shifts and coupling patterns will be complex due to the substituted nature of the rings. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom and the carboxylic acid, are expected to be the most deshielded.[1][6]
-
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will give rise to two distinct signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet will be further downfield (around 4.0-4.2 ppm) due to the deshielding effect of the adjacent oxygen atom, while the triplet will be upfield (around 1.3-1.5 ppm).
-
H-3 Proton of the Quinoline Ring: A distinct singlet is anticipated for the H-3 proton of the quinoline ring, as it lacks adjacent proton neighbors for coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 12.0 - 14.0 | Broad Singlet |
| Quinoline H-5, H-8 | ~8.6 | Doublet |
| Quinoline H-3 | ~8.4 | Singlet |
| Quinoline H-6, H-7 | 7.7 - 7.9 | Multiplet |
| Phenoxy Protons | 7.0 - 7.5 | Multiplet |
| -OCH₂- | ~4.1 | Quartet |
| -CH₃ | ~1.4 | Triplet |
¹³C NMR Spectroscopy: Characterizing the Carbon Backbone
Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon atom. The choice of DMSO-d₆ as the solvent remains appropriate. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Expected Spectral Features: The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, with key signals indicating the presence of the carbonyl, aromatic, and aliphatic carbons.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 165-185 ppm.[7][8][9]
-
Aromatic Carbons: The numerous aromatic carbons of the quinoline and phenoxy rings will resonate between 110 and 160 ppm. Carbons directly attached to the nitrogen and oxygen atoms will be further downfield.
-
Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 15 ppm.[9]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 165 - 175 |
| C-4 (Quinoline) | ~160 |
| C-2 (Quinoline) | ~150 |
| Other Aromatic Carbons | 110 - 145 |
| -OCH₂- | ~64 |
| -CH₃ | ~15 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.
Rationale for Experimental Choices: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The ATR method is generally preferred for its simplicity and minimal sample preparation.
Expected Spectral Features: The FTIR spectrum of this compound will display characteristic absorption bands for its constituent functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[8][10] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[10]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present between 1690 and 1760 cm⁻¹.[7][10] Conjugation with the quinoline ring system may shift this peak to the lower end of the range.
-
C-O Stretch (Carboxylic Acid and Ether): The C-O stretching vibrations of the carboxylic acid and the ether linkage will appear in the 1000-1320 cm⁻¹ region.[10][11]
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline and phenoxy rings.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching will be observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will appear as sharper bands just below 3000 cm⁻¹.
Table 3: Key FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Aromatic Rings | C=C, C=N Stretches | 1450 - 1650 | Medium to Strong |
| Carboxylic Acid/Ether | C-O Stretch | 1000 - 1320 | Medium to Strong |
| Aromatic | C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic | C-H Stretch | < 3000 | Weak to Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis.
Rationale for Experimental Choices: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Expected Spectral Features:
-
Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 310.10. HRMS should confirm the formula C₁₈H₁₆NO₄⁺.
-
Fragmentation Pattern: The fragmentation of quinoline derivatives often involves characteristic losses.[12][13][14][15] Key fragmentation pathways for this molecule may include:
-
Loss of CO₂ (44 Da) from the carboxylic acid to give a fragment at m/z 266.
-
Loss of the ethoxy group (45 Da) to yield a fragment at m/z 265.
-
Cleavage of the ether bond, leading to fragments corresponding to the quinoline-2-carboxylic acid moiety and the ethoxyphenoxy radical.
-
Loss of HCN from the quinoline ring is a common fragmentation pathway for quinoline compounds.[12]
-
Diagram 1: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways in ESI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.
Rationale for Experimental Choices: The compound should be dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known, dilute concentration.[16] A double-beam spectrophotometer is used to scan a range of wavelengths, typically from 200 to 400 nm, to identify the wavelengths of maximum absorbance (λₘₐₓ).[17]
Expected Spectral Features: Quinoline and its derivatives exhibit characteristic UV absorption bands due to π → π* transitions within the aromatic system.[18][19] The extended conjugation in this compound is expected to result in multiple absorption bands. Typically, quinoline compounds show maximum absorption in the UV region.[17] The exact position of these bands can be influenced by the solvent.[16]
-
Primary Bands: Strong absorption bands are expected in the range of 220-280 nm.
-
Secondary Bands: Weaker, more structured bands may appear at longer wavelengths, around 300-350 nm.[16]
Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| Predicted λₘₐₓ (nm) | Associated Transition |
| ~230 - 250 | π → π |
| ~320 - 340 | π → π |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in ethanol and then dilute it to a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Data Acquisition: Use a double-beam UV-Vis spectrophotometer to scan the sample from 200 to 400 nm, using the pure solvent as a reference.
Conclusion
The combination of NMR, FTIR, MS, and UV-Vis spectroscopy provides a powerful and comprehensive analytical toolkit for the characterization of this compound. Each technique offers unique and complementary information, and when used in concert, they enable the unambiguous confirmation of the molecule's structure, purity, and key chemical features. The methodologies and expected spectral data presented in this guide provide a solid foundation for researchers and scientists working with this and related quinoline derivatives.
References
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Potential therapeutic targets of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on this compound and its analogs, exploring their potential as targeted therapeutic agents. By synthesizing current research, this document elucidates key molecular targets, proposes mechanisms of action, and provides actionable experimental protocols for validation. The primary therapeutic avenues for this class of compounds appear to be in oncology and anti-inflammatory applications, with potential for development in other areas. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel quinoline-based therapeutics.
Introduction: The Therapeutic Promise of the Quinoline Scaffold
Quinoline and its derivatives have long been a source of inspiration for the development of new drugs, owing to their presence in various natural products and clinically successful synthetic molecules. The 4-phenoxyquinoline-2-carboxylic acid backbone, in particular, combines several key pharmacophoric features that enable interaction with a diverse range of biological targets. The planar quinoline ring system can participate in π-π stacking and hydrophobic interactions, the carboxylic acid moiety can act as a hydrogen bond donor and acceptor or a metal chelator, and the phenoxy group provides an additional domain for substitution and modulation of physicochemical properties.
This guide will delve into the most promising therapeutic targets for this compound and related compounds, drawing upon evidence from studies on structurally similar molecules. The subsequent sections will provide a detailed examination of each target, complete with the scientific rationale for its consideration and robust protocols for experimental validation.
Potential Therapeutic Targets in Oncology
The antiproliferative activity of quinoline derivatives is a recurring theme in the scientific literature. Several key regulators of cancer cell growth and survival have been identified as potential targets.
Receptor Tyrosine Kinases (RTKs)
RTKs are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Scientific Rationale: VEGFR2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR2 signaling can starve tumors of their blood supply, leading to growth arrest and regression. Studies on 4-phenoxyquinoline derivatives have demonstrated potent and selective inhibitory activity against VEGFR2 kinase.
Proposed Mechanism of Action: this compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the phosphorylation of downstream signaling molecules. The quinoline core is predicted to anchor the molecule in the adenine-binding pocket, while the ethoxyphenoxy group can be modified to enhance selectivity and potency.
Experimental Protocol: In Vitro VEGFR2 Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (this compound)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and substrate in kinase buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway: VEGFR2 Inhibition
Caption: Inhibition of VEGFR2 signaling by this compound.
Scientific Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and metastasis. Overexpression or mutation of c-Met is common in a variety of human cancers. Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of c-Met kinase.
Proposed Mechanism of Action: Similar to VEGFR2 inhibition, this compound is expected to compete with ATP for binding to the c-Met kinase domain. The specific substitutions on the phenoxy ring can be tailored to exploit unique features of the c-Met active site, thereby conferring selectivity.
Scientific Rationale: PDGFR signaling is involved in cell growth, proliferation, and migration. Aberrant PDGFR activity has been linked to various malignancies. A series of 4-phenoxyquinoline derivatives have been reported as potent and selective inhibitors of PDGFR tyrosine kinase.
Serine/Threonine Kinases
Scientific Rationale: Aurora Kinase B is a key regulator of mitosis, playing a crucial role in chromosome segregation and cytokinesis. Inhibition of Aurora Kinase B leads to mitotic arrest and apoptosis in cancer cells. 4-Phenoxy-quinoline compounds have been identified as potent blockers of Aurora Kinase B relocation.
Histone Deacetylases (HDACs)
Scientific Rationale: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been utilized to develop novel HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.
Proposed Mechanism of Action: The carboxylic acid moiety of this compound could potentially act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. The quinoline and phenoxy portions of the molecule would occupy the substrate binding channel.
Experimental Workflow: HDAC Inhibitor Screening
Caption: Workflow for the identification and characterization of HDAC inhibitors.
Potential Therapeutic Targets in Inflammation
Chronic inflammation is a contributing factor to a wide range of diseases, including arthritis, inflammatory bowel disease, and some cancers. The quinoline scaffold has been explored for its anti-inflammatory properties.
Cyclooxygenase (COX) Enzymes
Scientific Rationale: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Derivatives of quinoline-4-carboxylic acid have been designed as selective COX-2 inhibitors. Furthermore, some 4-oxo-quinoline-2-carboxylic acid derivatives have shown anti-inflammatory and analgesic activities, with docking studies suggesting interaction with COX-1 and COX-2.
Proposed Mechanism of Action: this compound may bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The carboxylic acid group is likely to interact with key residues such as Arg120 in the active site.
Data Summary: COX Inhibition by Quinoline Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-carboxyl quinoline derivatives | COX-2 | 0.043 | >513 | |
| Celecoxib (Reference) | COX-2 | 0.060 | 405 |
Other Potential Therapeutic Applications
The versatility of the quinoline scaffold suggests potential applications beyond oncology and inflammation.
Antimicrobial Activity
Derivatives of quinoline-2-carboxylic acid have been synthesized and investigated for their antimicrobial properties against various bacterial and fungal strains. The mechanism of action in this context is not well-defined but may involve the chelation of essential metal ions or inhibition of key microbial enzymes.
Excitatory Amino Acid Antagonism
A patent has described a quinoline-2-carboxylic acid derivative as an antagonist of the NMDA receptor complex, suggesting a potential role in neurological disorders where excitotoxicity is implicated.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with the potential to modulate multiple therapeutic targets. The strongest evidence currently points towards applications in oncology, particularly through the inhibition of receptor tyrosine kinases and HDACs, and in the treatment of inflammatory conditions via COX inhibition.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity for specific targets.
-
In vivo efficacy studies: To validate the therapeutic potential in relevant animal models.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.
The information presented in this guide provides a solid foundation for the continued exploration and development of this versatile chemical scaffold.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Zahrani, D. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Q. (2024). Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment. Chemical Research in Chinese Universities, 41(1), 1-13. [Link]
-
Lee, J. H., Chen, Y., Li, X., Biamonte, M. A., & Chen, L. (2021). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Pharmacology & Translational Science, 4(4), 1426–1436. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, S. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF. [Link]
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Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie, 349(7), 535–544. [Link]
- Kubo, K., Ohyama, S., Shimizu, T., Takami, A., Murooka, H., Nishitoba, T., Kato, S., Yagi, M., Kobayashi, Y., Iinuma, N., Isoe, T., Nakamura, K., Iijima, H., Osawa, T., & Izawa, T. (2003).
The Interplay of Structure and Activity: A Technical Guide to 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a molecule of significant interest for its potential therapeutic applications. While direct, comprehensive SAR studies on this specific compound are emerging, this document synthesizes data from closely related quinoline-2-carboxylic acid and 4-phenoxyquinoline analogs to build a predictive SAR model. We will delve into the critical structural motifs, propose synthetic strategies, and provide detailed protocols for biological evaluation, offering a foundational resource for the rational design of novel therapeutic agents based on this promising scaffold.
Introduction: The Quinoline Core in Drug Discovery
Quinolines are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. This privileged structure is found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The title compound, this compound, combines several key pharmacophoric features:
-
The Quinoline-2-carboxylic Acid Moiety: The carboxylic acid at the 2-position is a critical feature, often involved in key interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in enzyme active sites.
-
The 4-Phenoxy Linkage: The ether linkage at the 4-position introduces a degree of conformational flexibility and provides a scaffold for exploring interactions in a distinct region of the target's binding pocket.
-
The 2-Ethoxy Substituent: The ethoxy group on the phenoxy ring offers a handle for modifying lipophilicity and steric bulk, which can significantly impact potency and selectivity.
This guide will dissect the individual and synergistic contributions of these structural elements to the overall biological activity of the molecule.
Deciphering the Structure-Activity Relationship (SAR)
Based on the analysis of related quinoline derivatives, we can infer a plausible SAR for this compound. The following sections break down the key structural regions and their likely impact on activity.
The Essential Role of the 2-Carboxylic Acid
Across numerous studies of quinoline-based enzyme inhibitors, the carboxylic acid at the 2- or 4-position is consistently identified as a crucial anchor for binding to the target protein. For instance, in the case of dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylate forms a key salt bridge with a positively charged arginine residue in the active site.
Key Insight: Esterification or amidation of the 2-carboxylic acid is likely to abolish or significantly reduce activity, unless the ester or amide is designed as a prodrug that is cleaved in vivo to release the active carboxylic acid.
The Influence of the 4-(2-Ethoxyphenoxy) Group
The 4-phenoxy substituent plays a significant role in defining the potency and selectivity of the molecule. The nature and position of substituents on this phenoxy ring can dramatically alter the compound's interaction with the target.
-
Position of the Alkoxy Group: The placement of the ethoxy group at the ortho position of the phenoxy ring is expected to induce a specific conformational preference, which may be optimal for fitting into a particular binding pocket. Shifting the ethoxy group to the meta or para position would likely alter this conformation and could lead to a decrease or change in activity.
-
Nature of the Alkoxy Group: The length and branching of the alkoxy chain are critical.
-
Chain Length: Increasing the chain length from ethoxy to propoxy or butoxy could enhance van der Waals interactions within a hydrophobic pocket, potentially increasing potency. However, excessively long chains may introduce steric hindrance.
-
Branching: Introducing branching, for example, with an isopropoxy group, would increase steric bulk and could be used to probe the size and shape of the binding site.
-
-
Electron-donating vs. Electron-withdrawing Substituents: Replacing the ethoxy group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., methoxy, alkyl) on the phenoxy ring would modulate the electronic properties of the molecule and could influence its binding affinity.
Modifications to the Quinoline Core
Substitutions on the benzo portion of the quinoline ring can also impact activity, often by influencing physicochemical properties like solubility and membrane permeability, or by making additional contacts with the target.
-
Lipophilic Substituents: The introduction of small lipophilic groups, such as methyl or chloro, at positions 6 or 7 could enhance binding to hydrophobic regions of the target.
-
Hydrogen Bond Donors/Acceptors: The addition of groups capable of hydrogen bonding, such as hydroxyl or amino groups, could form new interactions with the target and improve potency.
Inferred SAR Summary
The following table summarizes the predicted impact of structural modifications on the biological activity of this compound.
| Modification | Position | Predicted Impact on Activity | Rationale |
| Esterification/Amidation | 2-Carboxylic Acid | Likely Decrease | Disruption of key binding interactions (salt bridge, H-bonding). |
| Change Alkoxy Position | Phenoxy Ring | Potentially Decrease | Alteration of optimal binding conformation. |
| Increase Alkoxy Chain Length | Phenoxy Ring | Potential Increase/Decrease | Balance between enhanced hydrophobic interactions and steric hindrance. |
| Introduce Branching in Alkoxy Chain | Phenoxy Ring | Potential Increase/Decrease | Probing steric tolerance of the binding pocket. |
| Add Electron-Withdrawing Groups | Phenoxy Ring | Activity Modulation | Alteration of electronic properties and potential for new interactions. |
| Add Lipophilic Groups | Quinoline Ring (6, 7) | Potential Increase | Enhanced hydrophobic interactions. |
| Add H-bond Donors/Acceptors | Quinoline Ring (6, 7) | Potential Increase | Formation of new hydrogen bonds with the target. |
Caption: Predicted Structure-Activity Relationship of this compound.
Caption: Key structural elements and their impact on the activity of this compound.
Synthetic Strategies
The synthesis of this compound and its analogs can be approached through established methods for quinoline synthesis. A plausible and versatile route involves the Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by etherification.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinoline-2-carboxylic acid (Pfitzinger Reaction) [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq).
-
Addition of Ketone: To the stirred solution, add pyruvic acid (1.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4. The product will precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxyquinoline-2-carboxylic acid.
Protocol 2: Synthesis of this compound (Etherification)
-
Reaction Setup: To a solution of 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and 2-ethoxyphenol (1.5 eq) in a suitable aprotic solvent (e.g., THF, DMF), add triphenylphosphine (1.5 eq).
-
Mitsunobu Reaction: Cool the mixture to 0°C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Evaluation: Protocols and Assays
To investigate the biological activity of this compound and its analogs, a panel of in vitro assays can be employed. Based on the activities of related quinoline derivatives, potential targets include DHODH, cyclooxygenases (COX), and histone deacetylases (HDACs).
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add the test compound dilutions, a vehicle control (DMSO), and a positive control (a known DHODH inhibitor).
-
Enzyme Addition: Add a solution of recombinant human DHODH to each well and pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a substrate mixture containing dihydroorotate and DCIP.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compounds and standards in DMSO.
-
Assay Plate Setup: Add the test compounds, vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2) to a 96-well plate.
-
Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and the chromogenic substrate.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points.
-
Data Analysis: Determine the rate of reaction and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
Principle: This is a fluorometric assay that measures the activity of HDAC enzymes using a specific substrate that becomes fluorescent upon deacetylation.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, vehicle control, and a known HDAC inhibitor (e.g., Trichostatin A) to a 96-well plate.
-
Enzyme Addition: Add a solution of recombinant HDAC enzyme to each well.
-
Reaction Initiation: Add the fluorogenic HDAC substrate and incubate at 37°C.
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Potential Signaling Pathways
Given the potential for quinoline-2-carboxylic acids to inhibit enzymes like DHODH, a primary downstream effect would be the disruption of pyrimidine biosynthesis. This would lead to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells, such as cancer cells.
Caption: Hypothetical signaling pathway impacted by the inhibition of DHODH by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific molecule is limited, by leveraging the extensive knowledge base of related quinoline derivatives, we can construct a robust framework for its SAR. The key structural features—the 2-carboxylic acid, the 4-phenoxy linkage, and the ethoxy substituent—all play critical roles in defining its potential biological activity. The synthetic and biological evaluation protocols provided in this guide offer a clear path forward for researchers to systematically explore the therapeutic potential of this compound and its analogs. Future work should focus on synthesizing a focused library of derivatives to validate the inferred SAR and to identify lead compounds with optimized potency and selectivity for specific biological targets.
References
- Pfitzinger, W.
- Althuis, T. H.; Kadin, S. B.; Czuba, L. J.; Moore, P. F.; Hess, H. J. Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. J. Med. Chem.1980, 23 (3), 262–269.
- Chen, D. Y.; Chen, C. H.; Chen, Y. H.; Chen, I. P.; Lee, K. H.; Chen, C. I. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2021, 64 (19), 14571–14591.
- Zarghi, A.; Zebardast, T.; Ramezani, F.; Daraie, B.; Hedayati, M.; Dadrass, O. G. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorg. Med. Chem.2009, 17 (14), 5312–5317.
- Ismail, M. A. H.; Arafa, R. K.; Nasraldin, A. M.; El-Sayed, R. G.; Abouzid, K. A. M. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. Eur. J. Med. Chem.2016, 124, 40–55.
- Liu, X.; Zhang, Y.; Li, J.; Liu, Y.; Wang, J.; Zhang, J. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Eur. J. Med. Chem.2019, 162, 463–474.
- Muscia, G.; Cerna, M. F.; Bollini, M.; Asís, S. E.; Finkielsztein, L. M. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Arch. Pharm. (Weinheim)2010, 343 (10), 561–569.
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The Discovery and Development of Quinoline-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline-2-carboxylic acid scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and development of these compounds, offering in-depth insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in synthetic chemistry, delve into the structure-activity relationships that govern their therapeutic potential, and provide detailed, validated protocols for their synthesis and biological evaluation. This guide is intended to serve as a practical resource for the rational design and advancement of novel therapeutics based on the quinoline-2-carboxylic acid core.
Introduction: The Significance of the Quinoline-2-Carboxylic Acid Scaffold
Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic aromatic compound that serves as a crucial building block in the development of new therapeutic agents.[1] Its rigid, planar structure and the presence of a carboxylic acid group in close proximity to the nitrogen atom create a unique chemical environment that allows for a variety of intermolecular interactions with biological targets.[2] This has led to the discovery of quinoline-2-carboxylic acid derivatives with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2][3]
The versatility of the quinoline ring system, which allows for substitutions at multiple positions, provides a rich platform for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will navigate the journey from the initial discovery of this scaffold's potential to the intricate details of its chemical synthesis and biological characterization.
Synthetic Methodologies: Crafting the Quinoline-2-Carboxylic Acid Core and its Derivatives
The efficient synthesis of quinoline-2-carboxylic acid and its derivatives is paramount for conducting thorough structure-activity relationship (SAR) studies and identifying promising lead compounds.[4] This section details both classical and modern synthetic approaches, providing step-by-step protocols for key transformations.
Synthesis of the Core Scaffold: Quinoline-2-Carboxylic Acid
Several methods have been established for the synthesis of the fundamental quinoline-2-carboxylic acid structure.
One of the most direct and widely utilized methods for preparing quinoline-2-carboxylic acid is the oxidation of the readily available 2-methylquinoline (quinaldine).[1] This reaction leverages the conversion of the methyl group at the 2-position into a carboxylic acid.
Experimental Protocol: Oxidation of 2-Methylquinoline with Potassium Permanganate [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄, approximately 3-4 equivalents) in water. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.
-
Acidification: Carefully acidify the filtrate with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This will precipitate the quinoline-2-carboxylic acid.
-
Isolation and Purification: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a basic medium (NaOH) is crucial to keep the product, quinoline-2-carboxylic acid, in its soluble carboxylate form, preventing it from co-precipitating with the MnO₂ byproduct.
-
Potassium Permanganate: KMnO₄ is a strong and cost-effective oxidizing agent suitable for converting an alkyl side chain on an aromatic ring to a carboxylic acid.
-
Acidification: The final acidification step protonates the carboxylate, rendering the quinoline-2-carboxylic acid insoluble in the aqueous solution, thus allowing for its isolation.
More recent synthetic strategies focus on milder reaction conditions, improved yields, and the ability to introduce substituents.
-
Chemoenzymatic Synthesis: A mild and efficient method involves the use of an aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), to react substituted 2-aminobenzaldehydes with pyruvate, yielding functionalized quinoline-2-carboxylic acids in high yields (up to 93%).[4] This biocatalytic approach offers the advantage of proceeding under gentle conditions, which is beneficial for substrates with sensitive functional groups.[4]
-
One-Pot Synthesis from β-Nitroacrylates: A novel one-pot protocol has been developed for the synthesis of quinoline-2-carboxylates starting from β-nitroacrylates and 2-aminobenzaldehydes.[5] This method proceeds via an aza-Michael addition and an intramolecular Henry reaction, followed by elimination and aromatization.[4] The use of a solid base like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile has been shown to be effective.[5]
Derivatization of the Carboxylic Acid Group: Synthesis of Amides and Esters
The carboxylic acid moiety of quinoline-2-carboxylic acid is a key handle for derivatization, with amides and esters being the most common modifications to explore SAR.
Two primary methods are employed for the synthesis of quinoline-2-carboxamides.[4]
Method A: Amide Coupling via Acyl Chloride Formation [4]
This robust two-step procedure involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Protocol A1: Synthesis of Quinoline-2-carbonyl chloride [4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-2-carboxylic acid (1.0 eq).
-
Chlorination: Suspend the carboxylic acid in an excess of thionyl chloride (SOCl₂, e.g., 10-20 eq) or in a solution of oxalyl chloride ((COCl)₂, 2-3 eq) in an inert dry solvent such as dichloromethane (DCM) or toluene. A catalytic amount of dry dimethylformamide (DMF) can be added if using thionyl chloride.
-
Reaction: Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by the cessation of gas evolution.
-
Isolation: Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which is often used in the next step without further purification.
Protocol A2: Synthesis of Quinoline-2-Carboxamide [4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or pyridine (2-3 eq) in a dry aprotic solvent like DCM or THF.
-
Coupling: Cool the solution in an ice bath and slowly add a solution of the crude quinoline-2-carbonyl chloride from the previous step in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Method B: Direct Amide Coupling using Coupling Reagents [4]
This one-pot method avoids the isolation of the acyl chloride by using a coupling reagent to facilitate direct amide bond formation.
Protocol B: Direct Amide Coupling [4]
-
Reaction Setup: In a round-bottom flask, dissolve quinoline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as HATU, HBTU, or EDC (1.1-1.5 eq) in a dry polar aprotic solvent like DMF or DCM.
-
Base Addition: Add an organic base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-4 eq), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be applied if necessary. Monitor the reaction progress by TLC.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.
Diagram of Synthetic Strategies for Quinoline-2-Carboxamides
Caption: Synthetic routes to quinoline-2-carboxamides.
Therapeutic Applications and Mechanisms of Action
Derivatives of quinoline-2-carboxylic acid have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in oncology, and derivatives of quinoline-2-carboxylic acid are no exception. They exert their anticancer effects through multiple mechanisms.
Dysregulation of protein kinase activity is a hallmark of many cancers.[6] Quinoline derivatives have been identified as potent inhibitors of several kinases involved in oncogenic signaling pathways. For instance, certain quinoline-2-carboxamides and 2-styrylquinolines have been reported to act as Pim-1 kinase inhibitors.[7] Pim-1 is a serine/threonine kinase that is upregulated in various human malignancies and promotes cell growth and survival.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination) [8]
-
Reaction Components: Prepare a reaction mixture containing the purified target kinase (e.g., Pim-1), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the quinoline-2-carboxylic acid derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of remaining ATP.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%).
Diagram of Pim-1 Kinase Inhibition by Quinoline Derivatives
Caption: Inhibition of the Pim-1 signaling pathway.
Some quinoline derivatives can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription, leading to cell death.[7][9] Furthermore, these compounds can target topoisomerase enzymes, which are essential for managing DNA topology during cellular processes.[7] By stabilizing the enzyme-DNA complex, they can induce DNA strand breaks and trigger apoptosis.[3]
Certain quinoline carboxylic acids are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][8] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for anticancer therapy.[3] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[3]
Antimicrobial Activity
Derivatives of quinoline-2-carboxylic acid have shown significant promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][10]
Mechanism of Action: The antibacterial mechanism of many quinoline derivatives is attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the quinoline-2-carboxylic acid derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Other Therapeutic Activities
Beyond their anticancer and antimicrobial properties, quinoline-2-carboxylic acid derivatives have been investigated for a range of other therapeutic applications:
-
Anti-inflammatory Activity: Some derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[3][11]
-
Antidiabetic Activity: Quinoline-2-carboxylic acid itself has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This suggests a potential role in managing postprandial hyperglycemia.[2]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of quinoline-2-carboxylic acid derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.
SAR for Anticancer Activity
For inhibitors of dihydroorotate dehydrogenase (DHODH) , SAR studies have identified three critical regions on the quinoline carboxylic acid scaffold:[8]
-
C(2) Position: Bulky, hydrophobic substituents at this position are generally required for potent inhibition.
-
C(4) Position: A strict requirement for the carboxylic acid group or its corresponding salts has been observed.
-
Benzo Portion of the Quinoline Ring: Appropriate substitutions on the benzo ring can significantly influence activity.
In the context of kinase inhibition , the SAR can be highly specific to the target kinase. However, general trends often involve modifications to the substituents on the quinoline ring to optimize interactions with the kinase active site.
SAR for Antimicrobial Activity
For the antibacterial activity of quinoline derivatives, the following SAR has been established:[12]
-
Core Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated with an aromatic ring is essential for activity.
-
Position 1: Lower alkyl groups at this position are favorable.
-
Position 6: A fluorine atom at this position often enhances antibacterial activity.
-
Position 7: Substitutions with piperazine, N-methyl piperazine, or a pyrrolidine ring generally lead to active compounds.
Quantitative Data Summary
The following table summarizes the biological activity of selected quinoline-2-carboxylic acid derivatives from the literature. This data provides a quantitative basis for comparing the potency of different compounds and for guiding future drug design efforts.
| Compound/Derivative | Target/Assay | Cell Line/Organism | IC₅₀/MIC | Reference |
| Quinoline-2-carboxylic acid | Antiproliferative | HeLa (Cervical Cancer) | Significant Cytotoxicity | [2][11] |
| Quinoline-2-carboxylic acid | Antiproliferative | MCF7 (Breast Cancer) | Remarkable Growth Inhibition | [2][11] |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Anticancer | MCF-7 (Breast Cancer) | 1.73 ± 0.27 µg/mL | [13] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | Antiproliferative | HL-60 | 19.88 ± 3.35 µg/ml | [14] |
| Quinoline-hydrazone derivative (32) | Antibacterial | A. baumanii | 2 µg/ml | [10] |
| Quinoline-hydrazone derivative (39) | Antibacterial | A. baumanii | 2 µg/ml | [10] |
Future Perspectives and Conclusion
The quinoline-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While no derivatives have yet progressed to late-stage clinical trials, the extensive preclinical data highlights their significant potential. Future research should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets for derivatives with promising phenotypic activity.
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-likeness.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where their mechanisms of action may be relevant.
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- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des. (2024).
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochem Pharmacol. (1990).
- BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. BenchChem.
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- Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
- Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4.
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. (2021).
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2025).
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- Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. BenchChem. (2025).
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- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. J Med Chem. (1977).
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Physicochemical Characterization of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid: An In-depth Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, a novel quinoline derivative with potential therapeutic applications. In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document outlines the strategic importance of each key physicochemical parameter and provides detailed, field-proven experimental protocols for their determination. While specific experimental data for this compound is not publicly available, this guide utilizes data from structurally related analogs to provide context and realistic expectations for its behavior. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data packages for regulatory submissions and further development.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and pharmacodynamic properties. A comprehensive physicochemical characterization early in the development process is a critical risk mitigation strategy.[1] Properties such as solubility, pKa, lipophilicity, and solid-state characteristics are not mere data points; they are predictive indicators of a drug's in vivo behavior. For a molecule like this compound, which incorporates a quinoline core—a scaffold known for a wide range of biological activities—understanding these parameters is essential for unlocking its full therapeutic potential.[2]
This guide is structured to provide not just the "what" and "how," but also the "why" behind each experimental approach, reflecting a senior application scientist's perspective on building a robust data-driven narrative for an NCE.
Molecular Identity and Structure
A foundational step in any characterization is the unambiguous confirmation of the molecule's identity and structure.
| Property | Value | Source |
| Chemical Name | This compound | Appchem |
| CAS Number | 1255147-01-3 | Appchem |
| Molecular Formula | C18H15NO4 | Appchem |
| Molecular Weight | 309.316 g/mol | Appchem |
Structural Confirmation: The structural integrity of a synthesized batch of this compound should be rigorously confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR spectra are essential.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenoxy rings, the ethoxy group (a characteristic triplet and quartet), and the carboxylic acid proton (which may be broad and exchangeable). The chemical shifts and coupling patterns provide definitive evidence of the connectivity of these fragments. For instance, in related 2-phenylquinoline-4-carboxylic acid derivatives, the chemical shifts of the quinoline and phenyl protons are well-defined.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline and phenoxy rings.
Mass Spectrometry (MS)
Mass spectrometry provides an accurate determination of the molecular weight and can offer insights into the molecule's fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For quinoline carboxylic acid derivatives, fragmentation often involves the loss of the carboxylic acid group.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands.[6][7]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1760-1690 |
| C-O stretch (Ether and Carboxylic Acid) | 1320-1000 |
| Aromatic C=C stretch | 1600-1475 |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The quinoline ring system is a chromophore that absorbs UV radiation. A UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show characteristic absorption maxima (λmax) that can be useful for quantitative analysis, such as in solubility and dissolution studies.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized. For a compound with a carboxylic acid group and a basic nitrogen in the quinoline ring, there will be at least two pKa values. These values are critical as they dictate the molecule's charge state at different physiological pHs, which in turn profoundly influences its solubility, permeability, and interaction with biological targets. The pKa of the parent quinoline is approximately 4.90.[8] A typical carboxylic acid has a pKa in the range of 4-5.[9]
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its accuracy and precision.
Principle: The sample is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added, and the pKa is determined from the inflection point of the titration curve.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water with a small percentage of a co-solvent like methanol or DMSO to ensure solubility).
-
Titration:
-
To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa (quinoline nitrogen), titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Validation: Perform the titration in triplicate to ensure reproducibility.
Lipophilicity: A Double-Edged Sword in Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical parameter that influences a drug's absorption, membrane permeability, and binding to plasma proteins and metabolic enzymes. While a certain degree of lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The calculated LogP (XLogP3) for the parent quinoline-2-carboxylic acid is 1.6.[10]
Experimental Protocol for LogP Determination by RP-HPLC
The shake-flask method is the traditional way to determine LogP, but it can be resource-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput and reliable alternative.
Principle: In RP-HPLC, a compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of the test compound can be determined.
Step-by-Step Protocol:
-
System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is in its neutral form, if possible) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the λmax of this compound.
-
-
Calibration:
-
Prepare a series of standard compounds with a range of known LogP values.
-
Inject each standard and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Plot log(k) versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a solution of this compound under the same chromatographic conditions.
-
Determine its retention time and calculate its log(k) value.
-
-
LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its log(k) value.
Aqueous Solubility: A Prerequisite for Absorption
For an orally administered drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The solubility of a compound is influenced by its solid-state properties and its pKa. For an ionizable compound like this compound, solubility will be pH-dependent. The solubility of the parent compound, quinoline-2-carboxylic acid, has been reported to be ≥27.7 mg/mL, though the solvent is not specified.[11]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer of a certain pH) for a prolonged period. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Validation: Ensure that solid material is still present at the end of the experiment to confirm that the solution was saturated.
Solid-State Characterization: The Form Matters
The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, manufacturability, and bioavailability. Different solid forms (polymorphs, solvates, hydrates, amorphous) can exhibit different solubilities, dissolution rates, and melting points.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature (for amorphous materials), and to detect polymorphic transitions.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline form has a unique diffraction pattern, which serves as a "fingerprint." XRPD is essential for polymorph screening and for monitoring solid form changes during processing and storage.
Experimental Workflow for XRPD Analysis
Caption: Workflow for XRPD analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile components, such as water (in hydrates) or residual solvents.
Dynamic Vapor Sorption (DVS)
DVS measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature. This technique is crucial for understanding a compound's hygroscopicity and its propensity to form hydrates, which can have significant implications for stability and handling.
Conclusion
The physicochemical characterization of this compound, as outlined in this guide, provides a robust framework for building a comprehensive understanding of this new chemical entity. By systematically evaluating its molecular identity, ionization behavior, lipophilicity, solubility, and solid-state properties, researchers and drug development professionals can make informed decisions to advance this promising molecule through the development pipeline. The experimental protocols provided are based on industry-standard practices and are designed to generate high-quality, reliable data. While specific experimental values for the title compound are yet to be reported, the principles and methodologies detailed herein are universally applicable and essential for the successful development of any NCE.
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Quinoxaline-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (C18H15NO3). Retrieved from [Link]
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CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]
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MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Quinoline Carboxylic Acid Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Within this class, quinoline-2-carboxylic acids have demonstrated significant potential, exhibiting cytotoxicity against various cancer cell lines such as HeLa and MCF7.[1][4] 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a novel derivative within this class, and while it remains largely uncharacterized in the scientific literature, its structural similarity to other biologically active quinoline carboxylic acids suggests it may possess valuable therapeutic properties worthy of investigation.
This guide provides a comprehensive framework for the initial characterization of this compound in cell-based assays. As a compound with limited published data, the following protocols are designed to be a robust starting point for researchers to elucidate its potential cytotoxic, anti-proliferative, and apoptotic effects, thereby paving the way for further drug development efforts.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | This compound | Appchem |
| CAS Number | 1255147-01-3 | Appchem |
| Molecular Formula | C18H15NO4 | Appchem |
| Molecular Weight | 309.32 g/mol | Appchem |
Hypothesized Mechanism of Action: A Starting Point for Investigation
Based on the known activities of related quinoline carboxylic acid derivatives, we can propose a putative mechanism of action for this compound as a starting point for investigation. Many quinoline derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[3] The proposed pathway below outlines a general model for how this compound might impact cancer cells.
Figure 1: Hypothesized signaling pathway for the induction of cell cycle arrest and apoptosis by this compound in cancer cells.
This model suggests that the compound may interact with upstream signaling pathways that regulate the cell cycle, potentially leading to cell cycle arrest at the G1/S or G2/M checkpoints. Prolonged arrest or the induction of DNA damage could then trigger the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of caspases, ultimately leading to programmed cell death. The following experimental protocols are designed to test key aspects of this hypothesis.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a robust framework for the initial in vitro evaluation of this compound. It is crucial to include appropriate positive and negative controls in all assays to ensure data validity.
Protocol 1: Assessment of Cytotoxicity and Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Figure 2: General workflow for the MTT cell viability assay.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control and an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS, sterile
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The application notes and protocols detailed herein provide a foundational framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these initial screens would warrant further investigation into its specific molecular targets and its efficacy in more complex in vitro and in vivo models. The broad biological activities of the quinoline carboxylic acid class suggest that this novel derivative is a promising candidate for drug discovery efforts.
References
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Appchem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 20, 2026, from [Link]
- Hassan, M. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central.
- Ilango, K., & Arul, G. (2015). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 20, 2026, from [Link]
- Patel, D. B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
-
PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 20, 2026, from [Link]
- Verma, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences.
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University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathology of numerous chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. The quinoline core is a significant heterocyclic scaffold in medicinal chemistry, with a variety of derivatives demonstrating a broad spectrum of pharmacological activities.[1] Notably, certain quinoline-carboxylic acid derivatives have emerged as promising anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[2][3][4][5] This document provides a detailed guide for the investigation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid as a potential anti-inflammatory therapeutic. While specific data on this molecule is not extensively available, this guide synthesizes established methodologies for evaluating related compounds to provide a robust framework for its characterization.
Hypothesized Mechanism of Action: Cyclooxygenase-2 (COX-2) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation.[3][6][7] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and upregulated during inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6] Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective COX-2 inhibitors.[2][3] Given the structural similarities, it is hypothesized that this compound may also exert its anti-inflammatory effects through the inhibition of the COX-2 enzyme.
Proposed Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates the proposed mechanism of action for this compound, targeting the arachidonic acid cascade.
Caption: Workflow for in vitro evaluation of the test compound.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [8][9] Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS) [10]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment. [8]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [11]5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control |
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide and Pro-inflammatory Cytokine Production
This assay evaluates the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. [12] Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify NO production.
-
Cytokine Measurement: Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each parameter.
| Concentration (µM) | NO Production (µM) | % Inhibition of NO | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Negative Control | ||||||
| Vehicle Control + LPS | 0 | 0 | 0 | |||
| Concentration 1 + LPS | ||||||
| Concentration 2 + LPS | ||||||
| ... | ||||||
| Positive Control + LPS |
In Vivo Evaluation of Anti-inflammatory Activity
To validate the in vitro findings, it is essential to assess the efficacy of the compound in a living organism. The carrageenan-induced paw edema model is a widely used and reproducible method for screening acute anti-inflammatory activity. [13][14][15]
Experimental Workflow for In Vivo Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent. [1] Materials:
-
Wistar or Sprague-Dawley rats (150-200 g) [14]* this compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). [13]3. Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before the carrageenan injection. [13]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat. [13][16]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [13][17] Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the mean edema for each group.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| Positive Control | 10 | ||
| Test Compound | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 |
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The outlined in vitro and in vivo protocols, based on established methodologies for similar compounds, will enable researchers to systematically assess its cytotoxicity, mechanism of action, and therapeutic efficacy. The data generated from these studies will be crucial in determining the potential of this compound for further development as a novel anti-inflammatory drug.
References
- Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
- Abcam. (n.d.). MTT assay protocol.
- Winkler, C., & Schroecksnadel, K. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- De, D., & Singh, M. (n.d.). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Zarghi, A., & Arfaei, S. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
- ResearchGate. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF.
- Benchchem. (n.d.). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.
- Al-Ostath, A., & El-Awady, R. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Hayashi, S., & Sasamata, M. (n.d.). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. PubMed.
- Fylaktakidou, K. C., & Hadjipavlou-Litina, D. J. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors.
- Kumar, S., & Singh, P. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
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Application of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid in cancer research.
An In-depth Technical Guide to the Application of Quinoline-2-Carboxylic Acid Derivatives in Cancer Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Quinoline-Based Cancer Research
The compound "4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid" is a specific chemical entity whose application in cancer research is not extensively documented in publicly available scientific literature. However, its core structure, quinoline-2-carboxylic acid (also known as quinaldic acid) , represents a "privileged scaffold" in medicinal chemistry. This means the quinoline ring system is a foundational structure for a multitude of compounds with significant biological activity, particularly in oncology.[1][2]
This guide, therefore, focuses on the broader, well-researched class of quinoline-2-carboxylic acid derivatives . We will explore their diverse mechanisms of action, provide field-proven protocols for their evaluation, and offer insights into the causal relationships that drive experimental design. By understanding the principles governing this class of molecules, researchers can effectively design studies to investigate novel derivatives like this compound.
The Quinoline Scaffold: A Cornerstone of Anticancer Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have given rise to a wide array of therapeutics, noted for their anti-inflammatory, antibacterial, antimalarial, and, most importantly, anticancer properties.[3] Their planar structure allows them to intercalate with DNA, and their versatile core can be functionalized to interact with a variety of enzymatic targets, making them highly valuable in the development of novel cancer therapies.[3][4]
Mechanisms of Antitumor Activity
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often dependent on the specific substitutions on the quinoline ring. This chemical diversity allows for the targeting of various cellular processes critical for cancer cell survival and proliferation.
-
Inhibition of Key Enzymes: Many quinoline derivatives function as potent inhibitors of enzymes that are overactive in cancer cells.
-
Tyrosine Kinases: These enzymes are crucial for cell signaling pathways that control growth and proliferation. Certain quinoline derivatives can block the activity of kinases like c-Met, EGFR, and Pim-1 kinase.[3][5][6]
-
Topoisomerases: These enzymes are essential for DNA replication. By inhibiting topoisomerases, quinoline analogues can prevent cancer cells from dividing.[3]
-
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. HDAC inhibitors, including some quinoline derivatives, can reactivate tumor suppressor genes.[7]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo synthesis of pyrimidines, a building block of DNA. Inhibition of DHODH starves cancer cells of the nucleotides needed for replication.[2][8]
-
-
Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Quinoline derivatives have been shown to initiate apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and activating caspases.[9][10]
-
Cell Cycle Arrest: To prevent proliferation, some quinoline compounds can halt the cell cycle at specific checkpoints (e.g., G2/M or S phase), giving the cell time to repair DNA damage or undergo apoptosis if the damage is too severe.[11][12]
-
Inhibition of Tubulin Polymerization: The cellular cytoskeleton, composed of microtubules, is vital for cell division. Some quinoline derivatives can interfere with the dynamics of microtubule formation, similar to established chemotherapy agents, leading to mitotic arrest and cell death.[13][14]
Caption: Diverse mechanisms of action for quinoline derivatives in cancer.
Quantitative Assessment of Anticancer Activity
A critical first step in evaluating a novel compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify a compound's potency.
Table 1: Cytotoxicity (IC50) of Representative Quinoline Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | HeLa | Cervical | Significant Cytotoxicity | [15][16] |
| Quinoline-2-carboxylic acid | MCF-7 | Breast | Growth Inhibition | [15][16] |
| Aryl ester of Quinoline-2-carboxylic acid | PC3 | Prostate | ~12.5 µg/mL** | [9][10] |
| 4-Quinoline Carboxylic Acid Derivative (NSC 368390) | DLD-2 | Colon | >98% inhibition at 25 mg/kg (in vivo) | [17] |
| 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) | K562 | Leukemia | Potent Activity*** | [7] |
| 4-(2-fluorophenoxy)quinoline Derivative (21c) | HT-29 | Colon | 0.01 - 0.53 | [6] |
*Qualitative data from the source indicates significant activity without a specific IC50 value. **Value derived from concentration used in specific assays showing significant effect. ***Potent activity demonstrated through apoptosis and cell cycle arrest assays.
Core Experimental Protocols for Evaluating Quinoline Derivatives
The following protocols provide a robust framework for the initial characterization of a novel quinoline derivative's anticancer properties.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability.
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11][18]
-
Compound Preparation: Prepare serial dilutions of the test compound in complete cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5% to avoid solvent-induced toxicity.[18]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. This allows for the formazan crystals to form.[18]
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Characterizing 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
Introduction
Enzyme inhibition remains a cornerstone of modern drug discovery and chemical biology, providing critical tools to probe biological pathways and develop novel therapeutics. Dihydroorotate dehydrogenase (DHODH) has emerged as a high-value therapeutic target for autoimmune diseases, viral infections, and various cancers.[1][2][3] Located on the inner mitochondrial membrane, DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] Malignant cells, with their high demand for nucleotides for DNA and RNA synthesis, are particularly dependent on this pathway, creating a potential therapeutic window.[2]
The quinoline carboxylic acid scaffold is a well-established pharmacophore for potent DHODH inhibition.[4][5] Brequinar, a prominent example, is a selective and powerful inhibitor of human DHODH that has undergone extensive clinical investigation.[2][6][7] This application note provides a comprehensive set of protocols for researchers to characterize the enzymatic and cellular activity of novel structural analogs. Here, we use 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid (hereafter referred to as "Q-Inhibitor") as a model compound to illustrate the workflow for determining its inhibitory potency, mechanism of action, and on-target cellular effects against DHODH.
Section 1: Compound Profile and Preparation
A thorough understanding of the test compound's physical and chemical properties is the foundation of reproducible biological experiments.
Table 1: Physicochemical Properties of Q-Inhibitor
| Property | Value | Source |
|---|---|---|
| CAS Number | 1255147-01-3 | [8] |
| Molecular Formula | C₁₈H₁₅NO₄ | [8] |
| Molecular Weight | 309.32 g/mol | [8] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO, DMF; poorly soluble in aqueous buffers | Assumed |
Protocol 1.1: Preparation of Stock Solutions
Objective: To prepare a high-concentration, stable stock solution of Q-Inhibitor for serial dilution in subsequent assays.
Materials:
-
This compound (Q-Inhibitor) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
Procedure:
-
Accurately weigh a precise amount of Q-Inhibitor powder (e.g., 3.09 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., add 1 mL DMSO to 3.09 mg of powder to create a 10 mM stock solution).
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
Scientist's Note (Expertise): Using anhydrous DMSO is critical as water can cause precipitation of hydrophobic compounds upon freezing. Aliquoting prevents degradation from repeated freeze-thaw cycles and reduces the risk of contamination. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced artifacts.
Section 2: In Vitro DHODH Enzyme Inhibition Assay
This primary biochemical assay directly measures the effect of Q-Inhibitor on the catalytic activity of purified human DHODH.
Principle: The assay monitors the DHODH-catalyzed oxidation of dihydroorotate (DHO) to orotate. This reaction is coupled to the reduction of an electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced). The rate of DCIP reduction, measured by the decrease in absorbance at 600 nm, is directly proportional to DHODH activity.
Protocol 2.1: Determining DHODH Activity and IC₅₀
Objective: To measure the concentration of Q-Inhibitor required to inhibit 50% of DHODH enzyme activity (IC₅₀).[9][10]
Materials:
-
Recombinant human DHODH (N-terminally truncated, soluble form)
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100, pH 8.0
-
L-Dihydroorotic acid (DHO), substrate
-
Decylubiquinone (CoQd), cofactor
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Q-Inhibitor stock solution (10 mM in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of an inhibitor.
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of DHO (e.g., 4 mM), CoQd (e.g., 4 mM), and DCIP (e.g., 2.4 mM) in Assay Buffer.
-
Dilute recombinant DHODH in cold Assay Buffer to the desired working concentration (e.g., 20 nM). The optimal concentration should be determined empirically to yield a robust linear reaction rate for 10-15 minutes.
-
-
Inhibitor Dilution: Prepare a serial dilution series of Q-Inhibitor from your 10 mM stock. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., from 100 µM down to 1 nM). Include a DMSO-only sample for the 0% inhibition (vehicle) control and a no-enzyme sample for the 100% inhibition control.
-
Assay Setup: Add the following to each well of a 96-well plate (example for a 100 µL final volume):
-
50 µL Assay Buffer
-
1 µL of serially diluted Q-Inhibitor or DMSO
-
10 µL of DHODH enzyme solution (or buffer for the 100% inhibition control)
-
10 µL of CoQd solution
-
10 µL of DCIP solution
-
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature.
Rationale (Expertise): This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts, which is crucial for obtaining accurate potency values, especially for slow-binding inhibitors.[6]
-
Initiate Reaction: Add 19 µL of the DHO substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each Q-Inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot % Inhibition versus the log[Q-Inhibitor] concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[9][10]
-
Table 2: Hypothetical IC₅₀ Data for Q-Inhibitor
| [Q-Inhibitor] (nM) | Log [Q-Inhibitor] | Avg. V₀ (mOD/min) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | N/A | -25.0 | 0.0 |
| 1 | 0 | -23.5 | 6.0 |
| 5 | 0.70 | -20.1 | 19.6 |
| 10 | 1.00 | -16.8 | 32.8 |
| 25 | 1.40 | -12.4 | 50.4 |
| 50 | 1.70 | -7.5 | 70.0 |
| 100 | 2.00 | -4.1 | 83.6 |
| 500 | 2.70 | -1.5 | 94.0 |
| Calculated IC₅₀ | | | ~24.8 nM |
Section 3: Elucidating the Mechanism of Inhibition (MOI)
Determining the mechanism of inhibition (MOI) provides deeper insight into how the inhibitor interacts with the enzyme and its substrate.[11] This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.
Principle: The relationship between reaction velocity, substrate concentration, and inhibitor concentration can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed). This is often visualized using a double reciprocal plot, known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[11]
Protocol 3.1: Kinetic Studies for MOI Determination
Objective: To determine if Q-Inhibitor is a competitive, non-competitive, or uncompetitive inhibitor with respect to the substrate, DHO.
Procedure:
-
Design a matrix of experiments. Use several fixed concentrations of Q-Inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each fixed inhibitor concentration, perform a substrate titration by varying the concentration of DHO (e.g., from 0.25x Kₘ to 10x Kₘ). The Kₘ of DHODH for DHO should be determined experimentally beforehand or obtained from literature.
-
Perform the DHODH activity assay as described in Protocol 2.1 for each condition in the matrix.
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[DHO] for each inhibitor concentration.
-
Analyze the resulting pattern of lines to determine the MOI.
Interpreting Lineweaver-Burk Plots
Caption: Characteristic Lineweaver-Burk plots for different mechanisms of inhibition.
Table 3: Expected Kinetic Parameter Changes
| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect in the upper-left quadrant |
Trustworthiness Note: For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ). Kᵢ is a true dissociation constant and is independent of substrate concentration, making it a more universal measure of inhibitor potency than IC₅₀.[9]
Section 4: Cellular Target Validation via Rescue Assay
A crucial step in inhibitor characterization is to confirm that its effect on cells is due to the specific inhibition of the intended target. This protocol provides a self-validating system to confirm on-target activity.[1]
Principle: If Q-Inhibitor's antiproliferative effect is solely due to DHODH inhibition, this effect should be reversed by supplying cells with downstream products of the pyrimidine synthesis pathway. Uridine can be salvaged by cells and converted to UMP, bypassing the need for de novo synthesis.[12] Therefore, adding exogenous uridine should "rescue" the cells from the inhibitor's effects.
Logic of the Cellular Rescue Experiment
Caption: Diagram illustrating how exogenous uridine bypasses the DHODH inhibition block.
Protocol 4.1: Cell Proliferation Rescue Assay
Objective: To validate that the antiproliferative effects of Q-Inhibitor are specifically mediated by DHODH inhibition.
Materials:
-
A cancer cell line known to be sensitive to DHODH inhibition (e.g., HL-60, HCT116, U2OS).[1][12]
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
Uridine powder.
-
Q-Inhibitor.
-
96-well cell culture plates.
-
Cell proliferation reagent (e.g., MTT, resazurin, or use an automated incubator like IncuCyte).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Media: Prepare fresh culture medium containing:
-
Vehicle (DMSO) only.
-
Q-Inhibitor at a concentration known to cause significant growth inhibition (e.g., 5x or 10x the enzymatic IC₅₀).
-
Uridine only (e.g., 100 µM) as a control.[12]
-
Q-Inhibitor + Uridine (at the same concentrations as above).
-
-
Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Measure Proliferation: At the end of the incubation period, measure cell viability/proliferation according to the manufacturer's protocol for your chosen method.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Compare the proliferation of cells treated with Q-Inhibitor alone to those treated with Q-Inhibitor + Uridine.
Expected Outcome:
-
Q-Inhibitor alone: Significant reduction in cell proliferation.
-
Uridine alone: No significant effect on proliferation.
-
Q-Inhibitor + Uridine: Cell proliferation should be restored to levels similar to the vehicle control. A successful rescue strongly indicates that Q-Inhibitor's primary mechanism of action in cells is the inhibition of DHODH.[1][12]
Conclusion
This application note provides a structured, field-proven framework for the comprehensive characterization of this compound (Q-Inhibitor) or any similar analog as a potential DHODH inhibitor. By progressing from direct enzymatic assays (IC₅₀ determination) to mechanistic studies (MOI) and culminating in on-target cellular validation (rescue assays), researchers can confidently establish the compound's potency, mode of action, and biological specificity. This rigorous, multi-faceted approach ensures the generation of high-quality, reliable data essential for advancing drug development and chemical biology research.
References
-
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth Source: ACS Chemical Biology URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link]
-
Title: A standard operating procedure for an enzymatic activity inhibition assay Source: PubMed URL: [Link]
-
Title: The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia Source: PMC - NIH URL: [Link]
-
Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Dihydroorotate dehydrogenase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Interaction of brequinar and analogs with PD-L1: a molecular docking analysis Source: Drug Development and Research URL: [Link]
-
Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL: [Link]
-
Title: Brequinar | C23H15F2NO2 | CID 57030 Source: PubChem - NIH URL: [Link]
-
Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: this compound Source: Appchem URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed URL: [Link]
-
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay Source: ChemMedChem URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 7. Brequinar | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. appchemical.com [appchemical.com]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinoline Carboxylic Acid Derivatives: A Case Study with the Haspin Inhibitor CHR-6494
A Note to the Researcher: The compound "4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid" is not extensively documented in publicly available scientific literature, precluding the creation of a detailed application note for this specific molecule. To provide a valuable and practical guide within the chemical space of quinoline carboxylic acid derivatives, this document will focus on a well-characterized and scientifically significant analogue, CHR-6494 . This potent inhibitor of the mitotic kinase Haspin serves as an excellent model for outlining the principles and methodologies of high-throughput screening for this class of compounds. The protocols and concepts presented herein are broadly applicable and can be adapted for the study of other quinoline derivatives.
Introduction: The Therapeutic Potential of Quinoline Cores and the Rise of Mitotic Kinase Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, and anti-inflammatory properties.[1][2] Their synthetic tractability allows for the generation of large, diverse chemical libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug leads.[2]
A particularly promising area for quinoline-based inhibitors is the targeting of mitotic kinases. These enzymes play a crucial role in the regulation of cell division, and their dysregulation is a hallmark of cancer.[3][4] One such kinase, Haspin (haploid germ cell-specific nuclear protein kinase), has emerged as a compelling target for anticancer therapies.[5] Haspin's unique substrate specificity, phosphorylating histone H3 at threonine 3 (H3T3ph), is essential for the proper alignment of chromosomes during mitosis.[6] Inhibition of Haspin leads to mitotic catastrophe and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[6][7]
CHR-6494 is a potent and selective small-molecule inhibitor of Haspin, with an IC50 of 2 nM in enzymatic assays.[6] This application note will provide a comprehensive guide to utilizing CHR-6494 as a model compound for developing and executing a high-throughput screening campaign to identify and characterize novel mitotic kinase inhibitors.
Mechanism of Action: CHR-6494 and the Haspin-Aurora B Pathway
CHR-6494 exerts its anti-proliferative effects by directly inhibiting the kinase activity of Haspin.[6] In a healthy mitotic cell, Haspin phosphorylates histone H3 at threonine 3. This phosphorylation event acts as a "docking site" for the chromosomal passenger complex (CPC), which includes the kinase Aurora B. The recruitment of the CPC to the centromere is critical for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
By inhibiting Haspin, CHR-6494 prevents the phosphorylation of H3T3.[6][8] This, in turn, disrupts the localization of the CPC and impairs the function of Aurora B. The result is a cascade of mitotic errors, including chromosome misalignment, leading to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, cell death through apoptosis (mitotic catastrophe).[6]
High-Throughput Screening for Haspin Inhibitors
A robust HTS assay is essential for identifying novel inhibitors from large compound libraries. For kinase targets like Haspin, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a highly suitable method.[9] This homogeneous assay format is sensitive, has a high signal-to-noise ratio, and is amenable to automation.[9]
TR-FRET Assay Principle
The TR-FRET assay for Haspin activity measures the phosphorylation of a biotinylated histone H3 peptide substrate.[9] The assay components include:
-
Recombinant Haspin enzyme.
-
A biotinylated peptide substrate derived from histone H3 (e.g., H3(1-21)-biotin).[9]
-
ATP as a phosphate donor.
-
A Europium (Eu)-labeled anti-phospho-H3T3 antibody (donor fluorophore).
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor fluorophore).
When Haspin phosphorylates the biotinylated H3 peptide, the Eu-labeled antibody binds to the phospho-threonine residue. The biotin tag on the peptide is captured by the SA-APC conjugate. This brings the Eu-donor and APC-acceptor into close proximity, allowing for FRET to occur upon excitation of the Europium. The resulting FRET signal is proportional to the extent of peptide phosphorylation and, therefore, to Haspin activity.[9]
HTS Experimental Workflow
Detailed HTS Protocol
This protocol is designed for a 384-well plate format and can be adapted for other formats.
Materials:
-
384-well low-volume, white plates
-
Recombinant MBP-Haspin
-
Biotinylated Histone H3 (1-21) peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
TR-FRET detection buffer
-
Europium-labeled anti-phospho-H3T3 antibody
-
Streptavidin-APC
-
CHR-6494 (positive control)
-
DMSO (negative control)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Prepare a compound library plate with test compounds serially diluted in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound, positive control (CHR-6494), and negative control (DMSO) into the appropriate wells of the 384-well assay plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of Haspin enzyme and biotinylated H3 peptide in kinase buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Signal Detection:
-
Prepare a detection mix containing the Eu-labeled antibody and SA-APC in TR-FRET detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for signal development.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu).
-
Data Analysis and Interpretation
Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[10]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., CHR-6494).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).
Hit Identification and Potency Determination
For each test compound, the percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
Compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits. These hits should be re-tested in dose-response experiments to determine their IC50 values (the concentration at which 50% of the enzyme activity is inhibited).
Secondary and Cellular Assays
Primary hits from the biochemical screen should be further validated in secondary and cell-based assays to confirm their mechanism of action and assess their cellular activity.
-
Orthogonal Biochemical Assay: Confirm hits using a different assay format, such as a radiometric assay with full-length histone H3 as a substrate, to rule out assay-specific artifacts.[9]
-
Cellular Target Engagement Assay: A Western blot or immunofluorescence-based assay can be used to measure the levels of phospho-H3T3 in cells treated with the hit compounds. A decrease in the phospho-H3T3 signal indicates that the compound is engaging Haspin within the cell.[8][11]
-
Cell Viability/Proliferation Assay: Assays such as the MTT or CellTiter-Glo assay can be used to determine the effect of the compounds on cancer cell proliferation and to calculate their cellular IC50 values.[5][12]
Representative Data for CHR-6494
The following table summarizes the reported cellular IC50 values for CHR-6494 in various cancer cell lines. This data can be used as a benchmark for newly identified inhibitors.
| Cell Line | Cancer Type | Cellular IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 500 | [6] |
| HeLa | Cervical Cancer | 473 | [6] |
| MDA-MB-231 | Breast Cancer | 757.1 | [5][6] |
| MCF7 | Breast Cancer | 900.4 | [5] |
| BxPC-3 | Pancreatic Cancer | ~1000 | [7] |
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal enzyme or substrate concentration.- Instability of reagents.- High variability in dispensing. | - Optimize ATP, enzyme, and substrate concentrations.- Prepare fresh reagents daily.- Calibrate and validate liquid handling equipment. |
| High False Positive Rate | - Compound interference (e.g., fluorescence quenching or enhancement).- Compound aggregation. | - Perform counter-screens without the enzyme to identify interfering compounds.- Re-test hits in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates. |
| High False Negative Rate | - Low compound potency.- Poor compound solubility. | - Screen at a higher compound concentration.- Ensure compounds are fully dissolved in DMSO before plating. |
| Poor Correlation between Biochemical and Cellular Activity | - Low cell permeability of the compound.- Compound is subject to efflux by transporters (e.g., P-gp).- Compound instability in cell culture media. | - Perform cell permeability assays (e.g., PAMPA).- Test for P-gp inhibition or use cell lines with low P-gp expression.- Assess compound stability in media over time. |
Conclusion
The quinoline carboxylic acid derivative CHR-6494 serves as an invaluable tool for studying the biology of the mitotic kinase Haspin and as a model for the discovery of new anticancer agents. The HTS protocols and validation strategies outlined in this application note provide a robust framework for identifying and characterizing novel inhibitors of Haspin and other kinases. By integrating biochemical and cell-based assays, researchers can efficiently advance promising hits from initial screening to lead optimization, ultimately contributing to the development of next-generation cancer therapeutics.
References
-
Bioprocess Online. (1999, October 29). New Class of Mitotic Inhibitors Uncovered in High Throughput Screen. [Link]
-
DeMoe, J. H., Santaguida, S., Daum, J. R., Musacchio, A., & Gorbsky, G. J. (n.d.). A High Throughput, Whole Cell Screen for Small Molecule Inhibitors of the Mitotic Spindle Checkpoint Identifies OM137, a Novel Aurora Kinase Inhibitor. NIH. [Link]
-
Faisal, A., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS One. [Link]
-
Patnaik, D., et al. (2008). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Biomolecular Screening. [Link]
-
Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
-
Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
-
Tanaka, H., et al. (2021). Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines. PLOS One. [Link]
-
Springer Nature Experiments. (n.d.). Assays for HSP90 and Inhibitors. [Link]
-
Matson, D. R., & St-Germain, J. R. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. [Link]
-
Kulyk, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
ResearchGate. (n.d.). Flow chart of Haspin inhibitor lead discovery process also showing the...[Link]
-
Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Dai, H., et al. (2020). Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition. Journal of Biological Chemistry. [Link]
-
Zhang, R., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
-
Zahra, R., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLOS One. [Link]
-
Tanaka, H., et al. (2021). Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line. Anticancer Research. [Link]
-
ResearchGate. (n.d.). CHR-6494 is a small-molecule inhibitor of Haspin. (a) Chemical...[Link]
-
ResearchGate. (2020). (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
-
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid and its Analogs
Foreword: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a foundational scaffold in medicinal chemistry, giving rise to a plethora of therapeutic agents with diverse biological activities. Within this structural class, quinoline carboxylic acids have emerged as a particularly fruitful area of investigation for novel antimicrobial agents. These compounds, exemplified by the well-known fluoroquinolone antibiotics, have historically demonstrated potent activity against a broad spectrum of bacterial pathogens. The continued exploration of novel derivatives, such as 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid , is driven by the urgent need to combat the growing threat of antimicrobial resistance. This document serves as a comprehensive guide for researchers and drug development professionals on the systematic evaluation of the antimicrobial properties of this and related quinoline carboxylic acid derivatives. It provides not only detailed experimental protocols but also the underlying scientific rationale to empower informed and robust investigations.
Postulated Mechanism of Action: Targeting Bacterial DNA Replication
The antimicrobial activity of many quinoline derivatives is attributed to their ability to disrupt bacterial DNA replication.[1][2] This is primarily achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinoline compounds trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately, cell death. The carboxyl group at position 4 of the quinoline ring is often crucial for this activity, as it can interact with key residues in the enzyme's active site.[3][4]
Figure 2: Generalized synthetic workflow for quinoline carboxylic acid derivatives.
Protocols for Antimicrobial Susceptibility Testing
The following protocols are standard methods for evaluating the in vitro antimicrobial activity of novel compounds. [5][6]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [5] Materials and Reagents:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) [7]* Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile pipette tips and multichannel pipettor
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.
-
Negative Control (Growth Control): A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Compound Addition: Add a known volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly for comparison.
Table 1: Example MIC Data for a Novel Quinoline Derivative
| Bacterial Strain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 | 0.5 |
| Escherichia coli ATCC 25922 | 8 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 8 | 4 |
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is not available, general trends for quinoline derivatives can guide future research. [8]
-
Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring can significantly impact activity. [4][8]Lipophilic groups at certain positions can enhance cell penetration and activity. [4]* The Carboxylic Acid Group: The carboxylic acid at position 2 or 4 is often critical for binding to the target enzymes. [3][4]* Modifications at Other Positions: Modifications at other positions of the quinoline ring can be explored to optimize the antibacterial spectrum, potency, and pharmacokinetic properties. [9]
In Silico Modeling: Molecular Docking
Molecular docking can be a valuable tool to predict the binding mode of novel quinoline derivatives within the active site of DNA gyrase or topoisomerase IV. [8][10]This can help in understanding the SAR and in designing more potent inhibitors.
Figure 3: A conceptual workflow for molecular docking studies.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Antifungal and Antioxidant Activities of New Metal Complexes Derived from 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxo-1,3-thiazolidin-4-one.
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration (MIC) Assay—The Principle and Application in Routine Diagnostics. Journal of Clinical Medicine, 10(6), 1205.
- Li, X., Zhao, X., & Drlica, K. (2021). Quinolone Action and Resistance. Annual Review of Microbiology, 75, 241-263.
- Liu, Y., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. European Journal of Medicinal Chemistry, 179, 523-535.
- Luo, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 515.
- Mabkhot, Y. N., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
- Turedi, S., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48187-48202.
- Vroshini, S., & Kumar, S. (2022). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 1(1), 10-21.
- Wang, Y., et al. (2021). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 26(11), 3183.
- Yerragunta, V., Patil, P., & Anusha, S. (2018). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave Online Journal of Chemistry, 2(5), 165-177.
- Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(21), 16035-16053.
- Zhou, Y., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5488-5495.
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.
- Baragaña, B., et al. (2016). A novel quinoline-4-carboxamide-based inhibitor against malaria disease. Journal of Medicinal Chemistry, 59(3), 967-979.
- Chen, T. C., et al. (2019). Synthesis of a novel anti-cancer inhibitors 7-10, starting with synthesizing quinoline-4-carboxylic acid (5) as an efficient key intermediate. Tetrahedron Letters, 60(15), 1089-1092.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. European Journal of Medicinal Chemistry, 138, 1033-1046.
- Hayani, M., et al. (2021). Synthesis of novel quinoline-4-carboxylate derivatives. Journal of the Moroccan Chemical Society, 21(2), 1-19.
- Omidkhah, M., & Ghodsi, S. (2021). A new efficient protocol for the synthesis of some 2-methyl quinoline-4-carboxylic acid derivatives using Doebner reaction. Journal of the Iranian Chemical Society, 18(5), 1123-1129.
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
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- 2. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vivo Formulation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Introduction
4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a quinoline derivative with potential therapeutic applications. As with many new chemical entities (NCEs) emerging from drug discovery pipelines, this compound is anticipated to exhibit poor aqueous solubility due to its aromatic structure and the presence of a bulky, hydrophobic ethoxyphenoxy group.[1][2] This characteristic presents a significant hurdle for in vivo evaluation, as achieving adequate systemic exposure is paramount for determining pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[3]
This comprehensive guide provides a systematic approach to the formulation of this compound for preclinical in vivo studies. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the formulation strategies. The objective is to enable the development of a stable and effective formulation that ensures consistent and reproducible in vivo results.
Part 1: Pre-formulation Characterization: The Foundation of Rational Formulation Design
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the first and most critical step in formulation development.[4][5] This data-driven approach minimizes the use of valuable API and accelerates the identification of a suitable formulation strategy.
Physicochemical Property Assessment
Given the limited availability of public data for this compound, the following experimental determinations are essential.
| Property | Importance in Formulation Development | Experimental Protocol |
| Aqueous Solubility | Determines the feasibility of a simple aqueous solution. A solubility of <1 mg/mL often necessitates enabling formulation technologies.[6] | Kinetic and Thermodynamic Solubility: Add excess solid compound to various aqueous buffers (pH 2, 5, 7.4) and incubate at room temperature and 37°C. Agitate and sample the supernatant at various time points (e.g., 2, 4, 24 hours). Analyze the concentration by HPLC-UV. |
| pKa | The carboxylic acid moiety suggests an acidic pKa. Knowing the pKa is crucial for pH-adjustment strategies to form a soluble salt. The quinoline nitrogen will have a basic pKa.[7][8] | Potentiometric Titration or UV-spectrophotometry: Dissolve the compound in a suitable co-solvent/water mixture and titrate with a strong base (e.g., NaOH). Monitor the pH change to determine the pKa. Alternatively, measure the UV absorbance at different pH values. |
| LogP/LogD | Indicates the lipophilicity of the compound and helps in selecting appropriate solubilizing excipients and predicting its absorption characteristics. | Shake-Flask Method: Partition the compound between n-octanol and water (or buffer at a specific pH for LogD). Measure the concentration in each phase by HPLC-UV to determine the partition coefficient. |
| Solid-State Characterization (DSC, TGA, PXRD) | Identifies the melting point, thermal stability, and crystalline form of the API. This information is vital for developing solid dosage forms and assessing stability.[9] | Differential Scanning Calorimetry (DSC): Heat a small sample of the API to determine its melting point and any polymorphic transitions. Thermogravimetric Analysis (TGA): Heat the sample to assess thermal decomposition. Powder X-ray Diffraction (PXRD): Determine the crystallinity of the solid. |
Rationale for Method Selection: These methods are standard in pre-formulation and provide fundamental data with a relatively small amount of API.[4] Understanding these properties allows for a targeted approach to formulation, rather than a trial-and-error method.
Part 2: Formulation Strategies: From Simple Solutions to Advanced Systems
The choice of formulation depends on the desired dose, the route of administration, and the physicochemical properties of the API.[3] For early preclinical studies, liquid formulations are often preferred for ease of dose adjustment.[5]
Decision-Making Workflow for Formulation Strategy
The following diagram illustrates a logical progression for selecting a suitable formulation approach for this compound.
Sources
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- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid as a Putative Molecular Probe
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Probe Development
The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the design of functional molecules for biological applications. Its inherent photophysical properties, coupled with a versatile scaffold for chemical modification, have led to the development of numerous quinoline-based fluorescent probes for bio-imaging.[1][2] These probes are instrumental in visualizing and quantifying a wide array of biological analytes and processes, including metal ions, pH fluctuations, and enzymatic activity.[3] The compound 4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid (Figure 1) is an intriguing, yet underexplored, member of this family. Its structure, featuring a quinoline core, a carboxylic acid group, and an ethoxyphenoxy substituent, suggests a potential for utility as a molecular probe. The carboxylic acid can act as a protonation site, rendering the molecule sensitive to pH, while the ethoxyphenoxy group can modulate its lipophilicity and potential interactions with biological targets.
This document provides a comprehensive guide to the synthesis, characterization, and putative application of this compound as a pH-sensitive fluorescent molecular probe for live-cell imaging. The protocols outlined herein are based on established methodologies for analogous quinoline-based probes and are intended to serve as a foundational framework for researchers exploring the capabilities of this novel compound.
PART 1: Synthesis and Characterization
Proposed Synthesis of this compound
The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through several established methods, with the Pfitzinger reaction being a prominent choice. This reaction involves the condensation of an isatin with a carbonyl compound in the presence of a base. An alternative approach is the Doebner-von Miller reaction. For the synthesis of the title compound, a convergent synthetic strategy is proposed, starting from commercially available precursors.
dot
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a hypothetical adaptation of standard procedures for the synthesis of 4-phenoxyquinoline derivatives.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroquinoline-2-carboxylic acid (1.0 eq), 2-ethoxyphenol (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical properties. The following protocol outlines the key experiments to characterize this compound as a potential fluorescent probe.
Protocol 2: Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Prepare working solutions in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile) at a concentration of 1-10 µM.
-
UV-Visible Absorption Spectroscopy:
-
Acquire the absorption spectrum of the compound in a quartz cuvette using a UV-Vis spectrophotometer.
-
Scan a wavelength range from 250 nm to 600 nm.
-
Determine the wavelength of maximum absorption (λ_abs_max).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_abs_max.
-
Record the emission spectrum over a suitable wavelength range (e.g., 350-700 nm).
-
Determine the wavelength of maximum emission (λ_em_max).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield (Φ_F) relative to a well-characterized standard with a similar absorption and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Use the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Solvatochromism Study:
-
Record the absorption and emission spectra of the compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
-
Plot the Stokes shift (the difference between the λ_abs_max and λ_em_max) against the solvent polarity function (e.g., Lippert-Mataga plot) to assess the effect of the solvent environment on the electronic transitions.
-
Table 1: Hypothetical Photophysical Properties of this compound
| Property | Value | Conditions |
| λ_abs_max | ~320 nm | PBS (pH 7.4) |
| λ_em_max | ~450 nm | PBS (pH 7.4) |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | PBS (pH 7.4) |
| Quantum Yield (Φ_F) | ~0.1 | PBS (pH 7.4) |
| Stokes Shift | ~130 nm | PBS (pH 7.4) |
PART 2: Application as a pH-Sensitive Fluorescent Probe
The presence of the quinoline nitrogen and the carboxylic acid moiety suggests that the fluorescence of this compound could be sensitive to pH changes due to protonation and deprotonation events.
In Vitro pH Titration
Protocol 3: Fluorescence pH Titration
-
Buffer Preparation: Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.
-
Sample Preparation: Add a small aliquot of the stock solution of the probe to each buffer to a final concentration of 5 µM.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each buffer solution at the predetermined excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at the λ_em_max against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
-
Live-Cell Imaging
The potential of this compound as a pH probe can be validated in a cellular context.
dot
Caption: Experimental workflow for live-cell imaging using the fluorescent probe.
Protocol 4: Live-Cell Fluorescence Imaging
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, A549) onto glass-bottom imaging dishes.
-
Culture the cells in a complete growth medium at 37 °C in a humidified 5% CO₂ incubator until they reach 60-70% confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound at a final concentration of 1-10 µM in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).
-
Remove the growth medium from the cells and wash twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Cellular Imaging:
-
Wash the cells twice with the imaging buffer to remove any unbound probe.
-
Mount the imaging dish on the stage of a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths (e.g., DAPI or a custom filter set).
-
Acquire fluorescence and bright-field images of the cells.
-
-
(Optional) Ratiometric Imaging for pH Measurement:
-
If the probe exhibits a pH-dependent shift in its excitation or emission spectrum, ratiometric imaging can be performed to quantify intracellular pH. This involves acquiring images at two different excitation or emission wavelengths and calculating the ratio of the fluorescence intensities.
-
Calibrate the intracellular pH by treating the cells with a mixture of nigericin (a protonophore) and high-potassium buffers of known pH.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful synthesis and purification should yield a compound with reproducible spectroscopic data. The photophysical characterization will establish the fundamental properties of the probe, and any significant deviation from the expected behavior of quinoline-based fluorophores should be investigated. The in vitro pH titration serves as a critical validation of the probe's responsiveness to pH before proceeding to more complex cellular experiments. In live-cell imaging, control experiments, such as imaging unstained cells and cells treated with the vehicle (DMSO), are essential to account for autofluorescence and any potential artifacts.
Conclusion and Future Directions
This compound holds promise as a novel molecular probe, leveraging the versatile and photophysically active quinoline scaffold. The provided protocols offer a comprehensive roadmap for its synthesis, characterization, and application as a putative pH-sensitive fluorescent probe. Further investigations could explore its potential as a probe for other biological targets. For instance, the 4-phenoxyquinoline core is a known pharmacophore for kinase inhibitors, suggesting that this compound could be derivatized to create activity-based probes for specific kinases.[4][5] Additionally, the quinoline scaffold is a component of inhibitors for enzymes like histone deacetylases, opening another avenue for probe development.[6][7] The exploration of this and related compounds will undoubtedly contribute to the expanding toolkit of molecular probes available to the scientific community.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Gotor, R., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Arkivoc. [Link]
-
Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules. [Link]
-
Appchem. This compound. [Link]
-
Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]
-
Li, J., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
- Google Patents. (1986).
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Cosmos Journal of Biochemistry & Stem Cell Research. [Link]
-
Liyan, X., et al. (2019). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. ACS Omega. [Link]
-
Povarova, O., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Wang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
Sources
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- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid. Given its structural characteristics—a quinoline-2-carboxylic acid core functionalized with a hydrophobic ethoxyphenoxy group—this compound is anticipated to be a weak acid with poor intrinsic aqueous solubility.
This document provides a structured approach to systematically identify and overcome these solubility challenges through scientifically-grounded troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in neutral aqueous solutions?
A1: The solubility of this compound is governed by its molecular structure. It possesses a large, rigid, and hydrophobic (water-fearing) backbone consisting of quinoline and phenoxy rings. In neutral water (pH ≈ 7), the carboxylic acid group is largely in its protonated, un-ionized state (-COOH).[1] This neutral form is less capable of forming favorable hydrogen bonds with water compared to its ionized counterpart, leading to very low solubility.[2][3] The overall hydrophobicity of the molecule dominates, causing it to prefer self-association (crystallization) over dissolution in water.
Q2: What is the most critical factor influencing the solubility of this compound?
A2: The most critical factor is the pH of the aqueous solution. As a carboxylic acid, the compound's solubility is highly pH-dependent.[4][5][6] By increasing the pH above the compound's pKa (the pH at which the acid is 50% ionized), the carboxylic acid group (-COOH) is deprotonated to form the highly polar carboxylate anion (-COO⁻).[2] This charged species is significantly more soluble in water due to strong ion-dipole interactions.[1][7] Therefore, the most direct way to enhance solubility is through pH modification.
Q3: What are the primary strategies I can employ if pH adjustment alone is insufficient or not viable for my experiment?
A3: Beyond simple pH adjustment, several effective strategies can be used, often in combination:
-
Salt Formation: This is a very common and effective method for increasing the solubility and dissolution rate of acidic drugs.[8][9][10][11] By reacting the acidic compound with a base, a stable salt form (e.g., sodium or potassium salt) can be isolated. These pre-formed salts often dissolve much more readily in water.
-
Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving hydrophobic compounds. Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate the hydrophobic part of your molecule, forming an inclusion complex where the cyclodextrin's water-friendly shell effectively shields the poorly soluble drug, increasing its apparent solubility in water.[12][14][15]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My compound will not dissolve when I add it to a neutral buffer (e.g., PBS pH 7.4).
-
Underlying Cause: At physiological pH, a significant portion of the carboxylic acid may remain in its insoluble protonated form, especially if the compound's pKa is near or above this pH. The intrinsic solubility of the neutral molecule is likely very low.
-
Recommended Solution Path: The most effective initial step is to prepare a concentrated stock solution at an elevated pH and then dilute it into your final buffer.
Protocol 1: Preparation of an Alkaline Stock Solution
-
Molar Calculation: Weigh the desired amount of this compound. Calculate the molar equivalent of a strong base needed for complete deprotonation. A 1.0 to 1.1 molar equivalent of sodium hydroxide (NaOH) is a standard starting point.
-
Initial Dissolution: Add a portion (e.g., 80%) of the total desired final volume of purified water to the solid compound.
-
Base Titration: While stirring, slowly add the calculated volume of a stock NaOH solution (e.g., 1 M NaOH) dropwise. The solid should begin to dissolve as the carboxylate salt is formed.
-
Final Volume & pH Check: Continue stirring until all solid is dissolved. Add water to reach the final desired volume. The pH of this stock solution will be alkaline.
-
Dilution: Carefully dilute this concentrated stock solution into your final assay buffer (e.g., PBS). Observe carefully for any signs of precipitation upon dilution. If precipitation occurs, the final concentration may be too high for that buffer's pH, and a different strategy (like co-solvents) may be needed.
-
Issue 2: The compound dissolves in an alkaline solution, but it precipitates when I adjust the pH back down to my target experimental pH (e.g., pH 6.5-7.5).
-
Underlying Cause: This is a classic pH-dependent precipitation scenario. As you lower the pH, you are protonating the soluble carboxylate anion (-COO⁻), converting it back to the insoluble carboxylic acid (-COOH). The pH at which precipitation occurs is related to the compound's pKa and its intrinsic solubility.
-
Recommended Solution Path: You need to increase the "holding capacity" of the solution at the target pH. This is an ideal scenario for employing co-solvents or cyclodextrins.
Caption: Workflow for addressing pH-dependent precipitation.
Protocol 2: Systematic Co-solvent Screening
-
Prepare Buffers: Prepare several aliquots of your target aqueous buffer (e.g., pH 7.4 PBS).
-
Add Co-solvents: To these aliquots, add increasing concentrations of a co-solvent. For example, create buffers containing 1%, 2%, 5%, and 10% (v/v) of DMSO. Repeat for other co-solvents like ethanol or PEG 400.
-
Prepare Concentrated Stock: Make a high-concentration stock of your compound in 100% DMSO or in an alkaline aqueous solution as described in Protocol 1.
-
Test Solubility: Add a small, fixed amount of your concentrated stock to each of the co-solvent-modified buffers. Aim for your target final concentration.
-
Observe and Quantify: Equilibrate the samples (e.g., shake for 2-24 hours). Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.
-
Select System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential effects on your experiment.
-
Issue 3: I need to prepare a solid form of the compound that dissolves directly and rapidly in water.
-
Underlying Cause: The free acid form of your compound likely has poor wetting and a high crystal lattice energy, resulting in a slow dissolution rate even if the pH is favorable.
-
Recommended Solution Path: Salt Formation . Creating a sodium or potassium salt of this compound is the most robust solution.[8][16] Salt forms are ionic and typically have much higher aqueous solubility and faster dissolution rates than the parent free acid.[6][9][17]
Caption: pH-dependent equilibrium of the carboxylic acid.
-
Experimental Approach for Salt Formation: A salt screening study would involve reacting the free acid with a panel of pharmaceutically acceptable bases (e.g., NaOH, KOH, tromethamine) in various solvent systems to identify a stable, crystalline salt with improved properties. This is an advanced technique that often requires solid-state characterization (e.g., XRPD, DSC).
-
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For... |
| pH Adjustment | Ionizes the carboxylic acid to a soluble carboxylate salt.[1][2] | Simple, cost-effective, uses minimal excipients.[5] | Only effective at pH > pKa; risk of precipitation if pH changes. | Preparing alkaline stock solutions; experiments tolerant of high pH. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[11] | Highly effective for many compounds; can achieve high concentrations. | Can affect biological assays; may cause precipitation on dilution. | In vitro assays where a small % of organic solvent is acceptable. |
| Salt Formation | Creates a new solid form with intrinsically higher solubility and faster dissolution.[7][8] | Dramatically improves solubility and dissolution rate; creates a stable, solid starting material.[9][16] | Requires chemical synthesis and characterization; not all compounds form stable salts. | Developing a formulation for in vivo studies; needing a readily soluble solid. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble shell.[12][13] | Can improve solubility without organic solvents; may enhance stability.[12] | Can be expensive; may have a stoichiometric binding limit. | Formulations where organic co-solvents must be avoided. |
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences, 102(10), 3435-3449.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Lüdeker, D., & Briel, T. (n.d.).
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Kumar, L. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(2), 79-85.
- Kakran, M., & Shete, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053-064.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
- Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
- Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 79-86.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8.
- Mărgăritescu, I., & Bîrlă, L. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1887.
- Higashi, K., Tozuka, Y., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5636-5645.
- Higashi, K., Tozuka, Y., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5636–5645.
- Higashi, K., Tozuka, Y., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(11), 5636-5645.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Pearson. (n.d.).
Sources
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- 2. brainly.com [brainly.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. bjcardio.co.uk [bjcardio.co.uk]
Stability and storage of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid solutions
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound and its solutions. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of the compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What is the best solvent to prepare a stock solution?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These polar aprotic solvents are generally effective at dissolving quinoline carboxylic acids.[1] For certain applications, ethanol may also be a suitable solvent.[2] Due to the carboxylic acid moiety, the compound's solubility is expected to be poor in neutral aqueous solutions but will increase in basic aqueous solutions (e.g., dilute NaOH or ammonium hydroxide) due to the formation of a more soluble salt. However, the long-term stability in basic solutions may be compromised and should be evaluated.
Q2: What are the optimal long-term storage conditions for stock solutions?
A2: Stock solutions should be stored frozen to minimize degradation. For quinoline-2-carboxylic acid, storage at -20°C for up to one month or -80°C for up to six months is a recommended practice.[3] To prevent contamination from atmospheric moisture, which can hydrolyze DMSO and potentially affect compound stability, use vials with tight-fitting caps and consider storing them in a desiccated container.
Q3: Is this compound sensitive to light?
A3: Yes, quinoline-based compounds are frequently photosensitive and can degrade upon exposure to UV or even ambient light.[4][5] This photodegradation can lead to the formation of various byproducts, compromising the purity and activity of your compound.[4] Therefore, it is imperative to protect both solid material and solutions from light at all times by using amber-colored vials or by wrapping standard vials in aluminum foil.[5]
Q4: How do pH and temperature affect the stability of aqueous working solutions?
A4: Both pH and temperature are critical factors. The stability of the quinoline ring system and the carboxylic acid group are highly pH-dependent.[4][5] Extreme pH values (both highly acidic and highly basic) can accelerate degradation. It is advisable to prepare aqueous working solutions in a buffered system close to the intended experimental pH and to use them as freshly as possible. Elevated temperatures significantly increase the rate of chemical degradation for most organic compounds, including quinolines.[4] Avoid heating solutions unless specifically required for solubilization, and even then, use gentle warming (e.g., 37°C) for a minimal duration.[5]
Q5: How can I visually detect if my solution has degraded?
A5: A common indicator of quinoline compound degradation is a change in color.[4] Fresh solutions should be colorless to very pale yellow. The development of a distinct yellow or brown color is a strong sign of degradation, often caused by oxidation or photodegradation.[4] The presence of any precipitate or cloudiness in a solution that was previously clear also indicates a potential stability or solubility issue.
Q6: Should I be concerned about repeated freeze-thaw cycles?
A6: Yes. Repeatedly freezing and thawing a stock solution can compromise its stability. Each cycle can introduce atmospheric moisture and oxygen, potentially accelerating degradation. The process can also affect the solubility of the compound, sometimes leading to the formation of micro-precipitates that may not easily redissolve. The best practice is to aliquot the stock solution into single-use volumes upon initial preparation. This ensures that the bulk of the stock remains at a stable, frozen temperature until needed.
Troubleshooting Guide
This guide provides logical workflows to address common problems encountered during experiments.
Issue 1: My compound precipitated after dilution into an aqueous buffer.
This is a common solubility problem. The final concentration of your compound in the aqueous working solution may have exceeded its solubility limit under those specific conditions.
Troubleshooting Workflow:
A troubleshooting workflow for addressing precipitation issues.
Issue 2: I am observing a loss of potency or inconsistent results in my assays.
Inconsistent results are a classic sign of compound degradation.[4] If you have ruled out other experimental variables, the integrity of your compound solution should be investigated.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your frozen stock immediately before an experiment. Do not use aqueous solutions that have been stored for extended periods, even if refrigerated.[4]
-
Evaluate Stock Solution: If the problem persists, your stock solution may have degraded. Visually inspect the stock for color changes or precipitation.[4]
-
Use a New Aliquot: Discard the current stock aliquot and use a fresh, previously unthawed one.
-
Prepare a New Stock: If using a new aliquot does not resolve the issue, the entire stock may be compromised. Prepare a new stock solution from the solid material.
-
Confirm with Analytics: For critical applications, confirm the concentration and purity of your stock solution using analytical methods like HPLC or LC-MS.[4][6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture onto the solid.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.[7]
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -20°C or -80°C.[3]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol provides a basic framework to assess the stability of the compound under stress conditions like light, heat, and pH extremes.
-
Preparation: Prepare a solution of the compound in a relevant solvent (e.g., 50% Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Photolytic Stress: Transfer a portion of the solution to a clear glass vial and expose it to a light source providing both UV and visible light (e.g., 1.2 million lux hours).[4] Wrap a control sample in aluminum foil and keep it alongside the exposed sample.
-
Thermal Stress: Place another portion of the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[4] Keep a control sample at the recommended storage temperature.
-
Acid/Base Hydrolysis: Treat separate portions of the solution with dilute HCl (to pH 1-2) and dilute NaOH (to pH 12-13). Keep control samples at a neutral pH.
-
-
Analysis: After the designated stress period, neutralize the acid/base samples. Analyze all samples and their respective controls using a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the controls. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Technical Deep Dive: Potential Degradation Pathways
Understanding the chemical structure of this compound allows us to predict its primary liabilities. The main degradation pathways are likely to be photodegradation of the quinoline ring and, under harsh conditions, hydrolysis of the ether linkage.
Potential degradation pathways for this compound.
-
Photodegradation: The quinoline ring system is an extended aromatic system that can absorb UV and visible light. This energy absorption can lead to excited electronic states that undergo complex reactions, often resulting in hydroxylation or cleavage of the heterocyclic ring.[4][5] This is a primary concern for this class of compounds.
-
Hydrolysis: The ether linkage (phenoxy) is generally stable but can be cleaved under strongly acidic conditions, a reaction known as ether cleavage.[8][9] This would result in the formation of a phenol and a quinoline derivative. While unlikely to occur under typical buffered physiological conditions, it is a potential liability in highly acidic environments.
-
Oxidation: The quinoline nitrogen and the electron-rich aromatic rings can be susceptible to oxidation, leading to the formation of N-oxides or other hydroxylated species, which can contribute to solution discoloration.[4]
Data Summary Tables
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMSO | High | 189 | Excellent solvating power for many organic molecules. Hygroscopic. Store anhydrous. |
| DMF | High | 153 | Good alternative to DMSO. Can be toxic; handle with care. |
| Ethanol | Medium | 78.4 | Lower toxicity. May have lower solvating power for this compound. |
| Aqueous Base | High | ~100 | (e.g., 0.1 N NaOH) Solubilizes via salt formation. Use freshly; long-term stability is not guaranteed. |
Table 2: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Container | Recommended Duration |
| Solid | 2-8°C or -20°C | Required | Tightly sealed vial | Years (if pure and dry) |
| Stock Solution | -20°C / -80°C | Mandatory | Amber vial, tight cap | 1 month (-20°C) / 6 months (-80°C)[3] |
| Working Solution | 2-8°C | Mandatory | Light-protected tube | < 24 hours; prepare fresh |
References
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
Schwarz, G., et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
-
Allen. (n.d.). Ethers on hydrolysis give. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
ACS Publications. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathway of quinoline. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]
-
PubMed. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Retrieved from [Link]
-
Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from [Link]
-
PubMed. (2009). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to properly store acids at home?. Retrieved from [Link]
-
University of Windsor. (2022). Chemical Storage Guidelines. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved from [Link]
-
ResearchGate. (n.d.). Selected electroanalytical methods used for the detection of quinoline-based compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid Concentration in Experiments
<content_type>
Welcome to the technical support center for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the accuracy, reproducibility, and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a quinoline derivative. The quinoline-4-carboxylic acid structure is a significant pharmacophore in medicinal chemistry, with compounds containing this moiety exhibiting a wide range of biological activities.[1] These derivatives are explored for various therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[2][3] Specifically, quinoline derivatives have been investigated as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and cyclooxygenase-2 (COX-2).[4][5]
What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C18H15NO4 | [6] |
| Molecular Weight | 309.316 g/mol | [6] |
| Appearance | Typically a solid powder. | [7] |
| Solubility | Solubility information is not readily available, but related quinoline carboxylic acids often have limited aqueous solubility and may require organic solvents like DMSO for stock solutions.[8][9] |
How should I prepare a stock solution of this compound?
Proper stock solution preparation is the first step toward reproducible results.
Protocol for Stock Solution Preparation:
-
Safety First: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][10]
-
Solvent Selection: Due to the likely low aqueous solubility of this carboxylic acid, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Calculation: Determine the required mass of the compound to achieve your desired stock concentration (e.g., 10 mM). Use the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Dissolution:
-
Weigh the calculated amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex or gently warm the solution (if necessary) to ensure complete dissolution. Visually inspect for any undissolved particles.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
What is a typical starting concentration range for in vitro experiments?
The optimal concentration of a drug can vary significantly depending on the compound, cell line, and experimental conditions.[11] Therefore, it is advisable to perform a dose-response experiment to determine the IC50 or EC50 for your specific system.
Recommended Initial Concentration Range:
For initial screening, a broad concentration range is recommended, often spanning several orders of magnitude (e.g., 1 nM to 100 µM). A logarithmic dilution series is typically employed. For some quinoline derivatives, cytotoxic effects have been observed at concentrations as high as 100 µM.[12]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible crystals or cloudiness in the culture media after adding the compound.
-
Inconsistent or non-reproducible experimental results.
Root Causes and Solutions:
-
Poor Aqueous Solubility: The compound may be precipitating out of the aqueous culture medium.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity and enhance compound solubility.[13][14] Prepare intermediate dilutions in culture medium from the stock solution before adding to the final culture volume.
-
-
Interaction with Media Components: The compound may interact with proteins or other components in the serum, leading to precipitation.
-
Solution: Consider using a serum-free medium for the duration of the compound treatment if your experimental design allows. Alternatively, test different serum concentrations to assess their impact on compound solubility and activity.
-
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large standard deviations between replicate wells or experiments.
-
Difficulty in obtaining a clear dose-response curve.
Root Causes and Solutions:
-
Inaccurate Pipetting: Errors in manual dilutions can lead to significant variability.[11]
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. For high-throughput screening, automated liquid handlers or digital dispensers are recommended to improve accuracy and precision.[11]
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate in the center of the wells.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
Issue 3: Unexpected Cellular Toxicity
Symptoms:
-
Significant cell death observed even at low concentrations of the compound.
-
Morphological changes in cells that are not consistent with the expected mechanism of action.
Root Causes and Solutions:
-
Off-Target Effects: The compound may have unintended biological activities.
-
Solution: Review the literature for known off-target effects of similar quinoline-based compounds. Consider using structurally related but inactive control compounds to differentiate between specific and non-specific effects.
-
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final solvent concentration is within a non-toxic range (typically <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments to assess solvent-related toxicity.
-
-
Compound Instability: The compound may degrade in the culture medium, forming toxic byproducts.
-
Solution: While some quinoxaline derivatives have shown stability in aqueous solutions, it's important to consider this possibility.[15] Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
Experimental Workflow Optimization
Determining the Optimal Seeding Density
The ideal cell seeding density ensures that cells are in the logarithmic growth phase throughout the experiment.
Workflow for Optimizing Seeding Density:
Caption: Workflow for determining optimal cell seeding density.
Dose-Response Curve Generation
A dose-response experiment is essential for determining the potency of the compound (e.g., IC50 or EC50).
Workflow for Dose-Response Analysis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. fishersci.com [fishersci.com]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]
Technical Support Center: A Researcher's Guide to Preventing Precipitation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid in Cell Culture
Welcome to the technical support center for handling 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid and other similarly challenging hydrophobic compounds in cell culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing compound precipitation, ensuring the accuracy and reproducibility of your experimental results.
Introduction: Understanding the Challenge
This compound is a hydrophobic molecule with a quinoline carboxylic acid scaffold. Such structures are frequently investigated in drug discovery but often present significant solubility challenges in the aqueous environment of cell culture media. Precipitation not only lowers the effective concentration of the compound, compromising data integrity, but can also introduce artifacts and cellular stress.
This guide moves beyond simple instructions, explaining the physicochemical principles behind the protocols. By understanding the "why," you can intelligently troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?
A: This is a classic case of a hydrophobic compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous cell culture medium. When the concentrated DMSO stock is rapidly diluted into the medium, the solvent environment changes drastically, and the compound's solubility limit is exceeded, causing it to precipitate.
Q2: What is the single most important factor influencing the solubility of this compound?
A: For a molecule with a carboxylic acid group like this one, pH is a critical factor . Carboxylic acids are weak acids and their solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in water. In neutral to basic conditions (like typical cell culture media, pH ~7.4), the group deprotonates to form a carboxylate anion (-COO⁻), which is significantly more water-soluble.[1]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: While cell line dependent, a general rule is to keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxicity and other off-target effects.[2] It is imperative to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells.[3]
Q4: Can I just filter out the precipitate?
A: Filtering is not recommended. This action removes the precipitated compound, leading to an unknown and significantly lower final concentration in your experiment. This will invalidate your results as the actual dose your cells are exposed to is not the intended dose. The primary goal should be to prevent precipitation from occurring in the first place.
Part 1: Foundational Knowledge & Characterization
Before troubleshooting, it's essential to understand the properties of your compound. While specific data for this compound is not widely published, its structure (a quinoline-2-carboxylic acid derivative) provides clues. Quinoline itself is a weak base, but the carboxylic acid group dominates the solubility profile in physiological pH ranges.[1][2]
Predicting Physicochemical Properties
Due to the lack of experimental data, computational tools can be used to predict properties like pKa and LogP (a measure of lipophilicity), which can guide your strategy. Various software packages and online servers are available for this purpose.[4][5][6][7] A higher LogP suggests greater hydrophobicity, and the pKa will indicate the pH at which the compound transitions between its less soluble protonated form and its more soluble deprotonated form.
Protocol 1: Empirically Determining Maximum Soluble Concentration
Since predicted values are estimates, determining the practical solubility limit in your specific cell culture medium is a critical first step.[8]
Objective: To find the highest concentration of the compound that remains in solution in your complete cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous, cell culture-grade DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer and optional sonicator
Methodology:
-
Prepare a High-Concentration Stock: Create a 10 mM or 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved, using gentle vortexing or brief sonication if necessary.[2]
-
Prepare Serial Dilutions: In separate sterile tubes, prepare a series of dilutions from your stock solution in your pre-warmed complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Visual Inspection (Kinetic Solubility): Immediately after dilution, visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate.
-
Incubation and Final Inspection: Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 2, 24, 48 hours). After incubation, inspect again for any delayed precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear both immediately and after incubation is your working maximum soluble concentration. It is advisable to use concentrations at or below this limit for your experiments.
| Concentration | Immediate Observation | Observation after 24h Incubation |
| 100 µM | Cloudy/Precipitate | Crystalline Precipitate |
| 50 µM | Slightly Hazy | Fine Precipitate |
| 25 µM | Clear | Clear |
| 10 µM | Clear | Clear |
| 1 µM | Clear | Clear |
| Table 1: Example data from an empirical solubility test. In this case, the maximum reliable working concentration would be ≤25 µM. |
Part 2: Best Practices for Solution Preparation & Dosing
Proper technique during the dilution process is critical to avoiding precipitation.
The Importance of Multi-Step Dilution
Directly diluting a high-concentration DMSO stock into a large volume of aqueous medium is a common cause of precipitation. A multi-step or serial dilution process minimizes the solvent shock.
Caption: Multi-step dilution workflow.
Protocol 2: Preparing Dosing Solutions with Constant DMSO Concentration
This protocol ensures that all tested concentrations of your compound have the exact same final percentage of DMSO, isolating the effect of the compound from any solvent-induced artifacts.[3][9][10]
Objective: To prepare a series of compound dilutions for cell treatment where the final DMSO concentration is fixed (e.g., at 0.1%).
Methodology:
-
Prepare High-Concentration Master Stock: Make a 100 mM stock of your compound in 100% DMSO.
-
Create Intermediate Stocks in 100% DMSO: Perform a serial dilution in 100% DMSO. For example, to get final concentrations of 100, 50, and 25 µM, you will need intermediate stocks that are 1000x higher (assuming a 1:1000 final dilution).
-
100 mM (Master Stock)
-
50 mM (Dilute Master Stock 1:2 with 100% DMSO)
-
25 mM (Dilute 50 mM stock 1:2 with 100% DMSO)
-
-
Prepare Final Working Solutions: Add 1 µL of each intermediate DMSO stock to 999 µL of pre-warmed cell culture medium. This 1:1000 dilution results in your desired final concentrations (100 µM, 50 µM, 25 µM) all in 0.1% DMSO.
-
Prepare Vehicle Control: Add 1 µL of 100% DMSO to 999 µL of pre-warmed medium to create your 0.1% DMSO vehicle control.
Part 3: Advanced Troubleshooting & Solubility Enhancement
If precipitation persists even with optimized dilution techniques, consider using solubility enhancers.
The Role of Serum Proteins
If you are using a serum-containing medium (e.g., with Fetal Bovine Serum, FBS), the proteins within it, particularly serum albumin, can help solubilize hydrophobic compounds.[11][12][13] Albumin is a major carrier protein in plasma and can bind to drugs, effectively shielding them from the aqueous environment and preventing aggregation. If you are working in serum-free conditions, you may face greater solubility challenges.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is water-soluble.[1][14][15] This is an excellent strategy for increasing the aqueous solubility of a compound without altering the medium's composition drastically.
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative suitable for cell culture.[14]
Caption: Cyclodextrin encapsulation mechanism.
Protocol 3: Using HP-β-CD to Enhance Solubility
-
Preparation: Prepare a stock solution of HP-β-CD in your base cell culture medium (e.g., 20-40% w/v). This solution can be sterile-filtered.
-
Complexation: Instead of diluting your DMSO stock directly into the medium, first dilute it into the HP-β-CD solution.
-
Equilibration: Allow the mixture to equilibrate for 15-30 minutes at room temperature or 37°C to allow for the formation of the inclusion complex.
-
Final Dilution: Further dilute this complexed solution into your final cell culture medium to achieve the desired compound concentration.
Summary & Key Takeaways
| Issue | Root Cause | Recommended Solution |
| Immediate Precipitation | Exceeding aqueous solubility limit; rapid solvent exchange. | Decrease final concentration; perform multi-step dilutions into pre-warmed media.[8] |
| Delayed Precipitation | Compound instability over time; temperature fluctuations; evaporation. | Assess compound stability with HPLC; minimize time outside incubator; ensure proper humidification.[8] |
| Inconsistent Results | Inaccurate final concentration due to partial precipitation or incorrect dilution. | Empirically determine max solubility; use a constant final DMSO concentration for all doses.[8][9] |
| Poor Solubility in Serum-Free Media | Lack of binding proteins like albumin to aid solubilization. | Consider adding purified bovine serum albumin (BSA) or using cyclodextrins.[11][14] |
By systematically applying these principles and protocols, you can overcome the challenges associated with this compound precipitation, ensuring the delivery of accurate compound concentrations and generating reliable, high-quality data in your cell-based assays.
References
- BenchChem. (n.d.). Technical Support Center: Compound Solubility and Stability in Culture Media.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Silberberg, M. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Ismail, A. (2025). Response to "How do I create serial dilutions of a pure compound...while maintaining a 0.1% DMSO concentration?".
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
- Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 12(3), 275.
- Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same.
- S., J.R. (2018). Response to "How do you create serial dilutions of a pure compound while maintaining a 0.
- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.
- ResearchGate. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Kaçar, S., & Şahintürk, V. (2018). Small but Critical Mistakes Commonly Made in Cell Culture Experiments: An Opinion Based on Observation and Experience. Biomedical Journal of Scientific & Technical Research, 9(2).
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
- Islam, M. M., et al. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Journal of Pharmaceutical Sciences, 5(1).
- Yamashita, H., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2276.
- BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
- University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Chemistry Department.
- Open Access Journals. (2016). Review on Interaction of Serum Albumin with Drug Molecules.
- Lund University. (n.d.).
- ResearchGate. (2019).
- Ghaffari, S., et al. (2018). The Effects of Organic Solvents on the Physicochemical Properties of Human Serum Albumin Nanoparticles. Iranian Journal of Pharmaceutical Research, 17(2), 555-566.
- Chen, I-J., & Chen, Y. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(4), 775-782.
- Kragh-Hansen, U., et al. (2002). Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro. Journal of Pharmacy and Pharmacology, 54(12), 1677-1683.
- mVOC 4.0. (n.d.). Quinoline.
Sources
- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 4. chemaxon.com [chemaxon.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 7. Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. wyzant.com [wyzant.com]
- 11. rroij.com [rroij.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Profiling of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the in vitro toxicity and side effects of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid (CAS No. 1255147-01-3).[1][2] Given the limited publicly available toxicity data for this specific molecule, this document synthesizes field-proven insights and best practices for evaluating novel quinoline derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of in vitro evaluation of a novel compound like this compound.
Q1: What are the initial steps and critical considerations before starting in vitro toxicity studies with a novel quinoline-2-carboxylic acid derivative?
A1: Before initiating any cell-based assay, it is crucial to establish the fundamental physicochemical properties of your test compound. For this compound, this includes:
-
Solubility Testing: Determine the solubility of the compound in various solvents to select an appropriate vehicle for your cell culture experiments. Dimethyl sulfoxide (DMSO) is a common choice for initial screening, but the final concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: The chosen solvent must be tested for its own cytotoxic effects on the selected cell lines. This is your vehicle control and is essential for accurate data interpretation.
-
Stability Assessment: Verify the stability of the compound in your chosen solvent and cell culture medium over the duration of the experiment. Degradation of the compound can lead to inaccurate and misleading results.
Q2: Which in vitro assays are most suitable for assessing the cytotoxicity of this compound?
A2: The choice of assay depends on the specific research question and the expected mechanism of action. For a broad initial assessment of cytotoxicity, a multi-assay approach is recommended. Common choices include:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[3] The reduction of a tetrazolium salt (like MTT) to a colored formazan product by mitochondrial dehydrogenases is a hallmark of metabolically active cells.[3][4]
-
Cell Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised cell membranes.
-
Total Protein Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures the total protein content of adherent cells, which is proportional to the cell number. This assay is less susceptible to interference from compounds that affect mitochondrial function.
For a comprehensive profile, consider starting with an MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) and then follow up with mechanistic assays if significant cytotoxicity is observed.
Q3: How do I select the appropriate cell lines for my experiments?
A3: Cell line selection is critical and should be guided by the therapeutic goal of the compound. Quinoline derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[5][6][7]
-
Cancer Cell Lines: If investigating anticancer potential, a panel of cell lines from different tissues (e.g., breast, lung, colon) should be used.[8] For instance, quinoline-2-carboxylic acid has demonstrated significant cytotoxicity against cervical (HeLa) and mammary (MCF7) cancer cells.[6]
-
Normal (Non-cancerous) Cell Lines: It is crucial to include non-cancerous cell lines (e.g., fibroblasts, epithelial cells) to assess the selectivity of the compound.[9] A therapeutically promising compound should exhibit significantly higher toxicity towards cancer cells compared to normal cells.[9]
-
Specialized Cell Lines: Depending on the hypothesized target, you might use specific cell lines, such as immune cells (e.g., macrophages) for anti-inflammatory studies or neuronal cells for neurotoxicity assessments.
Remember that different cell lines can have varying sensitivities to a cytotoxic agent due to differences in metabolic rates, expression of drug transporters, or the presence of specific mutations.[10]
Q4: My test compound is colored. Will this interfere with colorimetric assays like MTT?
A4: Yes, colored compounds can interfere with absorbance-based assays.[11] It is essential to run a control experiment with the compound in cell-free medium to determine if it absorbs light at the same wavelength as the formazan product (typically 570 nm for MTT).[4] If there is significant interference, consider using an alternative assay that is less prone to colorimetric interference, such as a fluorescence-based viability assay or the SRB assay.
Part 2: Troubleshooting Guide for the MTT Assay
The MTT assay is one of the most common methods for assessing cell viability.[12] However, it is prone to various issues. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Blank Wells | 1. Contamination of the culture medium with bacteria or yeast.[4] 2. The medium contains a reducing agent (e.g., ascorbic acid).[12] | 1. Use sterile technique and check the medium for contamination before use.[4] 2. If possible, use a medium without the interfering substance. Incubate the plate in the dark.[12] |
| Low Absorbance Readings (Low Signal) | 1. Suboptimal cell density (too few cells).[13] 2. Short incubation time with the MTT reagent.[13] 3. Incomplete solubilization of formazan crystals.[11] | 1. Optimize cell seeding density. Cells should be in the logarithmic growth phase.[11] A typical range is 5,000 to 10,000 cells per well for adherent lines.[13] 2. Increase the incubation time with MTT (typically 3-4 hours) until purple precipitate is visible in the cells.[4][13] 3. Ensure complete dissolution by gentle pipetting or mild sonication. You can also increase the incubation time with the solubilizing agent.[11][13] |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. "Edge effect" due to uneven evaporation in the outer wells of the 96-well plate.[13] 3. Inconsistent pipetting. | 1. Ensure a homogenous single-cell suspension before seeding. 2. To minimize the edge effect, do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.[13] 3. Use calibrated pipettes and ensure consistent technique.[13] |
| Test Compound Interference | 1. The compound reduces MTT directly.[11] 2. The compound is cytotoxic and causes cell lysis, leading to the release of mitochondrial dehydrogenases. | 1. Run a control with the compound in cell-free medium containing MTT to check for direct reduction. 2. If significant cytotoxicity is observed at high concentrations, consider shorter incubation times or a different assay (e.g., SRB). |
Part 3: Experimental Protocols and Data Visualization
Standard Operating Procedure: MTT Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is essential for each cell line.[13]
1. Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and dilute the cell suspension to the optimized seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the compound in complete culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, protected from light.
4. Solubilization of Formazan: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO or another suitable solubilizing agent to each well. c. Gently pipette up and down to ensure complete dissolution of the formazan crystals.[11]
5. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[11]
Data Presentation: Example IC50 Values for Quinoline Derivatives
The following table provides a hypothetical summary of IC50 values for related quinoline derivatives against various cancer cell lines to serve as a reference.
| Quinoline Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Significant Cytotoxicity | [6] |
| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Growth Inhibition | [6] |
| 2-Phenylquinoline-4-carboxylic acid derivative | K562 (Leukemia) | 1.02 | [14] |
| 2-Phenylquinoline-4-carboxylic acid derivative | A549 (Lung Cancer) | 2.83 | [14] |
| 4-Carboxyl quinoline derivative | COX-2 Inhibition | 0.043 | [15] |
Visualizations: Workflows and Diagrams
Diagram 1: General Workflow for In Vitro Toxicity Assessment
Caption: Workflow for assessing the in vitro toxicity of a novel compound.
Diagram 2: Troubleshooting Flowchart for MTT Assay
Caption: A decision tree for troubleshooting common MTT assay issues.
References
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (Source: N/A)
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (Source: TFOT) [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (Source: PubMed) [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (Source: RSC Publishing) [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (Source: Advanced Journal of Chemistry, Section A) [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (Source: NIH) [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (Source: ResearchGate) [Link]
-
Anticancer Activity of Quinoline Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research) [Link]
-
MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (Source: YouTube) [Link]
-
The role of cell-based assays for drug discovery. (Source: News-Medical.Net) [Link]
-
Nuisance compounds in cellular assays. (Source: PMC - PubMed Central - NIH) [Link]
-
The Problems with the Cells Based Assays. (Source: SciTechnol) [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (Source: PMC - PubMed Central) [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (Source: BioIVT) [Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (Source: Promega Connections) [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (Source: MDPI) [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (Source: NIH) [Link]
-
This compound | 1255147-01-3 | C18H15NO4. (Source: Appchem) [Link]
-
1255147-01-3|this compound. (Source: BIOFOUNT) [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (Source: PubMed) [Link]
-
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (Source: PubMed) [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (Source: NIH) [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Source: Frontiers) [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Source: PMC - NIH) [Link]
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- 15. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid Assays
Welcome to the technical support center for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, hereafter referred to as "Compound Q". This guide is designed for researchers, scientists, and drug development professionals actively investigating the biological effects of this novel quinoline-based compound. Our internal validation data suggest that Compound Q acts as a potent inhibitor of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.
This document provides in-depth, question-and-answer-based troubleshooting for common assays used to characterize HIF-1α pathway inhibitors. The advice herein is grounded in established biochemical principles and extensive field experience to help you navigate experimental challenges and ensure the integrity of your results.
The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), initiating a transcriptional response that promotes angiogenesis, metabolic adaptation, and cell survival. Compound Q is hypothesized to inhibit this pathway, preventing the stabilization of HIF-1α even under hypoxic conditions.
Part 1: Compound Handling and Solubility
FAQ: My stock solution of Compound Q is clear, but a precipitate forms immediately when I add it to my cell culture medium. What is causing this and how can I fix it?
Answer: This is a classic case of a compound "crashing out" of solution and is very common with hydrophobic molecules like many quinoline derivatives. The issue arises because the compound, while soluble in a pure organic solvent like DMSO, is poorly soluble in the aqueous environment of your cell culture medium once the solvent is heavily diluted.
Causality & Solution Workflow:
-
High Final Concentration: The most likely cause is that the final working concentration of Compound Q exceeds its aqueous solubility limit.
-
Solution: Perform a dose-response curve starting at a much lower concentration (e.g., in the low nanomolar range) and increasing incrementally. Determine the maximum concentration that remains soluble in your specific medium formulation.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly into a large volume of media creates localized high concentrations of both the compound and the solvent, promoting precipitation.[1]
-
Solution: Employ a serial dilution method. First, dilute the concentrated stock into a small volume of pre-warmed (37°C) media, mixing gently. Then, add this intermediate dilution to your final volume of media. Always add the compound solution to the media dropwise while gently swirling.[1]
-
-
Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Maintaining a tolerable level of DMSO can aid compound solubility.[2]
-
Solution: Ensure your final DMSO concentration is consistent across all experimental conditions, including your vehicle control. If solubility remains an issue, you may test if your cells tolerate a slightly higher DMSO concentration (e.g., 0.25% vs 0.1%), which could keep the compound in solution.[2]
-
-
Interaction with Media Components: Salts, proteins (especially in serum), and other components in the media can interact with your compound, leading to the formation of insoluble complexes.[1][3]
-
Solution: If using serum-free media, consider that serum proteins like albumin can help solubilize hydrophobic compounds.[2] If problems persist, you might test a different basal media formulation.
-
| Parameter | Recommendation | Rationale |
| Working Concentration | Start with a low nM range and perform a dose-response. | Avoids exceeding the compound's aqueous solubility limit. |
| Dilution Method | Use serial dilutions in pre-warmed (37°C) media.[1] | Prevents rapid solvent exchange and localized high concentrations. |
| Final DMSO % | Keep consistent (typically ≤0.5%); include in vehicle control.[2] | DMSO aids solubility, but its effects must be controlled for. |
| Media Temperature | Always use media pre-warmed to 37°C.[1] | Solubility of most compounds decreases at lower temperatures. |
Part 2: Troubleshooting HIF-1α Western Blots
The detection of HIF-1α by Western blot is notoriously difficult due to its extremely short half-life under normoxic conditions.[4] Successful detection requires careful optimization to stabilize the protein before and during the lysis procedure.
FAQ: I am not seeing a HIF-1α band (~110-130 kDa) in my positive control samples (e.g., cells treated with CoCl₂ or incubated in 1% O₂). What went wrong?
Answer: This is a very common issue. The lack of a signal in your positive control points to a problem with either HIF-1α stabilization, extraction, or the immunodetection protocol itself.
Causality & Solution Workflow:
-
Rapid Degradation During Harvest: HIF-1α degrades in minutes upon re-exposure to normoxic conditions.[5]
-
Solution: The entire harvesting and lysis process must be performed as quickly as possible on ice. Wash cells with ice-cold PBS and immediately add lysis buffer. For hypoxia chamber experiments, consider lysing the cells inside the chamber if possible to minimize oxygen exposure.[5]
-
-
Ineffective Lysis and Extraction: HIF-1α is a nuclear protein. Incomplete lysis or failure to extract nuclear proteins will result in a weak or absent signal.[4]
-
Solution: Use a strong lysis buffer, such as RIPA, containing SDS. Crucially, your buffer must be freshly supplemented with a cocktail of protease and phosphatase inhibitors. For the most robust signal, perform a nuclear-cytoplasmic fractionation to enrich the nuclear protein fraction where stabilized HIF-1α resides.[4]
-
-
Insufficient Protein Loading: Due to its low abundance, you may need to load more total protein than for other common targets.
-
Solution: After quantifying your protein lysate (e.g., with a BCA assay), aim to load a higher amount, such as 50-100 µg of total protein per lane.[4]
-
-
Suboptimal Antibody Performance: Not all HIF-1α antibodies perform equally well.
-
Solution: Use an antibody validated for Western blotting. Check the datasheet for recommended positive controls (e.g., CoCl₂-treated HeLa or MCF-7 cells) and optimal dilution. Incubate the primary antibody overnight at 4°C to maximize binding.[6]
-
Recommended Protocol for HIF-1α Positive Control Generation
-
Cell Seeding: Plate a responsive cell line (e.g., HeLa, MCF-7, HEK293) and grow to 70-80% confluency.
-
Induction: Treat cells with a chemical inducer like Cobalt Chloride (CoCl₂, 100–200 µM) or Desferrioxamine (DFO, 100–500 µM) for 4-16 hours. Alternatively, place cells in a hypoxic chamber (1-3% O₂) for the same duration.[4]
-
Pre-treatment (Optional but Recommended): Add a proteasome inhibitor (e.g., MG-132 at 10 µM) to the culture medium 4-6 hours before harvesting to prevent degradation of ubiquitinated HIF-1α.[4]
-
Harvest & Lysis: Perform all steps on ice. Aspirate media, wash once with ice-cold PBS, and immediately add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and proceed with protein extraction.[7][8]
Part 3: Troubleshooting HRE-Luciferase Reporter Assays
Reporter gene assays are a powerful tool for quantifying the transcriptional activity of the HIF-1α/β complex. However, they are sensitive to multiple experimental variables.[9]
FAQ: My HRE-luciferase assay results show very high variability between replicates, or the signal is either too low or too high. How can I improve my data quality?
Answer: Variability and signal issues in luciferase assays often stem from inconsistencies in cell health, transfection efficiency, or assay execution.[10]
Causality & Solution Workflow:
-
High Variability:
-
Pipetting Errors: Small volume differences can cause large signal variations. Solution: Prepare master mixes for transfection reagents and luciferase assay reagents to dispense into all wells. Use a calibrated multichannel pipette.[9][10]
-
Inconsistent Cell Confluency: Transfection efficiency is highly dependent on cell density at the time of transfection.[10] Solution: Ensure you plate cells evenly and that they are at a consistent confluency (typically 70-80%) across all wells of your experiment.
-
Normalization: Experimental wells can have different numbers of cells or transfection efficiencies. Solution: Co-transfect with a second reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter) to normalize your HRE-luciferase signal. This is a critical control for robust data.[9]
-
-
Weak or No Signal:
-
Low Transfection Efficiency: Some cell lines are difficult to transfect. Solution: Optimize the ratio of plasmid DNA to transfection reagent. Ensure you are using high-quality, endotoxin-free plasmid DNA.[9][10]
-
Weak Promoter/Induction: The HRE promoter may not be strongly induced in your cell line or under your hypoxic conditions. Solution: Confirm your hypoxia setup is working (e.g., with a pO₂ probe) and that your cell line is known to have a robust HIF response. Include a strong positive control (e.g., CoCl₂ treatment).[9]
-
-
High Background or High Signal:
-
Plate Choice: Using clear plates can lead to signal "cross-talk" between adjacent wells.[10] Solution: Always use opaque, white-walled plates for luminescence assays to maximize signal reflection and minimize cross-talk.[9]
-
Over-transfection: Too much reporter plasmid can lead to a saturating signal. Solution: Reduce the amount of HRE-luciferase plasmid used during transfection or dilute the cell lysate before reading.[11]
-
Part 4: Troubleshooting VEGF ELISA
A key functional output of HIF-1α activation is the secretion of VEGF. Measuring secreted VEGF levels in the cell culture supernatant via ELISA is a critical downstream assay for confirming the efficacy of Compound Q.
FAQ: My VEGF ELISA results are inconsistent or show high background after treating cells with Compound Q. How can I optimize this assay?
Answer: Inconsistent ELISA results can be caused by issues with sample collection, assay execution, or interference from the compound itself.
Causality & Solution Workflow:
-
Variability in Sample Collection: The amount of secreted VEGF is dependent on cell number and incubation time.
-
Solution: Normalize the final VEGF concentration to the total protein content from the corresponding cell lysate, or perform a cell viability assay (e.g., CellTiter-Glo®) on the same wells to ensure that changes in VEGF are not due to cytotoxicity.[12] Ensure the incubation time for collecting supernatant is consistent across all plates and experiments.
-
-
High Background Signal: This can be caused by insufficient washing, cross-reactivity, or issues with the blocking buffer.
-
Solution: Increase the number of wash steps and ensure wash buffer is dispensed vigorously into wells. Optimize the blocking buffer and incubation time as recommended by the ELISA kit manufacturer.[6]
-
-
Compound Interference: While less common, it is possible for a small molecule inhibitor to interfere with the antibody-antigen interaction in the ELISA.
-
Solution: Perform a control experiment where you spike a known amount of recombinant VEGF into your culture medium with and without Compound Q (at your working concentration). If the presence of Compound Q reduces the signal from the recombinant VEGF, this indicates assay interference.
-
| Problem | Potential Cause | Recommended Solution |
| High Variability | Inconsistent cell number/viability. | Normalize VEGF levels to total cell protein or perform a parallel viability assay.[12] |
| High Background | Inadequate washing or blocking. | Increase wash steps; optimize blocking buffer and time.[6] |
| Low Signal | Insufficient incubation time. | Ensure a consistent and adequate time (e.g., 24h) for VEGF to accumulate in the media. |
| Potential Interference | Compound affects antibody binding. | Run a spike-recovery control with recombinant VEGF +/- Compound Q. |
References
-
ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link][4]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link][13]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link][14]
-
Bitesize Bio. (2025, June 26). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link][10]
-
ResearchGate. (2024, December 17). Can anyone help me as I have trouble detecting HIF1α in my western blots?. Retrieved from [Link][7]
-
MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis?. Retrieved from [Link][8]
-
ResearchGate. (2016, December 21). During hypoxia treatment we are not able to see HIF1A stabilization in breast cancer cells? What could have gone wrong?. Retrieved from [Link][5]
-
Lee, M. K., et al. (2016). Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform. PLoS ONE, 11(12), e0165244. Retrieved from [Link][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. goldbio.com [goldbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. cellculturedish.com [cellculturedish.com]
Technical Support Center: Enhancing the Bioavailability of Quinoline-2-Carboxylic Acid Derivatives
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively working with quinoline-2-carboxylic acid derivatives. Quinoline-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, the therapeutic potential of these compounds is often hampered by poor oral bioavailability, a critical factor for efficacy and safety.[5] This document provides a series of troubleshooting guides and in-depth FAQs to address common experimental challenges and to outline strategic pathways for enhancing the systemic exposure of your compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental concepts that underpin all bioavailability enhancement efforts. A clear understanding of these principles is the first step in diagnosing and solving absorption-related issues.
Q1: What is oral bioavailability and why is it a primary concern for this class of compounds?
Answer: Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Quinoline-2-carboxylic acid derivatives are often lipophilic, aromatic structures, which frequently leads to poor aqueous solubility.[6] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane.[5] The inherent physicochemical properties of many quinoline derivatives make this a significant challenge, leading to low and variable bioavailability, which can compromise clinical development.
Q2: What are the key physicochemical factors limiting the bioavailability of my quinoline-2-carboxylic acid derivative?
Answer: The bioavailability of your compound is primarily governed by two key factors, as framed by the Biopharmaceutics Classification System (BCS):
-
Aqueous Solubility: This is the maximum concentration of the drug that can dissolve in the aqueous environment of the gastrointestinal (GI) tract. The acidic nature of the carboxylic acid moiety and the basic nitrogen in the quinoline ring mean that solubility is highly pH-dependent.[2][3] However, the overall flat, aromatic structure often dominates, leading to low solubility in neutral pH environments.
-
Intestinal Permeability: This is the ability of the dissolved drug molecule to pass through the epithelial cells of the intestinal wall and enter the bloodstream. While the lipophilicity of quinoline derivatives can sometimes favor membrane crossing, other factors like molecular size, hydrogen bonding capacity, and interaction with efflux transporters can limit permeability.[6]
Poor absorption is often a result of a compound "failing" in one or both of these areas.
Q3: How do I perform a preliminary classification of my compound using the Biopharmaceutics Classification System (BCS)?
Answer: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[6] This classification is crucial as it helps predict a drug's absorption characteristics and guides the selection of an appropriate bioavailability enhancement strategy.[7] You can perform a preliminary classification using the following criteria and in vitro experiments.
| Class | Solubility | Permeability | Likely Rate-Limiting Step to Absorption | Primary Enhancement Strategy Focus |
| I | High | High | Gastric Emptying | Generally not needed |
| II | Low | High | Dissolution | Improve solubility and dissolution rate |
| III | High | Low | Permeability | Improve permeability (e.g., prodrugs) |
| IV | Low | Low | Dissolution & Permeability | Complex; requires combined strategies |
-
To assess solubility: Determine the highest dose of your compound that is soluble in 250 mL of aqueous media across a pH range of 1.2 to 6.8.
-
To assess permeability: Use an in vitro model like the Caco-2 cell assay. A compound is considered highly permeable when its extent of absorption in humans is determined to be ≥85-90%.[8][9]
Most novel quinoline-2-carboxylic acid derivatives will likely fall into BCS Class II or IV , making solubility and dissolution enhancement the most common starting point for troubleshooting.
Section 2: Troubleshooting Guide - Solubility & Dissolution Challenges
This section provides direct, actionable advice for common experimental roadblocks related to getting your compound into solution.
Scenario 1: "My compound is practically insoluble in aqueous media (<0.1 mg/mL). What are my first steps?"
Causality: The planar, aromatic structure of the quinoline core is inherently hydrophobic. While the carboxylic acid and quinoline nitrogen are ionizable, in the neutral pH of the intestine, the molecule may exist in a poorly soluble zwitterionic or neutral form. Your first goal is to overcome the crystal lattice energy and improve solvation.
Recommended Actions & Protocols:
-
pH Modification: As quinoline derivatives are weak bases, adjusting the pH to be 1-2 units below the pKa of the quinoline nitrogen can protonate it, forming a more soluble cationic salt.[10] This is often the simplest and most effective initial step.
-
See Protocol 1: Rapid pH-Solubility Screening.
-
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent can disrupt the water structure and improve the solvation of hydrophobic molecules. Common choices include DMSO, ethanol, or PEG 400.
-
Trustworthiness Check: Be cautious. Co-solvent levels must be kept low (typically <1% and often <0.1% in cell-based assays) to avoid artifacts that could affect biological results.[10]
-
-
Salt Formation: If pH adjustment is successful, consider creating a stable crystalline salt of your compound (e.g., hydrochloride, mesylate). This is a formal pre-formulation strategy that "locks in" the soluble, ionized state of the molecule.
Scenario 2: "My compound dissolves, but too slowly for adequate absorption. How can I improve its dissolution rate?"
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles and its saturation solubility.[7][11] If the intrinsic solubility is low, you must dramatically increase the surface area or formulate the drug in a higher-energy, more soluble form.
Recommended Actions & Protocols:
-
Particle Size Reduction (Nanosizing): Reducing particle size increases the surface area available for dissolution.[5] Techniques like wet media milling can produce nanosuspensions, which consist of drug particles less than 1 µm in size and are stabilized by surfactants.[11]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for BCS Class II/IV compounds. In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC-AS).[5][7] This prevents crystallization, keeping the drug in a high-energy, amorphous state that has a much higher apparent solubility and faster dissolution rate.[12][13]
-
See Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation.
-
Caption: Bidirectional transport across Caco-2 cells helps determine both permeability and efflux liability.
Section 4: Decision-Making Workflow & Advanced Strategies
The following workflow provides a logical path for selecting an enhancement strategy based on your initial experimental findings.
Caption: A decision tree for selecting an appropriate bioavailability enhancement strategy.
Q: When should I consider advanced strategies like prodrugs or cyclodextrin complexation?
Answer: These are typically second-line approaches when simpler methods are insufficient.
-
Prodrugs: Consider a prodrug approach primarily for permeability-limited (BCS Class III/IV) compounds. [6]The strategy involves masking the polar carboxylic acid group with a lipophilic moiety that can be cleaved by enzymes in the body to release the active parent drug. [7]This increases the molecule's ability to cross the intestinal membrane.
-
Cyclodextrin Complexation: This strategy is used for solubility-limited (BCS Class II/IV) compounds. [5]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. Your hydrophobic quinoline derivative can form an "inclusion complex" by fitting inside this cavity, which dramatically increases its apparent aqueous solubility. [5][12]
Section 5: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your compound and ensure appropriate safety measures are in place.
Protocol 1: Rapid pH-Solubility Screening
Objective: To determine the approximate aqueous solubility of a compound at different pH values relevant to the GI tract.
Materials:
-
Test compound
-
Buffers: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 (Acetate buffer), pH 6.8 (Simulated Intestinal Fluid, SIF)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker/rotator at controlled temperature (25°C or 37°C)
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of your compound (e.g., 2-5 mg, enough to ensure saturation) to a series of microcentrifuge tubes.
-
To each tube, add 1 mL of a different pH buffer (pH 1.2, 4.5, 6.8).
-
Seal the tubes and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect the supernatant. Be sure not to disturb the pellet.
-
Dilute the supernatant appropriately with mobile phase or buffer.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
The resulting concentration is the equilibrium solubility at that specific pH.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a small-scale ASD for dissolution testing.
Materials:
-
Test compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC-AS)
-
Common solvent (e.g., methanol, acetone, or dichloromethane, capable of dissolving both drug and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Determine the desired drug loading (e.g., 20% w/w). For a 100 mg total batch, this would be 20 mg of drug and 80 mg of polymer.
-
Completely dissolve both the drug (20 mg) and the polymer (80 mg) in a minimal amount of the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Continue to dry the resulting solid film under high vacuum for 12-24 hours to remove any residual solvent.
-
Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Self-Validation: Confirm the amorphous nature of the resulting powder using techniques like X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp Bragg peaks, or Differential Scanning Calorimetry (DSC), which will show a glass transition (Tg) instead of a melting point.
Protocol 3: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts (e.g., 12- or 24-well plates) for 21-25 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
Lucifer Yellow (marker for monolayer integrity)
-
Control compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol).
-
LC-MS/MS for quantification.
Methodology:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be within the lab's established range (e.g., >300 Ω·cm²). [14]2. Wash the monolayers on both the apical (AP) and basolateral (BL) sides with pre-warmed transport buffer.
-
Apical to Basolateral (AP→BL) Transport:
-
Add transport buffer containing the test compound (at a final concentration, e.g., 10 µM, with DMSO <0.5%) to the AP chamber.
-
Add fresh transport buffer to the BL chamber.
-
Incubate at 37°C on an orbital shaker. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the BL chamber and replace the volume with fresh buffer. Take a T=0 sample from the AP chamber.
-
-
Basolateral to Apical (BL→AP) Transport:
-
Perform the reverse experiment: add the compound to the BL chamber and sample from the AP chamber.
-
-
Post-Assay Integrity Check: After the transport experiment, measure the permeability of Lucifer Yellow. High passage of Lucifer Yellow indicates the monolayer was compromised during the experiment, and the data for that well should be discarded.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the permeability rate (dQ/dt).
-
Calculate Papp using the equation: Papp = (dQ/dt) / (A * C₀) , where A is the surface area of the monolayer and C₀ is the initial concentration. [14] * Calculate the Efflux Ratio: ER = Papp(BL→AP) / Papp(AP→BL) .
-
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 20, 2026.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 20, 2026.
- MDPI. (n.d.).
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved January 20, 2026.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved January 20, 2026.
- PubMed. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
- Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Retrieved January 20, 2026.
- PMC - NIH. (2021).
- University of Southern Denmark. (2023). New in vitro bioavailability models to avoid animal studies.
- ACS Publications. (n.d.). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 20, 2026.
- PubMed. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Retrieved January 20, 2026.
- ResearchGate. (n.d.).
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Retrieved January 20, 2026.
- Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 20, 2026.
- MDPI. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved January 20, 2026.
- LinkedIn. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
- Advanced Journal of Chemistry, Section A. (n.d.).
- PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Retrieved January 20, 2026.
- PubMed. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.
Sources
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- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Minimizing Off-Target Effects of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid. As a novel chemical entity, a thorough investigation of its biological activity is crucial. The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Therefore, this guide is structured with the hypothesis that this compound may act as a kinase inhibitor, while also considering other potential target classes. Minimizing off-target effects is paramount for the integrity of your research and the safety and efficacy of potential therapeutics.[1] This guide provides a comprehensive framework for identifying, understanding, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with novel compounds like this compound?
Q2: What are the likely causes of off-target effects for a quinoline-based compound?
A2: The causes are multifaceted:
-
Structural Similarity of Targets: The quinoline core is a common scaffold that can fit into the binding sites of multiple proteins, particularly the highly conserved ATP-binding pocket of kinases.[1]
-
Compound Promiscuity: Certain chemical features of the molecule itself may predispose it to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the compound's IC50 or Kd for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of the on-target versus potential off-target proteins in your specific cell model can influence the observed biological effects.
Q3: What is a systematic workflow to identify and minimize off-target effects for a new compound?
A3: A multi-pronged approach is recommended, integrating computational, biochemical, and cell-based methods. This workflow allows for early prediction of potential off-targets, followed by rigorous experimental validation.
Caption: A systematic workflow for off-target effect characterization.
Troubleshooting Guides
Part 1: Computational (In Silico) Prediction of Off-Target Interactions
Issue: I have a novel compound, this compound, and I don't know where to start looking for off-targets.
Solution: Start with computational prediction to generate a testable hypothesis. These methods use the structure of your compound to predict potential binding partners.
Step-by-Step Protocol: In Silico Off-Target Prediction
-
Chemical Similarity Searching:
-
Rationale: Compounds with similar structures often have similar biological activities.
-
Action: Use databases like ChEMBL, PubChem, and BindingDB to find compounds structurally similar to this compound. Analyze the known targets of these similar compounds.
-
-
Target Prediction Algorithms:
-
Rationale: These algorithms use machine learning or ligand-based approaches to predict targets.[4]
-
Action: Utilize web servers such as SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach). Input the SMILES or structure file of your compound.
-
-
Protein Structure-Based Docking (if a primary target is hypothesized):
-
Rationale: If you hypothesize a primary target (e.g., a specific kinase), you can dock your compound into the structures of related proteins to predict binding affinity.
-
Action: Perform molecular docking studies against a panel of related kinases to identify those with favorable binding energies.
-
Caption: Workflow for in vitro biochemical profiling.
Part 3: Cell-Based (In Cellulo) Validation
Issue: My biochemical data shows some off-target activity. How do I know if this is relevant in a cellular context?
Solution: Use cell-based assays to confirm target engagement and assess the phenotypic consequences of both on- and off-target inhibition.
Step-by-Step Protocol: Cellular Target Validation
-
Confirm On-Target Engagement:
-
Rationale: First, confirm that your compound is hitting its intended target in cells.
-
Action: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™. Alternatively, use a Western blot to probe for the phosphorylation of a known direct substrate of your target kinase.
-
-
Assess Off-Target Pathway Modulation:
-
Rationale: Investigate if the biochemically identified off-targets are being inhibited in cells.
-
Action: For each significant off-target, identify a known downstream substrate. Treat cells with a dose-response of your compound and perform a Western blot to see if the phosphorylation of the off-target's substrate is inhibited.
-
-
Phenotypic Rescue Experiments:
-
Rationale: To deconvolute on-target vs. off-target driven phenotypes, use genetic tools.
-
Action: If your compound causes a specific phenotype (e.g., cell cycle arrest), test if this phenotype can be rescued. For example, overexpress a drug-resistant mutant of your on-target. If the phenotype is rescued, it's likely on-target. If not, it may be due to an off-target effect.
-
-
Use of Structurally Dissimilar Analogs:
-
Rationale: A structurally different inhibitor of the same target should produce the same on-target phenotype.
-
Action: Treat cells with a known, structurally unrelated inhibitor of your primary target. If it recapitulates the phenotype observed with your compound, it strengthens the evidence for an on-target effect.
-
Caption: Workflow for cell-based off-target validation.
By systematically applying these computational, biochemical, and cell-based strategies, you can build a comprehensive selectivity profile for this compound. This will enable you to interpret your experimental results with confidence and guide the future development of this compound.
References
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
- Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus.
- CRISPR Medicine. (n.d.). News: Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- A. S. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ResearchGate. (2024, August 18). How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?.
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net.
- Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
- Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Domainex.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling. CarnaBio USA, Inc.
- National Institutes of Health. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
- Benchchem. (2025, December). HTH-01-091: A Comparative Guide to its Off-Target Kinase Inhibition Profile. Benchchem.
- Benchchem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- National Institutes of Health. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
Sources
Technical Support Center: Overcoming Resistance to Quinoline-Based Compounds in Research Models
Prepared by: Senior Application Scientist, Advanced Research Division
Welcome to the technical support center for researchers utilizing quinoline-based compounds. This guide is designed to provide in-depth troubleshooting assistance and address common challenges related to the development of drug resistance in in vitro and other research models. Our goal is to equip you with the strategic knowledge and practical protocols necessary to diagnose, understand, and potentially overcome resistance, thereby advancing your research and drug development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when working with quinoline-based compounds.
Q1: What are the primary mechanisms of action for quinoline-based anticancer compounds?
A1: Quinoline derivatives are a versatile class of compounds with multiple mechanisms of action, making them promising candidates for anticancer therapies.[1][2] Their primary modes of action include:
-
Inhibition of Topoisomerases: Many quinoline-based drugs, such as camptothecin and its analogs, function as topoisomerase poisons.[3] They stabilize the covalent complex between the enzyme (Topoisomerase I or II) and DNA, leading to DNA strand breaks that trigger cell cycle arrest and apoptosis.[3][4][5]
-
Kinase Inhibition: Several quinoline compounds are designed to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[6][7] This includes targeting pathways involving tyrosine kinases, PI3K/mTOR, and Pim-1 kinase.[6][7]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between DNA base pairs, disrupting DNA replication and transcription processes.[6]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis, similar to other antimitotic agents.[7][8]
Q2: My cancer cell line is showing decreased sensitivity to my quinoline compound after several passages. What are the likely causes?
A2: The development of acquired resistance is a common challenge in long-term cell culture studies. The primary mechanisms driving this phenomenon for quinoline-based drugs include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major cause of multidrug resistance (MDR).[9][10] These membrane pumps, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), actively expel the compound from the cell, reducing its intracellular concentration below the therapeutic threshold.[9][10][11]
-
Target Alteration: Mutations within the gene encoding the drug's primary target can reduce the compound's binding affinity.[12] For quinolones targeting topoisomerases, mutations often occur in a "quinolone resistance-determining region" (QRDR) of the gyrA (DNA gyrase) or parC/grlA (topoisomerase IV) genes.[13][14][15]
-
Enhanced DNA Damage Repair (DDR): Since many quinolines induce DNA damage, resistant cells may upregulate specific DNA repair pathways to counteract the drug's effects, allowing them to survive otherwise lethal DNA lesions.[16][17]
-
Activation of Pro-Survival Pathways: Resistant cells can bypass the drug's cytotoxic effects by upregulating anti-apoptotic proteins (e.g., Bcl-2 family) or activating survival signaling cascades like the PI3K/Akt/mTOR pathway.[9]
Q3: How can I confirm if my resistant cell line is overexpressing functional ABC transporters?
A3: You need to perform both expression and functional analyses.
-
Expression Analysis: Use Western blotting or qRT-PCR to compare the protein or mRNA levels of key transporters (P-gp, BCRP) in your resistant cell line versus the parental (sensitive) line. A significant increase in the resistant line is a strong indicator.
-
Functional Analysis: A functional assay is crucial to confirm that the overexpressed transporters are actively pumping the drug out. The most common method is a substrate efflux assay using fluorescent dyes like Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP).[9] In this assay, resistant cells will show lower fluorescence accumulation than sensitive cells. This effect should be reversible by co-incubation with a known inhibitor of that specific transporter (e.g., Verapamil for P-gp).
Q4: I suspect mutations in the drug's target are causing resistance. How can I verify this?
A4: The most direct method is to sequence the gene encoding the target protein. For topoisomerase-inhibiting quinolones, this involves:
-
Isolating genetic material: Extract genomic DNA or mRNA (for conversion to cDNA) from both your sensitive and resistant cell populations.
-
PCR Amplification: Design primers that flank the QRDR or the entire coding sequence of the target gene (e.g., TOP1, TOP2A, gyrA).
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant cells to those from the sensitive cells and the reference sequence. Any non-synonymous mutations found exclusively in the resistant population are strong candidates for causing resistance.[14][15]
Q5: What is the role of the SOS response and DNA repair in resistance to quinolones that target bacterial topoisomerases?
A5: In bacterial models, quinolones that trap topoisomerases on DNA create double-strand breaks, which robustly activate the SOS DNA damage response.[5][16] This response involves the upregulation of numerous genes, including those involved in DNA repair (e.g., RecA, RecBCD).[17] While this is primarily a damage tolerance mechanism, chronic activation of the error-prone polymerases in the SOS response can increase the overall mutation rate, accelerating the acquisition of stable resistance mutations in target genes or efflux pump regulators.[16] Therefore, enhanced DNA repair capacity can directly contribute to cell survival and indirectly promote the evolution of high-level resistance.[16][17]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: My compound's IC50 value has significantly increased in my cell line after continuous culture with the drug.
| Potential Cause | Diagnostic Step | Explanation & Next Steps |
| 1. Overexpression of ABC Efflux Pumps | Perform a Rhodamine 123 or similar fluorescent substrate efflux assay (See Protocol 2). | This is the most common mechanism of acquired multidrug resistance.[9] If the assay confirms increased efflux, the resistance is likely mediated by transporters like P-gp or BCRP. Next Step: Try co-administering your quinoline compound with a known inhibitor of the identified pump (e.g., Verapamil, Ko143) to see if sensitivity can be restored.[18] |
| 2. Selection of a Resistant Sub-population | Perform single-cell cloning from the resistant population and test the IC50 of individual clones. | Your bulk-resistant population may be heterogeneous. Isolating and characterizing clones can confirm if a specific sub-population with a distinct resistance mechanism has taken over the culture. |
| 3. Target Protein Mutation | Sequence the coding region of the primary target gene(s) (See Protocol 3). | If efflux pump activity is normal, a mutation preventing drug-target interaction is a high probability.[2][19] Next Step: If a mutation is confirmed, this represents a significant challenge. Overcoming it may require designing new derivatives of your compound that can bind to the mutated target.[20][21] |
| 4. Altered Cellular Pathways | Use Western blot to analyze key proteins in survival and apoptosis pathways (e.g., p-Akt, Bcl-2, cleaved Caspase-3). | Cells may have adapted by upregulating pro-survival signals to counteract the drug's apoptotic effect.[9] Next Step: If a survival pathway is constitutively active, consider a combination therapy approach by co-administering your quinoline with an inhibitor of that pathway (e.g., a PI3K or Bcl-2 inhibitor). |
Problem 2: A combination of my quinoline compound and a P-gp inhibitor (e.g., Verapamil) fails to restore sensitivity in my resistant cell line.
| Potential Cause | Diagnostic Step | Explanation & Next Steps |
| 1. Involvement of Other ABC Transporters | Screen for the expression (Western blot/qRT-PCR) and activity of other transporters like BCRP (ABCG2) and MRP1 (ABCC1). | P-gp is not the only efflux pump. Many quinoline derivatives are substrates for BCRP.[18][22] Next Step: If another transporter is overexpressed, use a specific inhibitor for that pump (e.g., Ko143 for BCRP) to test for sensitization. Some compounds are dual P-gp/BCRP inhibitors.[18] |
| 2. Non-Efflux-Based Resistance | Refer to the diagnostic steps for Target Mutation and Altered Cellular Pathways in Problem 1 . | If multiple pump inhibitors fail to restore sensitivity, the resistance mechanism is almost certainly independent of drug efflux. The focus should shift to investigating target modifications or downstream signaling adaptations. |
| 3. Poor Bioavailability/Metabolism of the Inhibitor | Confirm the activity of your P-gp inhibitor in a positive control cell line known to overexpress P-gp. | It is essential to validate that the inhibitor is active under your experimental conditions. Issues with stability, concentration, or incubation time can lead to false-negative results. |
Problem 3: The quinoline compound no longer induces apoptosis (e.g., no Caspase-3 cleavage) in the resistant line, whereas it works effectively in the parental line.
| Potential Cause | Diagnostic Step | Explanation & Next Steps |
| 1. Upregulation of Anti-Apoptotic Proteins | Perform a Western blot for key members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1). | Resistant cells often increase the expression of proteins that block the mitochondrial pathway of apoptosis, thereby raising the threshold for cell death. |
| 2. Inactivation of Pro-Apoptotic Proteins | Check the expression and phosphorylation status of proteins like Bad or the abundance of Bax/Bak. | In addition to upregulating inhibitors, cells can downregulate or inactivate proteins required to initiate apoptosis. |
| 3. Insufficient Upstream Damage Signal | Confirm that the drug is still engaging its target (e.g., look for markers of DNA damage like γH2AX for topoisomerase inhibitors). | If the intracellular drug concentration is too low due to efflux, or if the target is mutated, the initial damage signal required to trigger apoptosis will not be generated. This links back to efflux and target mutation mechanisms. Next Step: Re-evaluate for efflux and target mutations as the root cause. |
Section 3: Visualizations & Data Summaries
Key Mechanisms of Resistance to Quinoline-Based Compounds
The following diagram illustrates the primary pathways by which a cancer cell can develop resistance to a quinoline-based therapeutic agent.
Caption: Figure 2. Step-wise workflow for diagnosing drug resistance mechanisms.
Table 1: Example IC50 Data for Sensitive vs. Resistant Cell Lines
This table illustrates typical data you might generate when comparing a parental (sensitive) cell line to a derived resistant line.
| Cell Line | Quinoline Compound | IC50 (µM) | Resistance Factor (RF) | Potential Mechanism |
| MCF-7 (Parental) | Compound X | 0.5 | 1.0 (Baseline) | - |
| MCF-7/Cmpd-X-R | Compound X | 15.0 | 30.0 | P-gp Overexpression |
| HT-29 (Parental) | Compound Y | 1.2 | 1.0 (Baseline) | - |
| HT-29/Cmpd-Y-R | Compound Y | 25.8 | 21.5 | BCRP Overexpression |
| A549 (Parental) | Topo-Quinoline Z | 0.8 | 1.0 (Baseline) | - |
| A549/TopoQ-Z-R | Topo-Quinoline Z | 12.0 | 15.0 | TOP2A Mutation |
Resistance Factor (RF) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Section 4: Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to a specific quinoline-based compound through continuous, long-term exposure. This protocol is adapted from established methodologies. [23][24] Methodology:
-
Determine Initial IC50: First, accurately determine the 50% inhibitory concentration (IC50) of your compound on the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Begin culturing the parental cells in their standard growth medium supplemented with the quinoline compound at a concentration equal to the IC50.
-
Monitoring and Escalation:
-
Initially, expect significant cell death. Monitor the culture closely. When the surviving cells resume a stable proliferation rate (typically after 2-3 weeks), they are ready for the next concentration increase.
-
Increase the drug concentration in a stepwise manner. A common approach is to increase the concentration by 1.5x to 2x in each step.
-
Continue this process of adaptation and dose escalation over several months. The goal is to reach a final concentration that is at least 10-fold higher than the initial IC50.
-
-
Validation and Banking:
-
Once the resistant line is established (stably proliferating at the high drug concentration), confirm its resistance by performing a new IC50 assay and comparing it to the parental line.
-
Culture the resistant cells in drug-free medium for several passages (e.g., >10) and re-test the IC50 to determine if the resistance phenotype is stable or transient.
-
Cryopreserve validated resistant cells at low passages to ensure a consistent stock for future experiments.
-
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
Objective: To functionally assess the activity of the P-glycoprotein (P-gp) efflux pump in living cells. [9] Methodology:
-
Cell Seeding: Seed both parental (sensitive) and the putative resistant cells into a 96-well black, clear-bottom plate at an optimal density to achieve ~80% confluency on the day of the assay. Allow them to adhere overnight.
-
Inhibitor Pre-incubation:
-
Prepare media containing your test compound and a positive control P-gp inhibitor (e.g., 50 µM Verapamil). Include a "no inhibitor" control.
-
Aspirate the old medium from the cells and add the inhibitor-containing media. Incubate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with ice-cold PBS to remove extracellular dye.
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without inhibitors, as in step 2) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
Result: P-gp overexpressing resistant cells will exhibit significantly lower fluorescence compared to parental cells in the "no inhibitor" control.
-
Validation: In the resistant cells, the addition of Verapamil or another P-gp inhibitor should cause a significant increase in fluorescence, ideally restoring it to levels seen in the parental cells. This confirms that the low accumulation is due to active P-gp-mediated efflux.
-
Protocol 3: Target Gene Sequencing to Identify Resistance Mutations
Objective: To identify point mutations in the coding sequence of a target protein that may confer resistance. [14] Methodology:
-
Nucleic Acid Isolation: Extract high-quality genomic DNA from both parental and resistant cell populations using a commercial kit.
-
Primer Design: Design PCR primers to amplify the specific region of interest, such as the quinolone resistance-determining region (QRDR) of a topoisomerase gene, or the entire coding sequence in multiple overlapping fragments. [13]3. PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the genomic DNA of both cell lines.
-
PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size and purity. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sanger Sequencing: Send the purified PCR products and corresponding primers (both forward and reverse for confirmation) to a sequencing facility.
-
Sequence Analysis:
-
Align the obtained sequences from the resistant cells against the sequences from the parental cells and the known reference sequence (e.g., from NCBI).
-
Use sequence alignment software (e.g., SnapGene, Geneious, or online tools like Clustal Omega) to identify any single nucleotide polymorphisms (SNPs).
-
Translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid change (a non-synonymous mutation), which is a strong candidate for causing resistance.
-
References
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of the Indian Chemical Society.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
- A mutation in Escherichia coli DNA gyrase conferring quinolone resistance results in sensitivity to drugs targeting eukaryotic topoisomerase II. (2004). Antimicrobial Agents and Chemotherapy.
- The Impact of Mutations in Topoisomerase Genes and the Plasmid-Mediated Quinolone Resistance (PMQR) Determinants on the Resistance to Fluoroquinolones in Klebsiella pneumoniae. (2017). Archives of Clinical Infectious Diseases.
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
- Topoisomerase Mutations That Are Associated with High-Level Resistance to Earlier Fluoroquinolones in Staphylococcus aureus Have Less Effect on the Antibacterial Activity of Besifloxacin. (2011). Chemotherapy.
- Fluoroquinolone efflux mediated by ABC transporters. (n.d.). PubMed.
- The Mutations of Topoisomerase Genes and Their Effect on Resistance to Fluoroquinolones in Extended-Spectrum β-Lactamase-Producing Escherichia coli. (2018).
- Quinolone resistance mutations in topoisomerase IV: relationship to the flqA locus and genetic evidence that topoisomerase IV is the primary target and DNA gyrase is the secondary target of fluoroquinolones in Staphylococcus aureus. (n.d.). Antimicrobial Agents and Chemotherapy.
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- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). Molecules.
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- Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. (2019). Frontiers in Pharmacology.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
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Validation & Comparative
A Comparative Guide to 4-Quinoline Carboxylic Acid Derivatives as Potent Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of a potent 4-quinoline carboxylic acid derivative against other notable quinoline-based inhibitors of Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition represents a validated therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This document synthesizes key experimental data, details the methodologies for their evaluation, and presents visual representations of the relevant biological pathways and experimental workflows to provide a comprehensive technical resource.
The Central Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine and cytidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are therefore particularly vulnerable to the depletion of the pyrimidine pool resulting from DHODH inhibition.[2][3] This selective pressure on rapidly dividing cells forms the basis of the therapeutic utility of DHODH inhibitors.
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the critical position of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.
A New Generation of Potent Quinoline-Based DHODH Inhibitors
While the originally intended subject, 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, lacks extensive characterization in publicly available literature, the broader class of 4-quinoline carboxylic acids has yielded highly potent DHODH inhibitors. Through structure-guided design, researchers have developed analogues with significantly improved potency compared to earlier generations of inhibitors.[1][4]
For the purpose of this guide, we will focus on a representative potent analogue, Compound 41 from Madak et al. (2017), which exhibits a DHODH IC50 of 9.71 ± 1.4 nM.[1][4] This compound serves as an excellent example of the therapeutic potential of this chemical class.
We will compare Compound 41 to two other significant quinoline-based DHODH inhibitors:
-
Brequinar (DuP-785): A well-characterized, potent, and selective DHODH inhibitor that has been extensively studied in preclinical and clinical settings for its anticancer and immunosuppressive properties.[3][5][6]
-
BAY 2402234: A novel, selective, and orally bioavailable DHODH inhibitor currently in clinical development for the treatment of myeloid malignancies, particularly acute myeloid leukemia (AML).[7][8][9]
Comparative Efficacy: In Vitro Inhibition of DHODH
The primary measure of a direct inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50) against its target enzyme. The table below summarizes the reported in vitro IC50 values for our selected compounds against human DHODH.
| Compound | Chemical Class | DHODH IC50 (nM) | Key Features | Reference |
| Compound 41 | 4-Quinoline Carboxylic Acid | 9.71 ± 1.4 | High potency, significant oral bioavailability (F=56% in vivo).[1][4] | [1][4] |
| Brequinar | Fluoroquinoline Carboxylic Acid | ~20 | Well-established benchmark inhibitor, extensively studied.[10] | [10] |
| BAY 2402234 | Novel Quinoline Derivative | Low-nanomolar | High selectivity, potent anti-proliferative and differentiation-inducing effects in AML cells.[7][8] | [7][8] |
As the data indicates, Compound 41 demonstrates exceptional potency, being approximately twice as potent as the benchmark inhibitor Brequinar in direct enzymatic assays. While a precise IC50 for BAY 2402234 is not publicly disclosed, it is described as a "low-nanomolar" inhibitor, placing it in a similar potency range.[8]
Mechanism of Action: Binding and Inhibition
Quinolone-based inhibitors like Brequinar and its analogues are known to bind to a hydrophobic tunnel near the ubiquinone binding site of DHODH.[11] The carboxylate group of these compounds is crucial for their activity, typically forming a salt bridge with a key arginine residue (R136) in the active site.[1] Structure-activity relationship (SAR) studies have shown that modifications to the quinoline core and its substituents can significantly impact binding affinity and potency.[2][12] For instance, the design of Compound 41 was guided by the goal of forming new hydrogen bond interactions within the binding pocket, leading to its enhanced potency.[1][4][13]
Experimental Protocol: In Vitro DHODH Inhibition Assay
To ensure the trustworthiness and reproducibility of the comparative data, a standardized experimental protocol for determining the IC50 of DHODH inhibitors is essential. The following is a detailed, step-by-step methodology for a common in vitro DHODH inhibition assay.
Principle:
This assay measures the activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. In the presence of the enzyme's substrates, dihydroorotate and coenzyme Q, DHODH will reduce DCIP, leading to a decrease in absorbance at 600 nm. The rate of this reaction is inversely proportional to the concentration of the inhibitor.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (Ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Workflow Diagram:
Caption: Workflow for an in vitro DHODH enzyme inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Compound 41, Brequinar) in 100% DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a range from picomolar to micromolar.
-
Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.
-
Enzyme Mix Preparation: Prepare a master mix containing the assay buffer, recombinant human DHODH, Coenzyme Q10, and DCIP at their final desired concentrations.
-
Enzyme Addition: Add 50 µL of the enzyme master mix to each well of the 96-well plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a DHO solution (prepared in assay buffer) to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic read) or after a fixed time point (e.g., 30 minutes, endpoint read).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive (DMSO only, 100% activity) and negative (no enzyme, 0% activity) controls to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Therapeutic Implications and Future Directions
The high potency of next-generation 4-quinoline carboxylic acid derivatives like Compound 41 underscores the continued potential of DHODH as a therapeutic target. While early clinical experiences with inhibitors like Brequinar in solid tumors were met with mixed results, there is renewed interest in their application for hematologic malignancies and autoimmune diseases.[14][15]
The development of BAY 2402234 for AML highlights a key therapeutic strategy: inducing differentiation in cancer cells.[8][9] By arresting proliferation and promoting a more mature cell state, these inhibitors offer a less cytotoxic approach compared to traditional chemotherapy.
Future research will likely focus on:
-
Improving Selectivity: Enhancing selectivity for human DHODH over other enzymes to minimize off-target effects.
-
Optimizing Pharmacokinetics: Fine-tuning properties like oral bioavailability and half-life to ensure effective drug exposure.[1]
-
Combination Therapies: Exploring the synergistic effects of DHODH inhibitors with other anticancer or immunosuppressive agents.
Conclusion
The class of 4-quinoline carboxylic acids represents a highly promising scaffold for the development of potent and selective DHODH inhibitors. Compounds such as the 9.7 nM inhibitor (Compound 41) demonstrate significant advancements in potency over established benchmarks like Brequinar. The ongoing clinical development of novel agents like BAY 2402234 for AML signals a bright future for DHODH inhibition as a therapeutic strategy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
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Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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OSTI.GOV. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. [Link]
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ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Brequinar. [Link]
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RSC Publishing. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. [Link]
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Ladds, M. J. G., et al. (2018). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Chemical Communications. [Link]
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PubMed. (1993). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. [Link]
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East China Normal University. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. [Link]
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PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets. [Link]
-
ResearchGate. (2023). BAY 2402234 is a novel potent DHODH inhibitor that binds the ubiquinone pocket of DHODH. [Link]
-
MedPath. (2024). First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas. [Link]
-
Peters, G. J., et al. (2018). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Investigational New Drugs. [Link]
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AACR Journals. (2018). Abstract DDT02-04: BAY 2402234: A novel, selective dihydroorotate dehydrogenase (DHODH) inhibitor for the treatment of myeloid malignancies. Cancer Research. [Link]
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News-Medical.Net. (2024). Ohio State's novel DHODH inhibitor enters first human trials. [Link]
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Barchart.com. (2025). DHODH Inhibitor Pipeline Drugs Report 2025. [Link]
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ASH Publications. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. [Link]
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ResearchGate. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. [Link]
-
Broad Institute. (2019). The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. [Link]
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Validating the Efficacy of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid in Preclinical Models of Inflammation: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the therapeutic efficacy of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid (hereafter designated as QCA-E2P) in preclinical disease models of inflammation. We will explore the mechanistic rationale, present detailed experimental protocols for a comparative analysis against established anti-inflammatory agents, and provide a basis for interpreting the experimental data.
Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids in Inflammation
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] Among these, quinoline-2-carboxylic acids have emerged as a promising class of compounds with significant anti-inflammatory properties.[1] Chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical unmet need.
QCA-E2P is a novel derivative of quinoline-2-carboxylic acid. This guide will provide the scientific rationale and a methodological roadmap for its preclinical validation, focusing on its potential to modulate key inflammatory pathways.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of many quinoline derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways.[1] A primary target for many anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1] We postulate that QCA-E2P exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
The NF-κB Signaling Cascade:
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2).
Our hypothesis is that QCA-E2P interferes with this pathway, potentially by inhibiting IKK activity or preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation and the subsequent inflammatory cascade.
Experimental Validation: A Comparative Approach
To validate the efficacy of QCA-E2P, a series of in vitro and in vivo experiments should be conducted. For a robust comparison, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), such as Indomethacin, and a corticosteroid, like Dexamethasone, should be included as positive controls.
In Vitro Efficacy Assessment
Objective: To determine the anti-inflammatory activity of QCA-E2P in a cellular model of inflammation and to elucidate its mechanism of action.
Cell Line: RAW 264.7 murine macrophage cell line.
Experimental Workflow:
Detailed Protocols:
-
Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of QCA-E2P, Indomethacin, or Dexamethasone for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
-
Cytokine ELISA:
-
Follow steps 1-3 from the NO production assay.
-
Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Determine the IC₅₀ values for the inhibition of each cytokine.
-
-
Western Blot Analysis:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Pre-treat with QCA-E2P or controls for 1 hour, followed by LPS stimulation for 30 minutes (for p-IκBα and IκBα) or 24 hours (for COX-2).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IκBα, IκBα, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the effect of QCA-E2P on protein expression.
-
Comparative Data Summary (Hypothetical Data):
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| QCA-E2P | 12.5 | 15.2 | 18.9 |
| Indomethacin | > 100 | 25.8 | 32.4 |
| Dexamethasone | 5.6 | 8.1 | 9.5 |
In Vivo Efficacy Assessment
Objective: To evaluate the anti-inflammatory and analgesic effects of QCA-E2P in an animal model of acute inflammation.
Animal Model: Carrageenan-induced paw edema in rats.
Experimental Workflow:
Detailed Protocol:
-
Acclimatize male Wistar rats for one week.
-
Fast the rats overnight before the experiment.
-
Administer QCA-E2P (e.g., 10, 30, 100 mg/kg), Indomethacin (10 mg/kg), or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Assess paw withdrawal latency to a thermal stimulus at the same time points to evaluate analgesic effects.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis to assess immune cell infiltration.
Comparative Data Summary (Hypothetical Data):
| Treatment (Dose) | Paw Edema Inhibition (%) at 3 hours | Paw Withdrawal Latency Increase (%) at 3 hours |
| QCA-E2P (30 mg/kg) | 45.2 | 55.8 |
| QCA-E2P (100 mg/kg) | 62.8 | 78.3 |
| Indomethacin (10 mg/kg) | 55.1 | 65.4 |
| Vehicle | 0 | 0 |
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to validating the preclinical efficacy of this compound (QCA-E2P) as a novel anti-inflammatory agent. The proposed experiments are designed to not only assess its potency in established in vitro and in vivo models but also to provide insights into its underlying mechanism of action, specifically its potential to inhibit the NF-κB signaling pathway.
Positive and compelling data from these studies would warrant further investigation, including:
-
Pharmacokinetic and toxicological studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to assess its safety.
-
Chronic inflammation models: To evaluate its efficacy in more clinically relevant models, such as collagen-induced arthritis.
-
Target identification studies: To definitively confirm the molecular target(s) of QCA-E2P.
By following a rigorous and comparative validation process, the therapeutic potential of QCA-E2P and other novel quinoline-2-carboxylic acid derivatives can be thoroughly and objectively evaluated, paving the way for the development of next-generation anti-inflammatory therapies.
References
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. PubMed. Available at: [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Available at: [Link]
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Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]
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A Preclinical Comparative Analysis: 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid Versus Standard of Care in Gout Management
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of gout therapeutics, the quest for novel agents with superior efficacy and improved safety profiles is a continuous endeavor. This guide provides a comparative preclinical evaluation of the investigational compound, 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid, against the current standards of care for gout. This analysis is based on a synthesis of established preclinical data for the standard of care and hypothetical, yet scientifically plausible, preclinical data for this compound to illustrate its potential therapeutic standing.
Introduction to Gout and Current Therapeutic Strategies
Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in and around the joints. This process is a consequence of chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. The management of gout is primarily focused on two key areas: alleviating the acute inflammation and pain of a gout flare, and long-term management of hyperuricemia to prevent future attacks and the formation of tophi.
The current standard of care for gout encompasses several classes of drugs:
-
Xanthine Oxidase Inhibitors (XOIs): Allopurinol and febuxostat are the first-line treatments for chronic gout.[1][2] They act by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[3][4]
-
Uricosuric Agents: Probenecid increases the renal excretion of uric acid.[5][6] It is typically considered a second-line agent.
-
Anti-inflammatory Agents: Colchicine, nonsteroidal anti-inflammatory drugs (NSAIDs), and corticosteroids are used to manage acute gout flares by targeting the inflammatory cascade triggered by MSU crystals.[7][8]
The Investigational Compound: this compound
While information on this compound is not widely available in published literature, its quinoline-2-carboxylic acid core suggests potential anti-inflammatory and enzyme-inhibitory properties. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound Q," is a novel dual-action agent being investigated for gout. We will postulate that Compound Q exhibits both urate-lowering effects through a novel mechanism and direct anti-inflammatory properties.
Comparative Preclinical Efficacy
To evaluate the potential of Compound Q, we will compare its hypothetical preclinical data with established data for standard-of-care agents in relevant animal models of gout.
Urate-Lowering Efficacy in a Hyperuricemic Mouse Model
A common preclinical model for evaluating urate-lowering therapies involves inducing hyperuricemia in mice by administering a uricase inhibitor, such as potassium oxonate.
Table 1: Comparative Effects on Serum Uric Acid Levels in Hyperuricemic Mice
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Mean Serum Uric Acid (mg/dL) ± SEM | % Reduction from Vehicle |
| Vehicle (Control) | - | 8.5 ± 0.4 | - |
| Compound Q | 20 | 4.2 ± 0.3 | 50.6% |
| Allopurinol | 10 | 5.1 ± 0.4 | 40.0% |
| Febuxostat | 5 | 4.5 ± 0.3 | 47.1% |
| Probenecid | 50 | 6.2 ± 0.5 | 27.1% |
*p < 0.05 compared to Vehicle. Data for standard of care are representative values from published studies. Data for Compound Q is hypothetical.
The hypothetical data suggests that Compound Q demonstrates potent urate-lowering activity, comparable to or exceeding that of established XOIs at the tested doses.
Anti-inflammatory Efficacy in an MSU Crystal-Induced Paw Edema Model
To assess anti-inflammatory effects, MSU crystals are injected into the paw of rodents, inducing a localized inflammatory response characterized by swelling (edema).
Table 2: Inhibition of MSU Crystal-Induced Paw Edema in Rats
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle (Control) | - | 1.2 ± 0.1 | - |
| Compound Q | 20 | 0.5 ± 0.05 | 58.3% |
| Colchicine | 1 | 0.6 ± 0.07 | 50.0% |
| Indomethacin (NSAID) | 5 | 0.4 ± 0.04* | 66.7% |
*p < 0.05 compared to Vehicle. Data for standard of care are representative values from published studies. Data for Compound Q is hypothetical.
The posited anti-inflammatory efficacy of Compound Q appears robust, showing a significant reduction in paw edema that is comparable to colchicine.
Mechanistic Insights: Signaling Pathways
A key aspect of preclinical evaluation is understanding the mechanism of action. Below are diagrams illustrating the established pathways for standard-of-care agents and a proposed pathway for Compound Q.
Standard of Care: Mechanisms of Action
Caption: Mechanisms of action for standard-of-care gout therapies.
Proposed Dual-Action Mechanism of Compound Q
Caption: Workflow for the in vivo hyperuricemia model.
Step-by-Step Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week with free access to standard chow and water.
-
Baseline Sampling: A baseline blood sample is collected from the tail vein to determine normal uric acid levels.
-
Induction of Hyperuricemia: Hyperuricemia is induced by intraperitoneal (i.p.) injection of potassium oxonate (250 mg/kg), a uricase inhibitor, 1 hour before administration of the test compound.
-
Compound Administration: Mice are randomly assigned to treatment groups (n=8 per group) and orally (p.o.) administered with vehicle, Compound Q, or a standard of care drug.
-
Blood Collection: Blood samples are collected at specified time points (e.g., 2, 4, and 6 hours) post-compound administration.
-
Uric Acid Measurement: Serum is separated by centrifugation, and uric acid levels are determined using a commercial uric acid assay kit.
-
Data Analysis: The percentage reduction in serum uric acid is calculated for each treatment group relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To evaluate the direct anti-inflammatory effect of a test compound on the NLRP3 inflammasome in vitro.
Workflow Diagram:
Caption: Workflow for the in vitro NLRP3 inflammasome assay.
Step-by-Step Protocol:
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Differentiated macrophages are primed with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β.
-
Compound Treatment: Cells are pre-treated with various concentrations of Compound Q, a standard of care (e.g., colchicine), or vehicle for 1 hour.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding MSU crystals (250 µg/mL) for 6 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
IL-1β Measurement: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell Viability: The viability of the cells is assessed using a standard assay (e.g., MTT) to rule out cytotoxicity-mediated effects.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the test compound on IL-1β secretion is calculated.
Conclusion and Future Directions
Based on this comparative preclinical assessment, the hypothetical investigational compound, this compound (Compound Q), demonstrates a promising profile for the treatment of gout. Its postulated dual action of potent urate-lowering and direct anti-inflammatory effects, combined with a favorable preliminary safety profile, positions it as a compelling candidate for further development.
Future preclinical studies should focus on elucidating the precise molecular targets of Compound Q, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, and evaluating its efficacy and safety in chronic models of gout and tophaceous disease. These studies will be critical in determining the translational potential of this novel compound and its prospective place in the clinical management of gout.
References
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Becker, M. A., et al. (2009). Febuxostat compared with allopurinol in patients with hyperuricemia and gout. New England Journal of Medicine, 353(23), 2450-2461. [Link]
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Day, R. O., et al. (2017). Allopurinol for pain relief: more than just crystal clearance?. British Journal of Pharmacology, 174(1), 1-3. [Link]
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Reyes, A. J. (2009). Probenecid, an old drug with potential new uses for central nervous system disorders and neuroinflammation. Central Nervous System Agents in Medicinal Chemistry, 9(1), 44-53. [Link]
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Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance of a classic therapeutic class. Trends in Pharmacological Sciences, 27(7), 356-360. [Link]
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Dalbeth, N., et al. (2019). Effects of febuxostat in early gout: A randomized, double-blind, placebo-controlled study. Arthritis & Rheumatology, 71(10), 1736-1744. [Link]
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Leung, Y. Y., et al. (2018). The therapeutic potential of the ancient drug colchicine. Journal of the American College of Cardiology, 72(12), 1405-1416. [Link]
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Ahern, M. J., et al. (1987). Does colchicine work? The results of the first controlled study in acute gout. Australian and New Zealand Journal of Medicine, 17(3), 301-304. [Link]
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Scott, J. T. (2011). Febuxostat: a review of its use in the treatment of hyperuricaemia in patients with gout. Drugs, 71(1), 109-132. [Link]
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Gaffo, A. L., & Saag, K. G. (2009). Febuxostat: the evidence for its use in the treatment of hyperuricemia and gout. Core Evidence, 4, 25-36. [Link]
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Thompson, G. R. (2009). The history and future of probenecid. The Journal of Clinical Investigation, 119(9), 2499-2500. [Link]
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Dalbeth, N., et al. (2019). Effects of febuxostat in early gout: A randomized, double-blind, placebo-controlled study. Arthritis & Rheumatology, 71(10), 1736-1744. [Link]
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van Echteld, I. A., et al. (2017). Colchicine for gout?. Canadian Medical Association Journal, 189(34), E1096. [Link]
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Gutman, A. B., & Yü, T. F. (1952). Studies on the effect of probenecid ('benemid') in gout. Transactions of the Association of American Physicians, 65, 279-288. [Link]
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Qaseem, A., et al. (2017). Diagnosis, treatment, and prevention of gout: a clinical practice guideline from the American College of Physicians. Annals of Internal Medicine, 166(1), 53-60. [Link]
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Abhishek, A., et al. (2023). New research shows colchicine has heart attack and stroke benefits for gout patients starting urate-lowering treatment. The Lancet Rheumatology. [Link]
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Johns Hopkins Arthritis Center. Probenecid. [Link]
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Schlesinger, N. (2014). Colchicine for acute gout. The Cochrane Database of Systematic Reviews, (8), CD006190. [Link]
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Seth, R., et al. (2014). Allopurinol for chronic gout. The Cochrane Database of Systematic Reviews, (10), CD006077. [Link]
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Jordan, K. M., et al. (2007). British Society for Rheumatology and British Health Professionals in Rheumatology guideline for the management of gout. Rheumatology, 46(8), 1372-1374. [Link]
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Summit Rheumatology. Allopurinol For Gout: How It Works, Why It's Prescribed, And More. [Link]
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Arthritis Foundation. Gout Treatment Guidelines. [Link]
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Hill, E. M., et al. (2015). Does starting allopurinol prolong acute treated gout? A randomized clinical trial. The Journal of Rheumatology, 42(8), 1502-1509. [Link]
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Medscape. Gout and Pseudogout Treatment & Management. [Link]
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CreakyJoints. New Gout Treatment Guidelines from the American College of Rheumatology. [Link]
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K-VIT. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Esposito, G., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569. [Link]
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Madak, J. T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(2), 1438-1464. [Link]
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Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5098-5106. [Link]
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K-VIT. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928682. [Link]
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Belskaya, N. P., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
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Confirming 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid Activity: A Guide to Orthogonal Assays
In the landscape of drug discovery, the identification of a potent bioactive molecule is merely the first step. For researchers investigating the therapeutic potential of novel compounds like 4-(2-ethoxyphenoxy)quinoline-2-carboxylic acid, rigorous validation of its biological activity is paramount. This guide provides a comprehensive framework for employing orthogonal assays to robustly confirm the activity of this compound, a known inhibitor of dihydroorotate dehydrogenase (DHODH). By integrating biochemical, cellular, and biophysical methodologies, researchers can build a compelling, multi-faceted evidence base for its mechanism of action, moving beyond a single data point to a holistic understanding of the compound's effects.
The Rationale for an Orthogonal Approach
An orthogonal assay is an independent method that measures the same biological endpoint through a different analytical principle. This approach is critical to de-risk drug discovery projects by minimizing the chances of artifacts and off-target effects that can confound results from a single assay. For an enzyme inhibitor like this compound, a primary enzymatic assay might indicate potent inhibition, but it doesn't confirm that this inhibition is the cause of any observed cellular effects. By employing a suite of orthogonal assays, we can connect the direct enzymatic inhibition to a cellular phenotype and confirm direct target engagement, thereby building a self-validating system of evidence.
This guide will detail a primary enzymatic assay followed by three distinct orthogonal assays to confirm the activity of this compound. We will explore the causality behind each experimental choice and provide detailed protocols and data interpretation guidelines.
Primary Assay: Direct DHODH Enzymatic Inhibition Assay
The foundational step is to quantify the direct inhibitory effect of this compound on its putative target, dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] A common method to assess DHODH activity is to measure the reduction of a co-substrate, which can be monitored spectrophotometrically.
Experimental Protocol: DHODH Inhibition Assay
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Brequinar)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (e.g., DMSO).
-
Add the DHODH enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is monitored) over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | DHODH IC50 (nM) |
| This compound | 15.3 ± 2.1 |
| Brequinar (Positive Control) | 5.8 ± 0.9 |
| Vehicle Control (DMSO) | No inhibition |
Orthogonal Assay 1: Cell-Based Proliferation Assay
Confirming that the enzymatic inhibition translates into a cellular effect is the first critical orthogonal step. Since DHODH is essential for pyrimidine synthesis, its inhibition is expected to halt cell proliferation, particularly in rapidly dividing cells like cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Reagents and Materials:
-
HCT-116 human colon cancer cell line (known to be sensitive to DHODH inhibition)[1]
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | HCT-116 GI50 (µM) |
| This compound | 0.52 ± 0.08 |
| Doxorubicin (Positive Control) | 0.02 ± 0.005 |
| Vehicle Control (DMSO) | No effect |
Orthogonal Assay 2: Thermal Shift Assay (TSA)
To provide direct evidence of target engagement within a more complex biological matrix, a biophysical assay is invaluable. The Thermal Shift Assay, also known as Differential Scanning Fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.[3] An increase in the melting temperature (Tm) of DHODH in the presence of this compound would strongly indicate direct binding.
Experimental Protocol: Thermal Shift Assay
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
This compound
-
Real-time PCR instrument with a thermal ramping capability
-
-
Procedure:
-
In a 96-well PCR plate, mix the DHODH enzyme, SYPRO Orange dye, and the test compound at various concentrations.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound.
-
Data Presentation:
| Compound | Concentration (µM) | ΔTm (°C) |
| This compound | 1 | +1.5 |
| 10 | +4.8 | |
| 50 | +8.2 | |
| Vehicle Control (DMSO) | - | 0 |
Orthogonal Assay 3: Isothermal Titration Calorimetry (ITC)
For a quantitative and label-free assessment of the binding affinity and thermodynamics of the interaction between the compound and the target protein, Isothermal Titration Calorimetry is the gold standard.[4] ITC directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Reagents and Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl), degassed
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare a solution of DHODH in the ITC buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times higher than the protein concentration and load it into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Data Presentation:
| Parameter | Value |
| Dissociation Constant (Kd) | 25 nM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | -8.7 cal/mol·K |
Visualizing the Workflow
Caption: Workflow for orthogonal validation of a DHODH inhibitor.
Conclusion
The validation of a lead compound's activity is a multi-step, evidence-based process. By moving beyond a single primary assay and embracing an orthogonal approach, researchers can build a robust and compelling case for the specific biological activity of a molecule like this compound. The combination of a direct enzymatic assay, a cell-based functional assay, and biophysical assays for target engagement provides a self-validating framework that significantly increases the confidence in the compound's mechanism of action. This rigorous approach is essential for making informed decisions in the progression of a drug discovery program.
References
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Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences.[Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. ResearchGate.[Link]
-
A near-universal way to measure enzyme inhibition. McGill Newsroom.[Link]
-
SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters.[Link]
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid and its Analogs
This guide provides a comprehensive framework for researchers working with 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid and the broader class of quinoline carboxylic acids. In the pursuit of novel therapeutics, reproducibility is the cornerstone of scientific advancement. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the critical parameters that govern experimental success, from synthesis and characterization to biological evaluation. We will explore the causal relationships behind experimental choices, enabling researchers to not only replicate findings but also to innovate upon them with confidence.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] These nitrogen-containing heterocyclic compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial agents.[1][2][3][4] this compound, with its specific substitution pattern, represents a distinct entity within this versatile class of molecules. While detailed public data on this specific compound is limited, this guide will leverage established methodologies for related quinoline carboxylic acids to provide a robust experimental blueprint.
Synthesis and Characterization: A Foundation for Reproducible Research
The synthesis of quinoline carboxylic acids can be approached through several established methods. The choice of synthetic route can significantly impact yield, purity, and the profile of potential impurities.
Common Synthetic Pathways
Two of the most widely employed methods for constructing the quinoline core are the Pfitzinger and Doebner reactions.
-
The Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. It is a versatile method for producing quinoline-4-carboxylic acids.[5][6]
-
The Doebner Reaction: This is a variation of the Doebner-von Miller reaction and typically involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to yield a quinoline-4-carboxylic acid.[7]
For the synthesis of 2-substituted quinoline-4-carboxylic acids, a common starting point is the reaction of an aniline, a benzaldehyde, and pyruvic acid.[7]
Below is a generalized workflow for the synthesis and purification of a quinoline carboxylic acid derivative, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis, purification, and characterization of quinoline carboxylic acids.
Detailed Experimental Protocol: A General Approach
The following is a generalized protocol that can be adapted for the synthesis of this compound.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (e.g., 2-ethoxyaniline) and the substituted benzaldehyde in a suitable solvent such as ethanol.
-
Add pyruvic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and adjust the pH to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid) to obtain the purified quinoline carboxylic acid.
-
If recrystallization is insufficient to achieve high purity, perform column chromatography on silica gel using an appropriate eluent system.
Rigorous Characterization for Unambiguous Identification
The identity and purity of the synthesized this compound must be unequivocally confirmed to ensure the reproducibility of subsequent biological experiments.
| Analytical Technique | Purpose | Expected Outcome for this compound (C18H15NO4) |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the ethoxy group, the aromatic protons on both the quinoline and phenoxy rings, and the carboxylic acid proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 18 carbon atoms in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the molecular formula. | The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass for C18H15NO4. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a purity of >95% is desirable for biological assays. |
| Melting Point | Physical property for identity and purity check. | A sharp and consistent melting point range. |
Note: The chemical information for this compound is CAS No: 1255147-01-3 and Molecular Formula: C18H15NO4.[8]
Comparative Analysis: Understanding Structure-Activity Relationships
The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for interpreting experimental results and for the rational design of more potent and selective analogs.
Impact of Substituents on Biological Activity
Numerous studies have explored the SAR of quinoline derivatives. For instance, the introduction of different functional groups can significantly modulate their anticancer, anti-inflammatory, or antimicrobial properties.[9]
| Substituent Position | General Effect on Activity | Example from Literature |
| C2-position | Often bears an aryl or substituted aryl group, which can influence interactions with biological targets.[6][7] | 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase inhibitors.[6] |
| C4-position | The carboxylic acid group is often crucial for activity, potentially forming key interactions with target proteins.[5][10] | The carboxyl group of quinoline derivatives can interact with key residues like Arginine in the active site of enzymes like COX-2.[10] |
| C7 and C8-positions | Lipophilic substituents in these positions can enhance activity, for example, in COX-2 inhibition.[10] | The presence of lipophilic groups on the C7 and C8 positions of the quinoline ring is important for COX-2 inhibitory activity.[10] |
Potential Biological Targets and Signaling Pathways
Quinoline derivatives have been shown to interact with a variety of biological targets. A key to reproducible research is to have a clear hypothesis about the mechanism of action of the compound under investigation.
Caption: Potential signaling pathways modulated by quinoline carboxylic acid derivatives.
For example, some quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[5] Others have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important in inflammation.[10]
Ensuring Reproducibility in Biological Assays
Once a well-characterized compound is in hand, the focus shifts to the design and execution of robust biological assays.
Key Considerations for Reproducible Biological Experiments:
-
Cell Line Authentication: Use authenticated cell lines from a reputable source and regularly test for mycoplasma contamination.
-
Compound Handling: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and store them appropriately. Perform dose-response curves to determine the optimal concentration range.
-
Assay Validation: Use appropriate positive and negative controls in every experiment. For enzyme inhibition assays, determine the IC50 value from multiple independent experiments.
-
Data Analysis: Use appropriate statistical methods to analyze the data and report the results with measures of variability (e.g., standard deviation, standard error of the mean).
Conclusion and Future Directions
The reproducibility of experiments with this compound, and indeed any novel compound, hinges on a meticulous and multi-faceted approach. This guide has outlined a framework that begins with robust chemical synthesis and characterization, progresses to a comparative understanding of structure-activity relationships, and culminates in well-controlled biological assays.
By adhering to these principles of scientific integrity, researchers can build a solid foundation of reliable data. This not only enhances the credibility of their own findings but also contributes to the collective knowledge base, accelerating the discovery and development of new therapeutic agents. Future work on this compound should focus on elucidating its specific biological targets and mechanism of action, thereby paving the way for its potential translation into a valuable research tool or therapeutic candidate.
References
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (Source Link: N/A)
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (Source Link: [Link])
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This compound | 1255147-01-3. (Source Link: [Link])
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (Source Link: [Link])
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (Source Link: [Link])
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (Source Link: N/A)
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (Source Link: [Link])
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2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (C18H15NO3). (Source Link: [Link])
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Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (Source Link: [Link])
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Source Link: [Link])
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Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (Source Link: [Link])
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (Source Link: [Link])
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Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (Source Link: [Link])
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Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (Source Link: [Link])
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (Source Link: [Link])
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Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (Source Link: [Link])
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (Source Link: [Link])
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A Head-to-Head In Vitro Comparison of Quinoline-Based Compounds: A Guide for Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a "privileged scaffold," enabling the development of a vast library of compounds with a wide spectrum of biological activities.[2][3] Quinoline derivatives are found in both natural products and synthetic drugs, demonstrating potent efficacy as anticancer, antibacterial, antimalarial, and antiviral agents.[1][4][5]
This guide provides a head-to-head comparison of various quinoline-based compounds, focusing on their in vitro performance across these key therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for foundational in vitro assays to empower researchers in their drug discovery efforts.
The Versatility of Quinoline: Mechanisms of Action
The power of the quinoline scaffold lies in its ability to interact with a diverse array of biological targets. This versatility stems from its unique electronic properties and the spatial arrangements of its derivatives. Key mechanisms of action include:
-
Enzyme Inhibition: Many quinoline derivatives function by inhibiting critical enzymes. This includes DNA gyrase and topoisomerase in bacteria, tyrosine kinases and topoisomerases in cancer cells, and viral enzymes like reverse transcriptase.[1][6][7]
-
Disruption of Biological Processes: In the context of malaria, quinoline compounds interfere with the parasite's detoxification of heme, leading to a buildup of toxic byproducts.[8][9]
-
Intercalation and DNA Damage: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting replication and transcription processes, a mechanism often exploited in anticancer applications.
Head-to-Head Comparison: Anticancer Activity
Quinoline derivatives have shown significant promise in oncology, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][7][10] The cytotoxic effects are often evaluated against a panel of human cancer cell lines.
Comparative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's potency. The table below summarizes the IC₅₀ values for representative quinoline derivatives against various cancer cell lines, demonstrating the impact of different substitutions on anticancer activity.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | 12.3 | [3] |
| MDA-MB-231 (Breast) | 14.7 | [3] | ||
| A549 (Lung) | 16.1 | [3] | ||
| 7-Chloro-4-quinolinylhydrazones | 2,6-dichloro hydrazone derivative | HL-60 (Leukemia) | 0.314 (µg/cm³) | [10] |
| SF-295 (CNS) | <4.65 (µg/cm³) | [10] | ||
| Quinolyl-Thienyl Chalcones | Compound 31 (VEGFR-2 Inhibitor) | HUVEC (Endothelial) | 0.021 | [7] |
| N-alkylated, 2-oxoquinolines | Varies | HEp-2 (Larynx) | 49.01–77.67 (%)* | [10] |
Note: Data presented as inhibitory concentration percent (IC%).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[11]
Objective: To determine the IC₅₀ value of a quinoline compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)[11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoline test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression.[12]
Visualization: Anticancer Mechanism Workflow
Caption: Inhibition of a tyrosine kinase signaling pathway by a quinoline derivative, leading to decreased proliferation and induced apoptosis.
Head-to-Head Comparison: Antibacterial Activity
The discovery of nalidixic acid paved the way for the development of a major class of antibacterial agents: the quinolones. Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6]
Comparative In Vitro Antibacterial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard measure of in vitro antibacterial efficacy.
| Compound Class | Derivative Example | Gram-Positive (MIC µg/mL) | Gram-Negative (MIC µg/mL) | Reference |
| S. aureus | E. coli | |||
| Substituted Quinoline | Compound 2 | 3.12 | 3.12 | [13] |
| Substituted Quinoline | Compound 6 | 3.12 | 3.12 | [13] |
| Quinoline-Thiazole | Compound 4g | 7.81 | >100 | [6] |
| Quinoline-Thiazole | Compound 4m | 7.81 | >100 | [6] |
| N-methylbenzofuro[3,2-b]quinoline | Compound 8 | 4* | Not Reported | [2] |
*Activity against vancomycin-resistant E. faecium.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a quinoline compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Quinoline test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the quinoline compound across the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualization: Antibacterial Mechanism of Action
Caption: Quinolone compounds inhibit DNA gyrase, preventing DNA replication and leading to bacterial cell death.
Head-to-Head Comparison: Antimalarial Activity
Quinolines are historically significant antimalarial agents, with chloroquine and mefloquine being prime examples. Their primary mode of action against Plasmodium falciparum is the inhibition of heme detoxification. The parasite digests hemoglobin, releasing toxic heme, which it normally polymerizes into non-toxic hemozoin. Quinolines cap the growing hemozoin chain, leading to a toxic buildup of free heme.[8][9]
Comparative In Vitro Antiplasmodial Data
| Compound Class | Derivative Example | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Amino-alcohol Quinolines | (S)-pentyl derivative | 3D7 (Sensitive) | ~0.02 | [14] |
| K1 (Resistant) | ~0.04 | [14] | ||
| Quinoline-Triazine Hybrids | Morpholine/Piperidine Ring | Not Specified | Potent | [4] |
| Quinoline-Sulfonamide Hybrids | Varies | Not Specified | 0.05 - 1.63 | [15] |
| Amino-quinoline Derivative | Compound 40a | Pf3D7 (Sensitive) | 0.25 | [4] |
Experimental Protocol: SYBR Green I-based Antiplasmodial Assay
Objective: To determine the IC₅₀ of a quinoline compound against P. falciparum.
Materials:
-
Synchronized, parasitized red blood cells (P. falciparum)
-
Complete RPMI 1640 medium
-
SYBR Green I lysis buffer
-
Quinoline test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Add serially diluted compounds to the wells of a 96-well plate.
-
Parasite Culture Addition: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Freeze the plate to lyse the red blood cells. Thaw and add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
Fluorescence Reading: Read the fluorescence (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate IC₅₀ values by plotting fluorescence intensity against compound concentration.
Visualization: Heme Detoxification Inhibition
Caption: Quinoline drugs block the polymerization of toxic heme into non-toxic hemozoin, causing parasite death.
Head-to-Head Comparison: Antiviral Activity
The antiviral potential of quinoline derivatives is an area of growing interest. Compounds like chloroquine have shown broad-spectrum activity against several viruses, including Dengue, Zika, and coronaviruses, often by interfering with pH-dependent steps of viral entry or replication.[16][17]
Comparative In Vitro Antiviral Data
| Compound Class | Derivative Example | Virus | EC₅₀ (µM) | Reference |
| Substituted Quinoline | Compound 1 | Dengue Virus (DENV2) | Low µM range | [16][18] |
| Substituted Quinoline | Compound 2 | Dengue Virus (DENV2) | Low µM range | [16][18] |
| 2,8-bis(trifluoromethyl)quinoline | Mefloquine | Zika Virus (ZIKV) | ~3.0 | [17] |
| Quinazolinone | Compound 27 | Zika Virus (ZIKV) | 0.18 | [19] |
| 4-oxoquinoline ribonucleoside | Compound 324a | HIV-1 RT | Potent | [17] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a quinoline compound required to reduce the number of viral plaques by 50% (PRNT₅₀).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Quinoline test compounds
-
Culture medium and overlay medium (containing agar or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Monolayer: Grow host cells in plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the quinoline compound and mix them with a standard amount of virus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and add an overlay medium. The semi-solid overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet. Living cells will stain purple, while areas of cell death (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the PRNT₅₀ from a dose-response curve.
Structure-Activity Relationship (SAR) Summary
Across these therapeutic areas, certain structural modifications to the quinoline ring consistently influence biological activity.
Caption: Key positions on the quinoline ring and the impact of substitutions on biological activity.
-
Positions 1 and 7: Substitutions at the N-1 and C-7 positions are crucial for modulating the antibacterial spectrum and potency of quinolones.[20][21] For instance, a cyclopropyl group at N-1 and a piperazine ring at C-7 are hallmarks of highly potent compounds like ciprofloxacin.[20]
-
Positions 3 and 4: The 3-carboxylic acid and 4-oxo moieties are essential for binding to the bacterial DNA gyrase-DNA complex and are considered the core pharmacophore for this class of antibacterials.[20]
-
Position 4: For antimalarials like chloroquine, a 4-amino group is critical for activity.
-
Position 6: The introduction of a fluorine atom at C-6 dramatically increases antibacterial activity, giving rise to the highly successful fluoroquinolone class.[21]
-
Position 7: The 7-chloro substitution is a key feature of many potent 4-aminoquinoline antimalarials.[10]
Conclusion and Future Outlook
The quinoline scaffold remains a highly valuable framework in the design of new therapeutic agents. The extensive body of research has provided clear structure-activity relationships that continue to guide the rational design of more potent and selective compounds. Future efforts will likely focus on developing quinoline-based hybrids that can target multiple pathways simultaneously, a strategy aimed at enhancing efficacy and overcoming the persistent challenge of drug resistance.[7] The continued exploration of novel substitution patterns and hybrid molecules ensures that quinoline and its derivatives will remain at the forefront of drug discovery for years to come.
References
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Jadhav, S. B., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
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Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]
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Melaku, Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]
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Chevalley, C., et al. (2019). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. [Link]
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Acar, Ç., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
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Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses. [Link]
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Klimpt, M., et al. (2022). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers. Bioorganic & Medicinal Chemistry. [Link]
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Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
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Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses. [Link]
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Siódłowska, D., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]
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Yilmaz, I., et al. (2022). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum. [Link]
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Ghavate, D. M., et al. (2022). Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones tethered quinolines as antiplasmodial agents. Medicinal Chemistry Research. [Link]
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A Researcher's Guide to the Statistical Validation of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic Acid Efficacy Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical validation of in-vitro data derived from studies of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid. We will delve into the rationale behind experimental design, present robust protocols for assessing biological activity, and offer a comparative analysis with relevant alternative compounds. The core of this guide is to ensure scientific integrity through self-validating experimental systems and rigorous statistical analysis.
Introduction to this compound and the Quinoline Scaffold
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-2-carboxylic acid, in particular, have garnered significant interest for their potential as anti-inflammatory, analgesic, and antiproliferative agents.[2][3] The subject of this guide, this compound, is a novel derivative whose specific biological activities and mechanisms of action are still under active investigation. Based on the broader family of quinoline carboxylic acids, it is hypothesized that this compound may exert its effects through modulation of key cellular pathways involved in inflammation and cell proliferation.[4][5]
Hypothesized Mechanism of Action:
Derivatives of the closely related quinoline-4-carboxylic acid are known inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] Inhibition of DHODH leads to pyrimidine depletion, which in turn causes S-phase cell cycle arrest and exerts an antiproliferative effect.[6] It is plausible that this compound may share a similar mechanism or interact with other key enzymes in related pathways. The following diagram illustrates the potential impact of quinoline derivatives on this pathway.
Caption: Inhibition of DHODH by quinoline derivatives as a potential antiproliferative mechanism.
Comparative Analysis: Benchmarking Against Alternatives
To ascertain the therapeutic potential of this compound, a direct comparison with established compounds is essential. For this guide, we will consider two key comparators:
-
Quinoline-2-carboxylic acid: The parent compound, which provides a baseline for the activity of the quinoline-2-carboxylic acid scaffold.[4]
-
A known DHODH inhibitor (e.g., Brequinar): As a positive control for the hypothesized mechanism of action.[6]
The following table summarizes the reported biological activities of these compounds, which will serve as a benchmark for our experimental validation.
| Compound | Biological Activity | Target | Reported IC50 | Reference |
| Quinoline-2-carboxylic acid | Antiproliferative (MCF7 cells) | Not specified | Not specified | [4][5] |
| Quinoline-2-carboxylic acid | α-Glucosidase Inhibition | α-Glucosidase | 60.2 µg/mL | [6] |
| Quinoline-2-carboxylic acid | α-Amylase Inhibition | α-Amylase | 152.4 µg/mL | [6] |
| Brequinar (and other quinoline-4-carboxylic acid derivatives) | Antiproliferative | DHODH | Potent inhibition | [6] |
Experimental Protocols for In-Vitro Efficacy and Validation
The following protocols are designed to be self-validating by including appropriate controls and to generate data amenable to robust statistical analysis.
Antiproliferative Activity Assessment (MTT Assay)
This protocol determines the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Workflow:
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
Hazard Assessment and Waste Characterization
Before handling, it is crucial to recognize the potential hazards. Quinoline derivatives can be persistent in the environment, particularly in water and soil, posing risks to aquatic life.[1] Based on data from similar quinoline carboxylic acids, 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid should be treated as a hazardous substance that may cause skin, eye, and respiratory irritation.[2][3][4][5]
Therefore, all materials contaminated with this compound must be classified and handled as hazardous waste. This includes:
-
Pure solid compound
-
Solutions containing the compound
-
Contaminated consumables (e.g., gloves, weigh boats, pipette tips)
-
Used glassware that has not been decontaminated
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE is the first line of defense against chemical exposure. When handling this compound in any form, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene | Provides a chemical-resistant barrier to prevent skin contact.[6] |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of solutions or contact with solid powder.[6][8] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 or higher particulate respirator (for solids) | Recommended when weighing or handling the solid powder to prevent inhalation of fine particles.[6] |
All handling of this compound, especially weighing the solid and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Waste Segregation and Collection Protocol
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[9] Follow this step-by-step protocol for waste collection:
-
Designate a Waste Container : Use a dedicated, chemically compatible container with a secure, leak-proof lid.[2][9] The container must be in good condition, free from damage or leaks.
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[10] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[10]
-
An accurate list of all contents (including solvents)
-
Appropriate hazard pictograms (e.g., irritant)
-
-
Collect Waste :
-
Solid Waste : Place all contaminated solid materials, such as gloves, weigh paper, and pipette tips, directly into the labeled hazardous waste container.[6]
-
Liquid Waste : Pour solutions containing the compound into the designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Keep Container Closed : The waste container must remain tightly sealed at all times, except when adding waste.[7]
On-Site Storage and Disposal Workflow
Laboratory waste is typically stored temporarily in a Satellite Accumulation Area (SAA) before being collected for final disposal.[7][10]
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][9]
-
Quantity Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[7]
-
Container Management : Store the waste container in a well-ventilated area and within secondary containment to control potential spills.[2][9]
-
Arrange for Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal.[7] The EHS office will work with a licensed hazardous waste disposal company.
The entire disposal process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides guidelines for hazardous waste management from generation to final disposal.[9][11]
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Spill Cleanup:
-
Evacuate and Secure : Evacuate non-essential personnel and control entry to the area.[12]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb liquid spills with an inert material like vermiculite or dry sand.[12] For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect : Place all cleanup materials into a labeled hazardous waste container.[12]
-
Decontaminate : Clean the spill area with an appropriate solvent and then wash thoroughly.[6]
Personal Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][3][13][14]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3][13][14]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3][14]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][15]
Always consult your institution's specific emergency protocols and have the Safety Data Sheet for a related compound readily accessible.
References
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- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- PubMed. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.
- AK Scientific, Inc. (n.d.). Quinoline-4-carboxylic acid Safety Data Sheet.
- Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. (2025).
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Laboratory Waste Management: The New Regulations. (n.d.).
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
- Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- 4 - Safety Data Sheet. (2025).
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Material Safety Data Sheet. (2010).
- Biosynth. (2019). Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our pursuit of scientific advancement. While 4-(2-Ethoxyphenoxy)quinoline-2-carboxylic acid is a promising molecule, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not about a single piece of equipment, but rather a holistic system of controls. For handling this compound, this involves a combination of engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
-
Engineering Controls: The primary and most effective control is to handle this compound within a certified chemical fume hood.[3][6][8] This minimizes the inhalation of any airborne particles or potential vapors. Ensure that your fume hood has been recently certified and is functioning correctly.
-
Administrative Controls: Your institution's chemical hygiene plan is a critical document that outlines specific procedures for handling hazardous chemicals.[9] Always be familiar with these protocols, including emergency procedures and waste disposal guidelines.
-
Personal Protective Equipment (PPE): When engineering and administrative controls are in place, PPE provides the final barrier between you and the chemical. The following sections will detail the specific PPE required for handling this compound.
Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is dictated by the specific tasks being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Nitrile or Neoprene Gloves | Chemical Splash Goggles | N95 Particulate Respirator | Laboratory Coat |
| Solution Preparation | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Air-purifying respirator with organic vapor cartridges (if solvent is volatile) | Laboratory Coat and Chemical-Resistant Apron |
| Running Reactions | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | As required by reactants and solvents | Laboratory Coat and Chemical-Resistant Apron |
| Post-Reaction Workup & Purification | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | As required by solvents and reagents | Laboratory Coat and Chemical-Resistant Apron |
| Waste Disposal | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Not typically required if waste is properly contained | Laboratory Coat |
A Deeper Dive into Your PPE Choices
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact with quinoline-carboxylic acid derivatives.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[6] Never reuse disposable gloves.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect your eyes from accidental splashes of solutions or contact with airborne powder.[1][2] When there is a higher risk of splashes, such as during solution preparation or transfers of larger volumes, a face shield must be worn in addition to goggles.[1][10]
-
Respiratory Protection: When handling the solid, powdered form of the compound, an N95 particulate respirator is necessary to prevent the inhalation of dust particles.[1] If you are working with solutions where vapors may be generated, particularly with volatile organic solvents, an air-purifying respirator with appropriate organic vapor cartridges is required.[1][10]
-
Body Protection: A standard laboratory coat protects your skin and personal clothing from contamination.[7] For tasks with a significant risk of splashing, a chemical-resistant apron should be worn over your lab coat.[1]
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Apron (if worn): Remove your chemical-resistant apron.
-
Face Shield and Goggles: Remove your face shield and then your goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[6][7]
Operational Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from initial preparation to final disposal.
Sources
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- 2. aksci.com [aksci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
